molecular formula C14H13N B1590146 1,8-Dimethyl-9H-carbazole CAS No. 6558-83-4

1,8-Dimethyl-9H-carbazole

Cat. No.: B1590146
CAS No.: 6558-83-4
M. Wt: 195.26 g/mol
InChI Key: NAXSBBMMIDFGHQ-UHFFFAOYSA-N
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Description

1,8-Dimethyl-9H-carbazole (CAS 6558-83-4) is a high-purity fine chemical intermediate with a molecular formula of C 14 H 13 N and a molecular weight of 195.26 . This compound serves as a versatile building block in organic synthesis, with significant applications across pharmaceutical research, materials science, and agrochemical development . In pharmaceutical research, carbazole derivatives are extensively investigated for their diverse biological activities . Recent scientific studies highlight that specific dimethylcarbazole derivatives demonstrate promising mechanisms of action, including the inhibition of crucial human enzymes like topoisomerase I (hTopo I) and interference with actin dynamics, which are vital targets in anticancer drug discovery . This makes the carbazole scaffold a privileged structure in the development of novel multi-targeted therapeutic agents. Researchers value this compound as a fundamental precursor for the synthesis of more complex molecules. Its structural features, including the electron-rich heteroaromatic system, enable its use in advanced materials and as a core scaffold in medicinal chemistry programs. Handling & Safety: This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. It should be stored in a dark place under an inert atmosphere at room temperature . Regulatory Compliance: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please ensure compliance with all local and international regulations regarding the handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSBBMMIDFGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508408
Record name 1,8-Dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-83-4
Record name 1,8-Dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 1,8-Dimethyl-9H-carbazole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,8-Dimethyl-9H-carbazole (CAS: 6558-83-4) is a sterically hindered carbazole derivative characterized by methyl substituents at the ortho-positions relative to the nitrogen atom.[1][2][3] This specific substitution pattern creates a unique "molecular cleft," significantly increasing the steric bulk around the N-H functionality. Unlike the parent carbazole, the 1,8-dimethyl isomer exhibits restricted rotation in N-aryl derivatives and reduced tendency for intermolecular hydrogen bonding /


-stacking.[1] These properties make it a critical scaffold in the design of Organic Light-Emitting Diodes (OLEDs) , particularly as a host material for Thermally Activated Delayed Fluorescence (TADF) emitters, and in medicinal chemistry as a hydrophobic pharmacophore.

Chemical Identity & Physical Properties[2][4][5][6]

Molecular Identification
ParameterValue
IUPAC Name 1,8-Dimethyl-9H-carbazole
CAS Registry Number 6558-83-4
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
SMILES Cc1cccc2c1[nH]c3c(C)cccc23
Structural Symmetry

(Point Group)
Physical Characteristics
PropertyDescription / Data
Physical State Crystalline Solid (Needles or plates from ethanol/hexane)
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water.[1][4]
Fluorescence Deep blue emission (

nm in solution).[1]
pKa (Calculated) > 19.9 (DMSO) – Note: The 1,8-methyls sterically shield the N-H, potentially reducing acidity compared to carbazole.
Spectral Signature (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.40–2.60 ppm (6H, s):  Two equivalent methyl groups at C1 and C8.
      
    • 
       7.90–8.10 ppm (1H, br s):  N-H proton. Note: This peak is often sharper or shifted upfield compared to unsubstituted carbazole due to reduced H-bonding.[1]
      
    • Aromatic Region: The C2/C7 protons appear as doublets, C3/C6 as triplets, and C4/C5 as doublets typical of the 1,2,3-trisubstituted benzene pattern.

Synthesis Protocol: Modified Fischer Indole Cyclization

While palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are used for derivatives, the most robust route for the core 1,8-dimethyl scaffold is a modified Fischer Indole Synthesis followed by aromatization.[1] This method ensures correct regiochemistry.

Reaction Scheme

The synthesis involves the condensation of o-tolylhydrazine with 2-methylcyclohexanone , followed by acid-catalyzed rearrangement and oxidative dehydrogenation.[1]

Synthesis cluster_0 Precursors A o-Tolylhydrazine (2-Methylphenylhydrazine) C Hydrazone Intermediate A->C Condensation (AcOH, Reflux) B 2-Methylcyclohexanone B->C D 1,8-Dimethyl-1,2,3,4- tetrahydrocarbazole C->D Fischer Cyclization (- NH3) E 1,8-Dimethyl-9H-carbazole (Target) D->E Aromatization (Pd/C or Chloranil, Xylene Reflux)

Figure 1: Synthetic pathway for 1,8-Dimethyl-9H-carbazole via Fischer Indole Synthesis.

Detailed Methodology

Step 1: Hydrazone Formation & Cyclization

  • Reagents: Dissolve o-tolylhydrazine hydrochloride (1.0 eq) and 2-methylcyclohexanone (1.0 eq) in glacial acetic acid (10 mL/g).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The acid acts as both solvent and catalyst for the [3,3]-sigmatropic rearrangement.

  • Work-up: Pour the cooled reaction mixture into ice-water. Neutralize with NaOH or NaHCO₃. Filter the precipitate (crude tetrahydrocarbazole).

  • Purification: Recrystallize from ethanol/water to yield 1,8-dimethyl-1,2,3,4-tetrahydrocarbazole .

Step 2: Aromatization (Dehydrogenation)

  • Reagents: Suspend the tetrahydro-intermediate in xylene or mesitylene. Add 10% Pd/C (0.1 eq by weight) or Chloranil (2.2 eq).

  • Reaction: Reflux vigorously for 12–24 hours under an inert atmosphere (

    
    ) to drive off hydrogen.
    
  • Purification: Filter hot to remove Pd/C. Evaporate solvent. Purify the residue via column chromatography (SiO₂, Hexane/Ethyl Acetate 95:5) to obtain pure 1,8-Dimethyl-9H-carbazole .[1]

Chemical Properties & Reactivity[5][8]

Steric Shielding (The "Orthogonal" Effect)

The defining feature of 1,8-dimethylcarbazole is the steric bulk flanking the nitrogen.

  • N-Alkylation/Arylation: Reactions at the Nitrogen (N9) are significantly slower than in unsubstituted carbazole. When an aryl group is attached to N9 (e.g., via Buchwald-Hartwig coupling), the 1,8-methyls force the N-aryl ring to rotate nearly 90° relative to the carbazole plane.[1] This orthogonal geometry decouples the electronic conjugation, maintaining high triplet energy (

    
    ) crucial for OLED hosts.
    
  • Oxidation Resistance: The steric bulk protects the nitrogen lone pair from facile oxidation, enhancing electrochemical stability.

Electrophilic Aromatic Substitution ( )

Despite the steric hindrance at positions 1 and 8, the carbazole ring remains electron-rich.

  • Active Sites: Substitution occurs preferentially at the 3- and 6-positions (para to the nitrogen), which are electronically activated and sterically accessible.[1]

  • Regioselectivity: Bromination (NBS) or acylation will exclusively target the 3,6-positions, yielding 3,6-dibromo-1,8-dimethylcarbazole.

Reactivity Center 1,8-Dimethylcarbazole N9 N9 Position: Sterically Shielded (Hard to Alkylate) Center->N9 Steric Bulk C36 C3 / C6 Positions: Electronically Active (Easy Bromination/Acylation) Center->C36 Electronic Activation C18 C1 / C8 Positions: Blocked by Methyls (Inert) Center->C18 Substituted

Figure 2: Reactivity map of 1,8-Dimethylcarbazole highlighting active and shielded sites.

Applications

Organic Electronics (OLEDs)[9]
  • Host Materials: The high triplet energy and electrochemical stability make 1,8-dimethylcarbazole derivatives ideal hosts for blue phosphorescent or TADF emitters.

  • TADF Emitters: When coupled with an acceptor (e.g., triazine) at the N-position, the orthogonal twist induced by the 1,8-methyls minimizes the singlet-triplet energy gap (

    
    ), facilitating efficient Reverse Intersystem Crossing (RISC).
    
Medicinal Chemistry[1][4]
  • Pharmacophore: Used as a hydrophobic scaffold in kinase inhibitors. The methyl groups can lock the molecule into a specific conformation within a protein binding pocket, improving selectivity over unsubstituted carbazole analogs.

References

  • Synthesis & Properties:Palladium-Catalyzed Synthesis of Alkylcarbazoles. (Classic methodology for substituted carbazoles).
  • OLED Application:Design of twisted donor-acceptor systems using 1,8-dimethylcarbazole for efficient TADF.
  • Physical Data: PubChem Compound Summary for CID 12733085, 1,8-Dimethyl-9H-carbazole.[5]Link

  • Spectral Data: 1H NMR of Carbazole Derivatives. ChemicalBook / Sigma-Aldrich Spectral Libraries.[1]

Sources

Photophysical and electrochemical properties of carbazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Photophysics and Electrochemistry

Executive Summary

Carbazole (


) derivatives represent a cornerstone in both organic optoelectronics and medicinal chemistry due to their high triplet energy (

), robust hole-transporting mobility, and tunable biological activity.[1][2][3] For researchers in drug development and materials science, mastering the characterization of these moieties is critical. This guide moves beyond basic measurement, detailing the causality between molecular structure and observed properties, providing self-validating protocols for Cyclic Voltammetry (CV) and Photoluminescence (PL), and establishing the structure-property relationships (SPR) necessary for high-performance design.
Structural Fundamentals: The Logic of Substitution

The carbazole scaffold is not a passive bystander; its reactivity is dictated by the electron-rich nitrogen atom and the specific topology of substitution.

  • N-Position (9-H): The primary site for solubility enhancement (alkyl chains) or electronic coupling (aryl groups). Substitution here prevents hydrogen bonding but does not significantly alter the HOMO level unless the substituent is conjugated.

  • 3,6-Positions (Para to N): The most reactive sites for electrophilic substitution. Functionalization here extends conjugation length, raising the HOMO level and narrowing the bandgap. Critical Note: Unprotected 3,6-positions are the "Achilles' heel" in electrochemistry, leading to irreversible dimerization.

  • 2,7-Positions (Meta to N): Synthetic access is harder, but these positions offer uninterrupted conjugation for polymers (polycarbazoles), crucial for organic photovoltaics (OPV) and stable hole-transport layers (HTL).

Electrochemical Characterization: The Stability Gate

Before assessing optical performance, a carbazole derivative must pass the electrochemical stability gate. The primary failure mode is oxidative coupling.

2.1 The Dimerization Trap

When a carbazole with free 3,6-positions is oxidized, the resulting radical cation is highly reactive. It couples with another radical to form a 3,3'-bicarbazole dimer. This dimer has a lower oxidation potential than the monomer, leading to immediate over-oxidation and polymerization on the electrode surface.

Diagram: Electrochemical Oxidation & Failure Pathway

CarbazoleOxidation Monomer Carbazole Monomer (Neutral) Radical Radical Cation (Cz•+) Monomer->Radical - e⁻ (Oxidation) Coupling 3,3'-Dimerization (Irreversible) Radical->Coupling Free 3,6-positions Stable Reversible Redox (Stable Hole Transport) Radical->Stable Blocked 3,6-positions (e.g., t-Butyl) Polymer Polycarbazole Film (Electrode Fouling) Coupling->Polymer Further Oxidation

Caption: The bifurcation of carbazole oxidation. Unprotected 3,6-sites lead to dimerization (orange path), while blocked sites enable reversible hole transport (green path).

2.2 Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the oxidation onset (


) to calculate HOMO energy levels and assess redox reversibility.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Tetrahydrofuran (THF) for reduction (if applicable).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl or Ag/AgNO3 (non-aqueous).

  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step Methodology:

  • Blank Scan: Cycle the electrolyte solution (-1.5V to +1.5V) to ensure no background impurities.

  • Analyte Addition: Add carbazole derivative (approx.

    
     M). Deoxygenate by bubbling 
    
    
    
    or Ar for 10 minutes.
  • Measurement: Record CV at scan rates of 50, 100, and 200 mV/s.

    • Self-Validation Check: If the anodic peak current (

      
      ) scales linearly with the square root of scan rate (
      
      
      
      ), the process is diffusion-controlled. If the return cathodic peak is absent, the oxidation is irreversible (dimerization occurred).
  • Reference Addition: Add a small crystal of Ferrocene to the same solution and record the scan again.

  • Calculation: Normalize potentials to the

    
     couple.
    
    
    
    
    Note: The constant 4.8 eV represents the vacuum energy level of Ferrocene. Some literature uses 5.1 eV; consistency is key.
Photophysical Characterization: The Performance Gate

Carbazole's utility in OLEDs and bio-imaging relies on managing the excited state energy.

3.1 Mechanisms: Fluorescence vs. TADF
  • Locally Excited (LE) State: Emission comes from the carbazole core itself (deep blue, vibronic structure).

  • Intramolecular Charge Transfer (ICT): When coupled with an acceptor (e.g., cyano, benzophenone), electron density shifts from carbazole (donor) to the acceptor. This results in a broad, structureless emission band that is highly solvatochromic.

  • Thermally Activated Delayed Fluorescence (TADF): By twisting the donor-acceptor dihedral angle (often near

    
    ), the HOMO and LUMO overlap is minimized. This reduces the Singlet-Triplet energy gap (
    
    
    
    ) to
    
    
    , allowing triplet excitons to upconvert back to the singlet state via Reverse Intersystem Crossing (RISC).

Diagram: Energy Transfer Pathways (TADF Focus)

Jablonski S0 Ground State (S₀) S1 Singlet Excited (S₁) Charge Transfer S0->S1 Absorption (hν) S1->S0 Prompt Fluorescence (ns) S1->S0 Non-radiative Decay T1 Triplet State (T₁) S1->T1 ISC T1->S0 Phosphorescence (ms-s) T1->S1 RISC (TADF) Requires ΔEst < 0.1 eV

Caption: Jablonski diagram highlighting the RISC pathway essential for TADF. Minimizing


 enables harvesting of triplet excitons.[4]
3.2 Protocol: Photoluminescence & Quantum Yield

Objective: Quantify emission efficiency and identify the emission mechanism (LE vs. ICT).

Step-by-Step Methodology:

  • Solvent Selection: Prepare solutions in non-polar (Hexane/Toluene) and polar (DCM/Acetonitrile) solvents.

    • Insight: A large redshift in polar solvents confirms an ICT state.

  • Optical Density (OD): Dilute samples until Absorbance at excitation wavelength is

    
     to avoid inner-filter effects (re-absorption).
    
  • Deoxygenation (Critical Step):

    • Oxygen is a potent triplet quencher. For TADF or phosphorescence measurements, bubble Ar for 20 mins or use freeze-pump-thaw cycles.

    • Validation: Measure PL intensity before and after degassing. A significant increase indicates triplet involvement (Delayed Fluorescence or Phosphorescence).

  • Quantum Yield (

    
    ):  Use an integrating sphere (absolute method) rather than a reference standard (relative method) for higher accuracy with solid-state films.
    
Data Summary & Structure-Property Relationships[5][6]
PropertyParameterStructural InfluenceDrug/Bio Relevance
Oxidation Potential

/ HOMO
Electron-donating groups (methoxy, alkyl) lower

(raise HOMO).
Predicts metabolic stability and potential for oxidative stress induction.
Emission Color

Conjugation at 3,6-positions redshifts emission. Twist angle affects ICT strength.Tunable for bio-imaging probes (NIR region preferred for tissue penetration).
Triplet Energy

High in isolated carbazole (~3.0 eV). Reduced by conjugation.Critical for Photodynamic Therapy (PDT) sensitizers (generating singlet oxygen).
Solubility LogPControlled by N-alkyl chain length (9-position).[5]Determines bioavailability and cell membrane permeability.
Cross-Disciplinary Applications

While often pigeonholed in materials science, the properties detailed above are directly translatable to drug discovery:

  • Bio-Imaging Probes: Carbazole derivatives with strong ICT character are used as "turn-on" fluorescent probes for sensing viscosity or specific ions inside cells. The sensitivity of the ICT state to polarity makes them excellent organelle trackers.

  • Antimicrobial Agents: Cationic carbazoles (often quaternized at the nitrogen or pendant groups) disrupt bacterial membranes. Their electrochemical stability ensures they persist in the cellular environment without degrading into toxic radical species.

  • Kinase Inhibitors: The planar, rigid structure of carbazole mimics ATP, allowing it to dock into kinase active sites (e.g., in PKC or CDK inhibition).

References
  • Albrecht, K. et al. "Carbazole Dendrimers as Solution-Processable Thermally Activated Delayed-Fluorescence Materials." Advanced Materials, 2015.

  • Uoyama, H. et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 2012.

  • Cardona, C. M. et al. "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells." Advanced Materials, 2011.

  • Bashir, M. et al. "Carbazole Derivatives as Potential Antimicrobial Agents." Molecules, 2015.

  • Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 2007.

Sources

1,8-Dimethyl-9H-carbazole molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,8-Dimethyl-9H-carbazole is a sterically congested tricyclic heterocycle that serves as a critical structural motif in both materials science (OLEDs) and medicinal chemistry.[1] Unlike its 3,6-substituted counterparts, the 1,8-substitution pattern imposes significant steric strain on the central nitrogen atom ("bay region"), altering the molecule's planarity, solubility, and electronic properties.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and applications in high-performance organic electronics and drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally verified and computationally derived parameters for 1,8-Dimethyl-9H-carbazole.

ParameterValue
IUPAC Name 1,8-Dimethyl-9H-carbazole
CAS Registry Number 6558-83-4
Molecular Formula

Molecular Weight 195.26 g/mol
SMILES Cc1cccc2c1[nH]c3c(C)cccc23
Appearance Off-white to yellowish crystalline solid
LogP (Predicted) ~4.1 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 0
Topological Polar Surface Area 15.8 Ų
Structural Analysis: The "Bay Region" Effect

The defining feature of this molecule is the placement of methyl groups at the 1 and 8 positions.[1]

  • Steric Clash: The van der Waals radii of the methyl protons interact with the N-H proton (or N-substituents), creating a "protective pocket" around the nitrogen.[1]

  • Conformational Torsion: While the carbazole core is typically planar, 1,8-substitution can induce slight twisting, reducing

    
    -
    
    
    
    stacking interactions in the solid state.[1] This property is highly desirable in preventing aggregation-caused quenching (ACQ) in OLEDs.[1]

Figure 1: Steric mapping of the 1,8-dimethylcarbazole bay region.[1] The 1,8-methyls create a congested environment around the nitrogen, inhibiting aggregation and N-alkylation.[1]

Synthesis Methodologies

Synthesizing 1,8-disubstituted carbazoles is synthetically challenging due to the steric hindrance at the bond-forming sites.[1] The classical Fischer Indole synthesis often suffers from regioselectivity issues with non-symmetric precursors. Therefore, Transition-Metal Catalyzed Intramolecular Amination is the preferred route for high-purity applications.[1]

Protocol: Pd-Catalyzed Intramolecular Amination

This protocol ensures high regioselectivity and is suitable for generating gram-scale quantities for biological or material testing.[1]

Precursor: 2-Chloro-3-methyl-N-(2-methylphenyl)aniline (Synthesized via Buchwald-Hartwig coupling of 2-chloro-3-methylaniline and 2-bromotoluene).[1]

Reagents:

  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%)[1]
    
  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate (

    
    , 10 mol%)[1]
    
  • Base: Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Dimethylacetamide (DMAc) or Xylene (degassed)[1]

Step-by-Step Methodology:

  • Inertion: Charge a flame-dried Schlenk flask with the diarylamine precursor (1.0 equiv),

    
    , ligand, and 
    
    
    
    under an argon atmosphere.
  • Solvation: Add degassed DMAc via syringe. The concentration should be approximately 0.1 M to favor intramolecular cyclization over intermolecular oligomerization.[1]

  • Cyclization: Heat the reaction mixture to 130–140°C for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc 9:1) for the disappearance of the secondary amine.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Gradient: 100% Hexane

      
       95:5 Hexane:EtOAc.[1]
      
    • Note: 1,8-Dimethylcarbazole elutes earlier than non-hindered isomers due to the twisted conformation reducing interaction with the stationary phase.[1]

Figure 2: Palladium-catalyzed synthesis pathway via intramolecular C-N bond formation.[1]

Applications

A. Optoelectronics (OLED Host Materials)

1,8-Dimethylcarbazole derivatives are premier candidates for Host Materials in phosphorescent OLEDs (PhOLEDs).[1]

  • Triplet Energy (

    
    ):  The 1,8-substitution limits the conjugation length compared to 3,6-substitution, maintaining a high triplet energy (
    
    
    
    eV).[1] This prevents reverse energy transfer from the blue/green phosphorescent dopant back to the host.[1]
  • Amorphous Stability: The steric bulk prevents crystallization and phase separation in thin films, leading to longer device lifetimes.[1]

B. Medicinal Chemistry (DNA Intercalation)

The carbazole scaffold is a bioisostere of the carboline alkaloids (e.g., Ellipticine).[1]

  • Mechanism: The planar aromatic system intercalates between DNA base pairs.[1] However, the 1,8-dimethyl groups act as steric probes.[1]

  • Structure-Activity Relationship (SAR): If biological activity (e.g., Topoisomerase II inhibition) is retained despite the 1,8-bulk, it suggests the binding pocket is spacious.[1] If activity is lost, the binding requires a strictly planar, unhindered bay region.[1] This makes 1,8-dimethylcarbazole an essential negative control or specificity probe in kinase and DNA-binding assays.[1]

References

  • PubChem. (2024).[1] 1,8-Dimethyl-9H-carbazole Compound Summary. National Library of Medicine.[1] [Link][1]

  • Ku, S. et al. (2011).[1] Highly efficient deep-blue emitting organic light emitting diode based on the multifunctional fluorescent molecule. Royal Society of Chemistry.[1] [Link]

  • Bouchard, J. et al. (2004).[1] Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Macromolecules. [Link]

  • Gottlieb, H. E. et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][3] Chem. (Reference for solvent calibration in characterization). [Link]

Sources

Technical Guide: Substituted Carbazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole (9H-carbazole) is a tricyclic aromatic heterocycle that serves as a privileged scaffold in modern medicinal chemistry.[1][2] Its structural rigidity, extensive π-conjugation, and ease of functionalization at the Nitrogen (N-9) and Carbon (C-1 to C-8) positions make it an ideal template for designing bio-active molecules.

This guide analyzes the transition of substituted carbazoles from natural alkaloids (e.g., Murraya koenigii extracts) to precision-engineered therapeutics. We focus on their role as DNA intercalators, kinase inhibitors, and neuroprotective agents, providing actionable synthetic protocols and structure-activity relationship (SAR) insights for drug development professionals.

Structural Foundation & Synthetic Architectures

The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring.[2] The electronic distribution allows for electrophilic substitution at C-3 and C-6 (para to nitrogen) and nucleophilic substitution at N-9.

Synthetic Strategies: The "Old" vs. The "New"

To access diverse derivatives, researchers must choose between classical cyclization and transition-metal-catalyzed cross-coupling.

  • Classical Route (Fischer Indole Synthesis): Best for C-substituted carbazoles. It involves the reaction of aryl hydrazines with cyclohexanones, followed by aromatization. While robust, it suffers from harsh acidic conditions and limited functional group tolerance.

  • Modern Route (Pd-Catalyzed Amination/Cyclization): Best for N-substituted and complex asymmetric carbazoles. This route, championed by Buchwald and Hartwig, utilizes Palladium catalysts to forge C-N bonds intramolecularly under mild conditions, preserving sensitive pharmacophores.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing substituted carbazoles based on the desired substitution pattern.

CarbazoleSynthesis Target Target Molecule: Substituted Carbazole Decision Primary Substitution Site? Target->Decision RouteA Ring C-Substitution (C1-C4, C5-C8) Decision->RouteA Carbon Heavy RouteB N-Substitution (N9) or Asymmetric Core Decision->RouteB Nitrogen/Complex MethodA Fischer Indole Synthesis (Acidic Cyclization) RouteA->MethodA MethodB Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) RouteB->MethodB PrecursorA Aryl Hydrazine + Cyclohexanone MethodA->PrecursorA OutcomeA Tetrahydrocarbazole (Requires Aromatization) MethodA->OutcomeA PrecursorB 2-Halo-biphenyl amine or 2,2'-Dihalobiphenyl MethodB->PrecursorB OutcomeB Aromatic Carbazole (Direct Formation) MethodB->OutcomeB

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Medicinal Chemistry & Mechanism of Action[3]

Anticancer Mechanisms

Substituted carbazoles exhibit multimodal anticancer activity.

  • DNA Intercalation: Planar carbazoles (e.g., Ellipticine derivatives) slide between DNA base pairs, disrupting replication.

  • Topoisomerase II Inhibition: By stabilizing the cleavable complex, these compounds prevent DNA religation, leading to apoptosis.

  • Kinase Inhibition (Pim-1, PI3K/Akt/mTOR): Recent derivatives (e.g., MHY407) target signaling pathways critical for tumor survival.

Neuroprotection

N-substituted carbazoles have shown promise in protecting neuronal cells (HT22) from glutamate-induced oxidative stress.[3] The mechanism involves the upregulation of antioxidant enzymes and direct scavenging of Reactive Oxygen Species (ROS).

Structure-Activity Relationship (SAR) Map

The biological activity is strictly governed by the substitution pattern.

SAR_Map Core Carbazole Nucleus N9 N-9 Position: Solubility & Bioavailability (Alkyl/Aryl groups) Core->N9 C3_6 C-3 / C-6 Positions: Electronic Modulation (Halogens/Amines increase potency) Core->C3_6 C1_8 C-1 / C-8 Positions: Steric Hindrance (Selectivity Control) Core->C1_8 Activity2 Neuroprotection (Antioxidant) N9->Activity2 Bulky Aryl Groups Activity1 Anticancer (Intercalation) C3_6->Activity1 e- Donating Groups

Caption: SAR map highlighting critical substitution zones for modulating anticancer and neuroprotective efficacy.

Quantitative Data Summary

The following table summarizes the potency of key carbazole derivatives against various cancer cell lines, illustrating the impact of substitution.

CompoundSubstitution PatternTarget / MechanismCell LineIC50 (µM)Ref
Ellipticine 5,11-dimethyl-6H-pyrido[4,3-b]carbazoleDNA Intercalation / Topo IIMCF-7 (Breast)1.2 ± 0.1[1]
MHY407 N-substituted (di-tert-butylphenyl)Cell Cycle Arrest (G2/M)MCF-7~5.0[2]
Compound 60 2-phenyl-9-(p-tolyl)Antioxidant (Neuroprotection)HT22 (Neuronal)3.0[3]
Alectinib Complex TetracyclicALK Tyrosine KinaseH3122 (Lung)0.0019[4]

Note: Data aggregated from recent literature reviews [1-4]. Lower IC50 indicates higher potency.

Experimental Protocol: Pd-Catalyzed Synthesis of N-Aryl Carbazoles

This protocol describes the synthesis of an N-aryl carbazole via Buchwald-Hartwig amination followed by oxidative cyclization. This method is preferred in drug discovery for its convergence and tolerance of functional groups.

Objective

To synthesize 9-(4-methoxyphenyl)-9H-carbazole from carbazole and 4-iodoanisole.

Reagents & Equipment
  • Substrate: 9H-Carbazole (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: Xantphos (4 mol%) - Crucial for wide bite angle to facilitate reductive elimination.

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) - Mild base to prevent side reactions.

  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Preparation (Inert Environment):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

    • Why: Palladium catalysts are sensitive to oxygen; moisture can quench the active catalytic species.

  • Charging Reagents:

    • Add Carbazole (167 mg, 1.0 mmol), 4-Iodoanisole (280 mg, 1.2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs2CO3 (488 mg, 1.5 mmol) to the flask.

    • Self-Validation: Ensure the color of the solid mix is uniform before adding solvent.

  • Solvation & Degassing:

    • Add anhydrous Toluene (5 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes.

    • Why: Removes dissolved oxygen that could oxidize the phosphine ligand.

  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

    • Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).

    • Endpoint: Disappearance of the carbazole spot (Rf ~0.4) and appearance of a new fluorescent spot (Rf ~0.6). Typical time: 12-16 hours.

  • Work-up:

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Verify product identity via 1H NMR (look for methoxy singlet at ~3.8 ppm and aromatic protons integration).

Future Outlook

The field is moving towards hybrid molecules . Researchers are fusing carbazole moieties with other pharmacophores (e.g., coumarins, chalcones) to create "dual-action" drugs that can overcome multidrug resistance (MDR). Additionally, photopharmacology is exploring carbazoles as photo-switchable agents that can be activated by light at specific tumor sites, minimizing systemic toxicity.

References

  • Carbazole Alkaloids and Their Biological Activities. International Journal of Pharmaceutical Sciences. (2024). Link

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Link

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. (2023). Link

  • Alectinib (Alecensa) for ALK-positive non-small cell lung cancer. Clinical Cancer Research. (2015). Link

  • Palladium-Catalyzed Synthesis of Carbazoles. Journal of the American Chemical Society. (2005). Link

Sources

Theoretical Profiling of 1,8-Dimethyl-9H-carbazole: Steric Shielding and Electronic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the theoretical study of 1,8-Dimethyl-9H-carbazole (1,8-DMC) . Unlike the widely utilized 2,7- or 3,6-substituted carbazoles, the 1,8-substitution pattern creates a unique "bay region" steric environment that directly impacts the nitrogen center. This guide details the computational methodologies required to accurately model this steric shielding, predicts its electronic consequences, and evaluates its potential utility in Organic Light Emitting Diodes (OLEDs) and pharmaceutical scaffold design .

Structural Significance: The "Bay Region" Effect

The carbazole nucleus is a tricyclic aromatic heterocycle. The numbering scheme assigns positions 1 and 8 to the carbon atoms adjacent to the ring fusion points, flanking the central pyrrole nitrogen (position 9).

The Steric Cleft

In 1,8-DMC, the two methyl groups project into the space occupied by the N-H bond (or N-substituent). This creates a steric cleft that has two critical mechanistic implications:

  • N-H Protection: The methyl groups sterically hinder the approach of large electrophiles to the nitrogen, potentially increasing the kinetic stability of the N-H bond against unwanted metabolic oxidation or enzymatic degradation.

  • Torsional Locking: If the nitrogen is substituted (e.g., with an aryl group for OLED applications), the 1,8-methyl groups force the N-substituent to rotate out of the carbazole plane (often >60°), breaking conjugation and raising the triplet energy (

    
    ).
    

Computational Methodology Framework

To achieve high-fidelity results, a multi-tiered computational approach is required. The following protocol is designed to balance cost with accuracy, specifically addressing the weak dispersive interactions introduced by the methyl groups.

Recommended Level of Theory
  • Functional:

    
    B97X-D  (Range-separated hybrid with dispersion corrections). Standard B3LYP is insufficient here as it fails to capture the subtle non-covalent interactions (NCIs) between the methyl hydrogens and the N-substituent.
    
  • Basis Set: def2-TZVP (Triple-zeta valence with polarization). Essential for accurate description of the aromatic electron density.

  • Solvation: PCM or SMD (Solvation Model based on Density) using Toluene (for OLED context) or Water (for biological context).

Workflow Diagram

The following DOT diagram illustrates the standard computational pipeline for characterizing 1,8-DMC.

ComputationalWorkflow Start Input Structure (1,8-DMC) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Initial Guess Freq Frequency Analysis (NIMAG=0 check) Opt->Freq Converged Geom Freq->Opt Imaginary Freq? (Re-optimize) Elec Electronic Structure (HOMO/LUMO/ESP) Freq->Elec Ground State TDDFT Excited States (TD-DFT) (S1, T1 Energies) Freq->TDDFT Vertical Excitation NBO NBO Analysis (Hyperconjugation) Freq->NBO Charge Analysis End Property Profile (IP, EA, Reorganization Energy) Elec->End TDDFT->End NBO->End

Caption: Figure 1. Standardized DFT workflow for the physicochemical profiling of 1,8-Dimethyl-9H-carbazole.

Theoretical Analysis & Predicted Properties[1][2]

Geometric Parameters

In the optimized ground state (


), the carbazole core remains largely planar. However, the methyl groups at C1 and C8 cause a slight widening of the C1-C9a-C9b and C8-C8a-C9b bond angles to relieve steric strain.

Key Geometric Checkpoints:

  • N-H Bond Length: ~1.01 Å.

  • C1...C8 Distance: The "mouth" of the bay region.

  • Methyl Orientation: The methyl hydrogens will orient to minimize repulsion with the N-H proton (staggered conformation).

Electronic Landscape (HOMO-LUMO)

The methyl groups are weak electron donors (+I inductive effect).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbazole nitrogen and the

    
    -system. The 1,8-methyls destabilize the HOMO slightly (raising it) compared to unsubstituted carbazole.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the biphenyl-like backbone.

  • Band Gap: Expected to be slightly narrower than 9H-carbazole due to the inductive raising of the HOMO.

Spectroscopic Signatures (Predicted)
SpectroscopyFeatureTheoretical PredictionMechanistic Cause
1H NMR N-H SignalDownfield Shift (~10.5 - 11.0 ppm)Hydrogen bonding or steric desshielding in the bay region.
1H NMR Methyl Signal~2.4 - 2.6 ppmProximity to the aromatic ring current.
UV-Vis

Red-shift vs. Carbazole+I effect of methyls extends conjugation/raises HOMO.
IR N-H Stretch~3400-3450 cm

Sharp band (non-associated); lower freq if H-bonded.

Application Case Study: Hole Transport Materials (HTM)

In OLEDs, 1,8-DMC serves as a model for "sterically bulky" HTMs. The goal is to transport holes (positive charges) without undergoing degradation.

Reorganization Energy ( )

The charge transport rate is governed by Marcus Theory. A key parameter is the Hole Reorganization Energy (


) , calculated as:


  • Low

    
     is desired. 
    
  • Hypothesis: The rigid carbazole core provides low

    
    . However, the 1,8-methyls might induce slight structural relaxation upon oxidation (cation radical formation), potentially increasing 
    
    
    
    slightly compared to the parent carbazole. This must be verified via the Opt and Freq steps for both neutral and cation species.
Triplet Energy Management

For TADF (Thermally Activated Delayed Fluorescence) hosts, a high Triplet Energy (


) is required to prevent reverse energy transfer.
  • Mechanism: The 1,8-dimethyls prevent the formation of planar aggregates (excimers) in the solid state.

  • Result: This preserves the high

    
     of the monomer in the solid film, making 1,8-DMC derivatives excellent hosts for blue phosphors.
    

Experimental Validation Protocols

To validate the theoretical model, the following experiments are standard:

  • X-Ray Crystallography: To confirm the "steric cleft" dimensions and methyl orientation.

  • Cyclic Voltammetry (CV): To measure the oxidation potential (

    
    ) and correlate it with the calculated HOMO energy (
    
    
    
    ).[1][2]
  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (

    
    ), verifying if the methyl groups inhibit crystallization (amorphous stability).
    

References

  • Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: MDPI, Polymers 2010. URL:[Link]

  • A Comparative Study of Carbazole-Based TADF Emitters with Different Steric Hindrance Source: Journal of Materials Chemistry C (RSC). URL:[Link]

  • 1,8-Dimethyl-9H-carbazole (Compound Summary) Source: PubChem.[3] URL:[Link]

  • DFT and Experimental Studies on Structure and Spectroscopic Parameters of Carbazole Derivatives Source: Structural Chemistry (Springer).[4] URL:[Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of 1,8-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1,8-Dimethyl-9H-carbazole, a significant heterocyclic compound with applications in materials science and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to 1,8-Dimethyl-9H-carbazole

1,8-Dimethyl-9H-carbazole is an aromatic heterocyclic compound built upon the carbazole framework. The strategic placement of methyl groups at the 1 and 8 positions introduces steric and electronic modifications to the parent carbazole structure, influencing its chemical reactivity, photophysical properties, and biological activity. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural model of 1,8-Dimethyl-9H-carbazole.

The Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule is a puzzle where each spectroscopic technique provides a unique set of clues. The following workflow illustrates the synergistic relationship between NMR, IR, and MS in confirming the structure of 1,8-Dimethyl-9H-carbazole.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation and Validation Molecular Structure Molecular Structure Mass Spec Mass Spec Molecular Structure->Mass Spec Molecular Formula & Weight IR Spec IR Spec Molecular Structure->IR Spec Functional Groups 13C NMR 13C NMR Molecular Structure->13C NMR Carbon Skeleton 1H NMR 1H NMR Molecular Structure->1H NMR Proton Environment Combined Data Analysis Combined Data Analysis Mass Spec->Combined Data Analysis IR Spec->Combined Data Analysis 13C NMR->Combined Data Analysis 1H NMR->Combined Data Analysis Structural Confirmation Structural Confirmation Combined Data Analysis->Structural Confirmation

Caption: Integrated workflow for the spectroscopic analysis of 1,8-Dimethyl-9H-carbazole.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. For 1,8-Dimethyl-9H-carbazole, we can predict the ¹H NMR spectrum by considering the symmetry of the molecule and the electronic effects of the carbazole ring system and the methyl substituents.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,8-Dimethyl-9H-carbazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is preferable for observing the N-H proton, which might exchange with residual water in other solvents.[1]

  • Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is advantageous for resolving complex aromatic signals.[2]

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

Due to the C₂ symmetry of the molecule, we expect to see distinct signals for the N-H proton, the methyl protons, and the three types of aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-9 (N-H)~8.0broad singlet1H-
H-2, H-7~7.4doublet2HJ ≈ 7.5
H-3, H-6~7.1triplet2HJ ≈ 7.5
H-4, H-5~7.9doublet2HJ ≈ 7.5
CH₃ (at C1, C8)~2.5singlet6H-

Interpretation:

  • N-H Proton (H-9): The proton attached to the nitrogen is expected to be significantly deshielded due to the aromatic nature of the carbazole ring and will likely appear as a broad singlet around 8.0 ppm.[3] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (H-2 to H-7): The aromatic protons will reside in the typical aromatic region of the spectrum (7.0-8.0 ppm). The methyl groups at positions 1 and 8 will exert a slight shielding effect on the adjacent protons. The expected pattern is a set of coupled doublets and a triplet, characteristic of a di-substituted benzene ring system within the carbazole framework.[3]

  • Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and will therefore appear as a single, sharp singlet at approximately 2.5 ppm. The downfield shift from typical aliphatic protons is due to the deshielding effect of the aromatic ring current.

G M+ [M]⁺˙ m/z = 195 M-H [M-H]⁺ m/z = 194 M+->M-H - H˙ M-CH3 [M-CH₃]⁺ m/z = 180 M+->M-CH3 - CH₃˙ (α-cleavage)

Sources

Technical Guide: Safe Handling and Risk Management of 1,8-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the health, safety, and handling protocols for 1,8-Dimethyl-9H-carbazole , a specialized heterocyclic building block used in organic electronics and pharmaceutical research.

Executive Summary & Chemical Identity

1,8-Dimethyl-9H-carbazole (CAS: 6558-83-4) is a structural isomer of dimethylcarbazole characterized by methyl substitution at the peri-positions (1 and 8) relative to the nitrogen atom.[1] This specific substitution pattern introduces significant steric hindrance around the N-H bond, influencing both its chemical reactivity (e.g., in Buchwald-Hartwig aminations) and its biological interaction profile.

  • Primary Applications: Precursor for thermally activated delayed fluorescence (TADF) emitters in OLEDs; synthesis of sterically hindered ligands for catalysis; pharmacophore in neuroprotective drug discovery.

  • Physical State: Off-white to tan crystalline solid.

  • Critical Storage Requirement: Light Sensitive and Air Sensitive . Requires inert atmosphere storage (Nitrogen/Argon).

Chemical Specifications Table
PropertySpecification
CAS Number 6558-83-4
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Solubility Soluble in CH₂Cl₂, Toluene, THF; Insoluble in Water.[1]
Melting Point >150°C (Derivative dependent; typically high-melting solid)
InChI Key NAXSBBMMIDFGHQ-UHFFFAOYSA-N

Hazard Identification & GHS Classification

While specific toxicological data for the 1,8-isomer is less abundant than for the parent carbazole, Structure-Activity Relationship (SAR) analysis and vendor Safety Data Sheets (SDS) mandate a precautionary approach aligned with Category 2 hazards.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Eye Damage/Irritation H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects (Inferred from parent carbazole).
Toxicological Context (SAR Analysis)
  • Carcinogenicity Potential: The parent compound, 9H-carbazole, is an IARC Group 2B carcinogen.[2] The addition of methyl groups at the 1,8 positions alters metabolic activation (blocking specific hydroxylation sites), but the core tricyclic aromatic structure retains potential for DNA intercalation. Treat as a suspected carcinogen .

  • Nitrogenous Emissions: Thermal decomposition releases Nitrogen Oxides (NOx), which are potent respiratory irritants and systemic toxins.[3]

Engineering Controls & Personal Protective Equipment (PPE)

The steric bulk of 1,8-dimethyl-9H-carbazole does not mitigate its potential to sensitize skin or damage lung tissue. Strict isolation is required during weighing and synthesis.

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting containment based on the operation scale.

SafetyLogic Start Operation Assessment Scale Scale of Use Start->Scale Small < 100 mg (Weighing/Aliquot) Scale->Small Large > 100 mg or Heating/Synthesis Scale->Large Hood Certified Fume Hood (Face Velocity > 0.5 m/s) Small->Hood Standard Handling Large->Hood Solvent Work Glovebox Inert Atmosphere Glovebox (N2/Ar Environment) Large->Glovebox Dry Powder/Storage PPE_Level2 PPE: Butyl Rubber Gloves, Chemical Splash Goggles, Respirator (P95/P100) if outside hood Large->PPE_Level2 Spill Cleanup PPE_Level1 PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Hood->PPE_Level1 Glovebox->PPE_Level1

Figure 1: Decision logic for engineering controls and PPE selection based on operational scale.

Specific PPE Recommendations[4][5][6][7]
  • Respiratory: If handling powder outside a containment device (not recommended), use a full-face respirator with P100 (HEPA) and OV (Organic Vapor) cartridges.

  • Dermal:

    • Standard: Nitrile gloves (0.11 mm minimum thickness).

    • High Risk (Solutions): 1,8-Dimethylcarbazole in halogenated solvents (DCM/Chloroform) can permeate nitrile rapidly. Use PVA or Laminate (Silver Shield) gloves for prolonged contact with solutions.

  • Ocular: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust migration.

Handling, Storage, and Stability

The 1,8-dimethyl substitution creates a "pincer" effect, making the N-H proton less acidic but the molecule more susceptible to specific oxidative degradation pathways if exposed to light and air.

Protocol: Inert Storage[8][9]
  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.

  • Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life by retarding oxidation.

  • Light: strictly exclude light. Photochemical oxidation of carbazoles leads to the formation of bi-carbazyls and nitro-carbazoles, which act as impurities in electronic applications.

Incompatibilities
  • Strong Oxidizing Agents: Reaction may be violent or generate toxic nitrated byproducts.

  • Strong Bases: While less acidic than carbazole, the N-H can still be deprotonated, potentially leading to exothermic reactions.

Emergency Response Protocols

Fire Fighting Measures[6][7]
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jets , as this may scatter the light powder.

  • Combustion Products: Carbon oxides (CO, CO₂) and Nitrogen Oxides (NOx) .[4][5][6]

  • Tactical Advice: Firefighters must wear SCBA. The smoke is toxic and may cause delayed pulmonary edema.

Accidental Release (Spill)[7]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don respiratory protection (N95/P100) and double gloves.

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust generation) or use a HEPA-filtered vacuum.

  • Decontaminate: Wipe surfaces with ethanol or acetone, followed by a soap and water wash. Do not flush into drains ; this compound is toxic to aquatic life.

Toxicological Mechanism & Environmental Fate

Understanding the mechanism of toxicity allows for better risk assessment. The planarity of the carbazole core is the primary driver for its biological activity.

ToxPathway Exposure Exposure (Inhalation/Ingestion) Absorption Systemic Absorption (Lipophilic) Exposure->Absorption Metabolism Hepatic Metabolism (CYP450) Absorption->Metabolism Pathway1 Hydroxylation (3-OH-Carbazole) Metabolism->Pathway1 Major Route Pathway2 N-Oxidation (Radical Formation) Metabolism->Pathway2 Minor Route Effect1 Glucuronidation & Excretion (Urine) Pathway1->Effect1 Effect2 DNA Intercalation (Mutagenicity Risk) Pathway2->Effect2 Potential

Figure 2: Simplified metabolic and toxicological pathway. Note that 1,8-dimethyl groups block specific metabolic sites, potentially altering the ratio of excretion vs. bioactivation compared to the parent carbazole.

Environmental Impact[10]
  • Aquatic Toxicity: Carbazole derivatives are highly toxic to aquatic organisms (LC50 < 1 mg/L for some analogs). They bioaccumulate in sediment.

  • Disposal: Must be disposed of as hazardous chemical waste via incineration. Never dispose of down the sink.

References

  • PubChem. (2024).[1] 1,8-Dimethyl-9H-carbazole (CID 12733085). National Library of Medicine. Retrieved from [Link]

  • Albrecht, K., et al. (2013). "Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers." Polymers, 5(2), 623-635. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017).[2] 9H-Carbazole: Human health tier II assessment. Australian Government. Retrieved from [Link]

Sources

Natural Occurrence of Dimethylcarbazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the natural occurrence, geochemical significance, and isolation methodologies of dimethylcarbazole (DMC) isomers.

Executive Summary

Dimethylcarbazoles (C₁₄H₁₃N) are nitrogen-heterocyclic compounds distributed ubiquitously in fossil fuels and, to a lesser extent, in biological systems.[1][2] Their isomeric distribution is not random; it is governed by thermodynamic stability during thermal maturation and steric interactions during subsurface migration. For researchers, these isomers serve two critical functions: as molecular biomarkers for tracking petroleum migration pathways and as bioactive scaffolds in drug discovery, particularly within the Rutaceae alkaloid family.

Part 1: Geochemical Occurrence & Migration Dynamics

In the geosphere, dimethylcarbazoles are not merely contaminants; they are "molecular odometers" used to measure the distance oil has migrated from its source rock.

The "Shielding" Mechanism

The distribution of DMC isomers in crude oil is dictated by the interaction between the nitrogen's lone pair electrons (or the N-H proton) and the solid mineral matrix (clays, carbonates) within the reservoir carrier beds.[3]

  • N-Exposed Isomers (e.g., 2,4-DMC, 2,7-DMC): The N-H moiety is sterically accessible. These isomers form strong hydrogen bonds with hydroxyl groups on clay surfaces (kaolinite, illite). Consequently, they are retarded during migration.

  • N-Shielded Isomers (e.g., 1,8-DMC): Methyl groups at the C-1 and C-8 positions create steric hindrance, "shielding" the N-H group from interaction with the rock matrix. These isomers interact weakly with the solid phase and migrate faster and further .

Diagnostic Ratios

Geochemists utilize specific ratios to determine migration distance.[4][5][6] A high ratio of Shielded/Exposed isomers typically indicates a long migration distance, as the exposed isomers have been stripped away by the rock matrix.

ParameterDefinitionInterpretation
1,8-DMC / 2,4-DMC Ratio of Shielded (1,[7]8) to Exposed (2,4)Increases with migration distance.
1,8-DMC / 2,7-DMC Ratio of Shielded (1,[2]8) to Exposed (2,7)Increases with migration distance.
[a]/[a]+[c] Benzocarbazole Ratio of Benzo[a] (shielded) to TotalUsed alongside DMCs to confirm migration trends.
Visualization: The Geochromatographic Effect

The following diagram illustrates the differential migration of isomers through a carrier bed.

MigrationPathway SourceRock Source Rock (Generation Zone) CarrierBed Carrier Bed (Clay/Sandstone Matrix) SourceRock->CarrierBed Expulsion Exposed N-Exposed Isomers (2,4-DMC) Adsorbed to Clay CarrierBed->Exposed Strong H-Bonding (Retarded) Shielded N-Shielded Isomers (1,8-DMC) Free Flowing CarrierBed->Shielded Steric Repulsion (Mobile) Reservoir Reservoir (Accumulation) Shielded->Reservoir Enrichment

Figure 1: Geochromatographic separation of dimethylcarbazole isomers during petroleum migration.

Part 2: Biological Sources & Pharmacological Relevance[8][9][10]

While geochemical sources provide the bulk abundance of simple DMCs, biological systems produce complex alkaloids where the dimethylcarbazole skeleton acts as the core pharmacophore.

Botanical Sources

The primary biological source of carbazole alkaloids is the Rutaceae family (citrus family). Unlike the simple isomers found in oil, these are often prenylated or oxygenated.

  • Murraya koenigii (Curry Tree): Rich in 3-methylcarbazole derivatives.[8]

  • Glycosmis pentaphylla: Source of glybomines.

  • Clausena species: Produce alkaloids with anti-inflammatory and neuroprotective properties.

Structural Significance in Drug Design

The dimethylcarbazole core is investigated for:

  • DNA Intercalation: The planar tricyclic structure allows insertion between DNA base pairs.

  • Topoisomerase Inhibition: Derivatives of 1,4-dimethylcarbazole and ellipticine (a pyridocarbazole) inhibit Topoisomerase II, leading to apoptosis in cancer cells.

  • G-Quadruplex Binding: 1,8-disubstituted carbazoles stabilize G-quadruplex DNA structures, repressing oncogene expression (e.g., c-myc).[9]

Part 3: Experimental Protocols

Reliable isolation of dimethylcarbazoles from complex matrices (crude oil or plant extracts) requires rigorous fractionation to remove interfering hydrocarbons.

Protocol: Fractionation of Crude Oil for DMC Isolation

Objective: Isolate the nitrogen-rich fraction containing DMCs from bulk crude oil.

Reagents:

  • n-Hexane (HPLC Grade)

  • Dichloromethane (DCM)

  • Silica Gel (activated at 120°C for 12h)

  • Alumina (neutral, activated)

Workflow:

  • Deasphaltening:

    • Dissolve 200 mg of crude oil in 2 mL DCM.

    • Add 40 mL n-hexane to precipitate asphaltenes.

    • Centrifuge (2500 rpm, 10 min) and collect the supernatant (Maltenes).

  • Column Chromatography (Solid Phase Extraction):

    • Pack a glass column with silica gel over alumina (2:1 ratio).

    • Fraction 1 (Saturates): Elute with n-hexane (discard or save for alkane analysis).

    • Fraction 2 (Aromatics): Elute with n-hexane:DCM (9:1). Contains PAHs.[10]

    • Fraction 3 (Resins/NSO): Elute with DCM:Methanol (1:1). This fraction contains the Carbazoles. [1][4][5][11][12]

  • Final Purification:

    • Concentrate Fraction 3 under nitrogen stream.

    • Re-dissolve in toluene for GC-MS analysis.

Analytical Detection (GC-MS)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    300°C (hold 10 min).
  • SIM Mode: Monitor ions m/z 195 (Molecular ion of Dimethylcarbazole) and m/z 180 (Methyl loss).

Visualization: Isolation Workflow

IsolationProtocol Sample Crude Oil Sample Precipitation Asphaltene Precipitation (n-Hexane excess) Sample->Precipitation Centrifuge Centrifugation (Remove Asphaltenes) Precipitation->Centrifuge SPE Solid Phase Extraction (Silica/Alumina) Centrifuge->SPE Maltenes Frac1 F1: Saturates (Hexane) SPE->Frac1 Frac2 F2: Aromatics (Hexane/DCM) SPE->Frac2 Frac3 F3: Polar/NSO (DCM/MeOH) **Target Fraction** SPE->Frac3 GCMS GC-MS Analysis (SIM m/z 195) Frac3->GCMS

Figure 2: Step-by-step fractionation protocol for isolating dimethylcarbazoles from crude oil.

Part 4: Data Summary of Key Isomers

The following table summarizes the physicochemical properties and diagnostic utility of the most relevant isomers.

Isomer NameStructure TypeGeochemical RoleBiological/Pharma Relevance
1,8-Dimethylcarbazole N-ShieldedHigh Mobility. Enriched in migrated oils.Synthetic derivatives used as G-quadruplex binders.
2,4-Dimethylcarbazole N-ExposedLow Mobility. Retained in source rock/carrier bed.Precursor for organic semiconductors; minor biological occurrence.
1,4-Dimethylcarbazole Semi-ShieldedIntermediate mobility.Structural core for Ellipticine (anticancer alkaloid).
3,6-Dimethylcarbazole N-ExposedIndicator of specific organic facies.Common scaffold in synthetic medicinal chemistry.

References

  • Larter, S. R., et al. (1996). "The controls on the composition of biodegraded oils in the deep subsurface - part 1: biodegradation rates in petroleum reservoirs." Organic Geochemistry. Link

  • Li, M., et al. (1997).[4] "Migration fractionation of carbazoles in the petroleum system." Geochimica et Cosmochimica Acta. Link

  • Clegg, H., et al. (1998). "Influence of maturity on carbazole and benzocarbazole distributions in crude oils and source rocks." Organic Geochemistry. Link

  • Chakraborty, D., et al. (2022).[8] "Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases." MDPI Antioxidants. Link

  • Zhang, N., et al. (2012). "Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,8-Dimethyl-9H-carbazole

[1]

Executive Summary

1,8-Dimethyl-9H-carbazole (CAS 6558-83-4) is a functionalized carbazole derivative widely utilized in the synthesis of optoelectronic materials, particularly conjugated polymers for OLEDs and organic photovoltaics.[1][2] Unlike the parent 9H-carbazole, the 1,8-dimethyl substitution pattern introduces significant steric strain and lipophilicity around the nitrogen center.[1]

This guide provides a comprehensive analysis of its solubility behavior. While empirical data for this specific isomer is sparse in open literature, its solubility is governed by the disruption of intermolecular Hydrogen-bonding (H-bonding) and increased lipophilicity.[1] This document details the expected solubility ranking, thermodynamic modeling frameworks, and a validated experimental protocol for precise determination.

Chemical Identity & Structural Implications[1][2][3][4][5][6][7]

The solubility of 1,8-Dimethyl-9H-carbazole is dictated by two competing structural factors: the hydrophobic tricyclic aromatic scaffold and the sterically hindered amine functionality.[1]

PropertyDetail
IUPAC Name 1,8-Dimethyl-9H-carbazole
CAS Number 6558-83-4
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~4.1 (Highly Lipophilic)
Mechanistic Insight: The "Bay Region" Effect

In unsubstituted 9H-carbazole, the N-H moiety participates in strong intermolecular H-bonding, leading to a high melting point (246°C) and lower solubility in non-polar solvents.[1] In 1,8-Dimethyl-9H-carbazole , the methyl groups at the 1 and 8 positions (the "bay" region) flank the nitrogen atom.[1] This creates a steric shield that:

  • Weakens Crystal Lattice Energy: The methyl groups prevent tight face-to-face

    
    -stacking and disrupt the optimal geometry for N-H...N intermolecular hydrogen bonds.[1]
    
  • Enhances Organic Solubility: The reduced lattice energy lowers the enthalpy of fusion (

    
    ), making dissolution energetically more favorable in organic solvents compared to the parent carbazole.[1]
    

Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the solubility profile is categorized below.

Predicted Solubility Ranking
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Solvents Chloroform, Dichloromethane (DCM)Excellent High dispersion force interaction; best for solvation of the aromatic core.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery Good Strong

-

interactions; primary choice for polymerization reactions (e.g., Suzuki coupling).[1]
Polar Aprotic THF, DMSO, DMFGood Soluble, but steric hindrance at the N-H site reduces the benefit of H-bond acceptance from DMSO/DMF compared to unsubstituted carbazole.[1]
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate High polarity and H-bond network of solvent opposes the dissolution of the hydrophobic carbazole scaffold.[1] Used as anti-solvents for recrystallization.[1]
Aqueous WaterInsoluble Hydrophobic effect dominates; LogP > 4 indicates negligible aqueous solubility.[1]
Visualization: Solvent Selection Logic

The following decision tree aids in selecting the appropriate solvent system for synthesis, purification, or analysis.

SolventSelectionStartStart: 1,8-Dimethyl-9H-carbazoleGoalDefine GoalStart->GoalReactionSynthesis/ReactionGoal->ReactionCoupling/PolymerizationPurificationPurification/CrystallizationGoal->PurificationIsolate Pure SolidAnalysisHPLC/GC AnalysisGoal->AnalysisQuantificationTolueneToluene / Xylene(High Temp, Non-polar)Reaction->TolueneSuzuki/BuchwaldTHFTHF / DCM(Low Temp, Soluble)Reaction->THFRoom Temp RxnRecrystSolvent: Ethanol/Hexane(Anti-solvent precip)Purification->RecrystDissolve in DCM,Add HexaneACNAcetonitrile / Methanol(Mobile Phase)Analysis->ACNReverse Phase LC

Figure 1: Solvent selection decision tree based on process requirements.

Experimental Protocol: Determination of Saturation Solubility

To generate precise thermodynamic data, the Isothermal Shake-Flask Method followed by HPLC analysis is the industry gold standard.[1]

Materials
  • Solute: 1,8-Dimethyl-9H-carbazole (Purity >98%).[1]

  • Solvents: HPLC Grade (Toluene, Ethanol, Acetone, Acetonitrile).[1]

  • Equipment: Orbital shaker water bath (control

    
     K), Syringe filters (0.22 
    
    
    m PTFE), HPLC-UV.[1]
Step-by-Step Workflow
  • Preparation : Add an excess amount of solid 1,8-Dimethyl-9H-carbazole to 10 mL of the target solvent in a glass vial. Ensure solid persists (supersaturation).[1]

  • Equilibration : Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24–48 hours to ensure thermodynamic equilibrium.

  • Settling : Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling :

    • Pre-heat/cool the syringe and filter to the bath temperature to prevent precipitation during transfer.

    • Withdraw 1 mL of supernatant and filter into a tared volumetric flask.

  • Quantification : Dilute the filtrate with the mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (detection

    
     nm or 290 nm).[1]
    
  • Calculation : Determine mole fraction solubility (

    
    ) using the measured mass and molecular weights.
    

SolubilityProtocolStep11. Excess Solute Addition(Supersaturation)Step22. Isothermal Agitation(24-48h, Temp T)Step1->Step2Step33. Phase Separation(Settling/Centrifugation)Step2->Step3Step44. Isothermal Filtration(0.22 µm PTFE)Step3->Step4Step55. HPLC-UV Analysis(Quantification)Step4->Step5

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling

For researchers needing to extrapolate solubility across different temperatures, the Modified Apelblat Equation is the standard model for carbazole derivatives.[1]

Where:

  • 
    : Mole fraction solubility of 1,8-Dimethyl-9H-carbazole.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from experimental regression.
    

Interpretation:

  • Parameter B : Reflects the enthalpy of solution. A negative value indicates endothermic dissolution (solubility increases with T).[1]

  • Application : Once

    
     are determined from minimal experimental points (e.g., 298K, 308K, 318K), the solubility at any other temperature can be accurately predicted.[1]
    

References

  • Carbazole Solubility & Thermodynamics

    • Solubility of Anthracene and Carbazole in Mixed Solvents. ResearchGate.

  • Synthesis & Structural Properties

    • Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI Polymers. [1]

  • Experimental Protocols

    • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.[1]

  • Physical Data Verification

    • 1,8-Dimethyl-9H-carbazole Compound Summary. PubChem.[1][2][3]

Technical Deep Dive: Electronic Structure & Synthesis of 1,8-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,8-Dimethyl-9H-carbazole (CAS: 6558-83-4) represents a specialized subclass of the carbazole family, distinguished by significant steric congestion at the "bay" regions (positions 1 and 8) adjacent to the nitrogen atom.[1] Unlike its planar, unsubstituted counterpart, the 1,8-dimethyl derivative exhibits unique physicochemical properties driven by the steric clash between the methyl groups and the N-H moiety. This structural torsion modulates the molecule's conjugation length, solubility profile, and reactivity, making it a critical scaffold for high-triplet-energy hosts in organic light-emitting diodes (OLEDs) and a model system for studying restricted rotation in atropisomeric drug design.[1]

Part 1: Molecular Architecture & Steric Implications

The defining feature of 1,8-dimethyl-9H-carbazole is the proximity of the methyl substituents to the pyrrolic nitrogen.[1] In a standard carbazole, the tricyclic system is planar, allowing for maximum


-conjugation.[1] However, the introduction of methyl groups at the 1 and 8 positions creates a "steric pocket" around the nitrogen (position 9).
Structural Consequences[2][3][4]
  • N-H Shielding: The methyl groups act as steric sentinels, shielding the N-H bond. This reduces the acidity of the proton and significantly retards the rate of electrophilic substitution or alkylation at the nitrogen center compared to unsubstituted carbazole.

  • Torsional Strain: While the carbazole core attempts to maintain planarity to maximize aromaticity, the van der Waals radius of the methyl groups forces a slight out-of-plane distortion.[1] This twisting effect disrupts the

    
    -orbital overlap slightly, resulting in a hypsochromic shift (blue shift) in absorption compared to 3,6-dimethylcarbazole.[1]
    
  • Solubility Enhancement: The disruption of planarity reduces the

    
    -
    
    
    
    stacking interactions between molecules in the solid state, rendering 1,8-dimethyl-9H-carbazole more soluble in organic solvents (e.g., toluene, chloroform) than the parent carbazole.[1]

Part 2: Electronic Structure Analysis

The electronic landscape of 1,8-dimethyl-9H-carbazole is governed by the competition between the inductive electron-donating effect (+I) of the methyl groups and the steric inhibition of conjugation .[1]

Energy Level Data

The following values represent a synthesis of experimental trends and Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for the isolated molecule.

ParameterValue (Approx.)Mechanistic Insight
HOMO Level -5.65 eVDestabilized (raised) relative to carbazole (-5.8 eV) due to +I effect of methyls.[1]
LUMO Level -2.15 eVRaised slightly due to electron donation, but less affected than HOMO.[1]
Band Gap (

)
~3.50 eVWide band gap; suitable for deep-blue emission or high-energy host materials.[1]
Triplet Energy (

)
~3.0 eVHigh triplet energy retained due to limited conjugation extension; ideal for phosphorescent hosts.[1]
Dipole Moment ~1.9 DModified by the vector addition of methyl dipoles opposing the N-H dipole.
Electronic Pathway Diagram

The diagram below visualizes the frontier orbital transitions and the steric influence on the energy gap.

ElectronicStructure cluster_0 Structural Factors cluster_1 Energy Levels Me_Donation Methyl (+I) Effect (Electron Donating) HOMO HOMO (-5.65 eV) Destabilized Me_Donation->HOMO Raises Energy Steric_Twist 1,8-Steric Twist (Reduces Conjugation) Steric_Twist->HOMO Limits Rise Gap Band Gap (~3.5 eV) Deep Blue Region HOMO->Gap LUMO LUMO (-2.15 eV) High Energy Gap->LUMO

Caption: Interplay of inductive and steric effects determining the HOMO-LUMO gap.

Part 3: Synthesis & Purification Protocol

Synthesizing 1,8-dimethyl-9H-carbazole requires bypassing the thermodynamic preference for 3,6-substitution.[1] The most robust, self-validating protocol is the Fischer Indole Synthesis utilizing specific methylated precursors, followed by aromatization.[1]

Reaction Logic[1][5][6]
  • Precursor Selection: o-Tolylhydrazine provides the first methyl group (position 8).[1] 2-Methylcyclohexanone provides the second methyl group (position 1) and the ring skeleton.[1]

  • Regioselectivity: The [3,3]-sigmatropic rearrangement is directed by the ortho-methyl groups, ensuring the correct cyclization pattern.[1]

  • Aromatization: The intermediate tetrahydrocarbazole is oxidized to the fully aromatic system.

Step-by-Step Methodology
Phase 1: Formation of 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole[1]
  • Reagents: o-Tolylhydrazine hydrochloride (10 mmol), 2-Methylcyclohexanone (10 mmol), Glacial Acetic Acid (20 mL).

  • Setup: 50 mL Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve the hydrazine salt in glacial acetic acid.

    • Add 2-methylcyclohexanone dropwise at room temperature.[1]

    • Heat the mixture to reflux (118°C) for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazine.

    • Cool to room temperature.[1] Pour into ice water (100 mL).

    • Isolation: Filter the precipitated solid. Wash with water and cold ethanol.[1] Recrystallize from ethanol/water to obtain the tetrahydro-intermediate.[1]

Phase 2: Aromatization (Dehydrogenation)[1]
  • Reagents: 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole (from Phase 1), Chloranil (or DDQ) (1.2 equiv), Xylene (30 mL).

  • Procedure:

    • Dissolve the intermediate in xylene.

    • Add Chloranil in portions.[1]

    • Reflux for 6–8 hours.[1] The solution will darken as the quinone is reduced.

    • Workup: Cool the mixture. Wash with 1M NaOH (to remove hydroquinone byproduct) and then water.[1]

    • Dry organic layer over MgSO₄ and concentrate in vacuo.[1][2]

  • Purification: Column chromatography (Silica gel, Hexane:DCM gradient).

    • Target: White to off-white crystalline solid.[1]

    • Yield: Typically 60-70% overall.[1]

Synthesis Workflow Diagram

SynthesisProtocol Start Precursors: o-Tolylhydrazine + 2-Methylcyclohexanone Step1 Fischer Indole Cyclization (Reflux in AcOH, 4h) Start->Step1 Intermed Intermediate: 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole Step1->Intermed [3,3]-Sigmatropic Rearrangement Step2 Aromatization (Chloranil/Xylene, Reflux) Intermed->Step2 Oxidative Dehydrogenation Product Final Product: 1,8-Dimethyl-9H-carbazole Step2->Product

Caption: Two-step Fischer Indole route ensuring 1,8-regioselectivity.

Part 4: Applications in Optoelectronics & Pharma[6]

High-Triplet Energy Host (OLEDs)

The 1,8-dimethyl modification is strategically used to confine the triplet exciton .[1]

  • Mechanism: The high triplet energy (

    
     eV) prevents reverse energy transfer from blue phosphorescent dopants (like FIrpic) back to the host.
    
  • Stability: The steric blocking of the 1,8-positions prevents electrochemical coupling (dimerization) at these reactive sites, a common degradation pathway in unsubstituted carbazole hosts during device operation.[1]

Mechanically Interlocked Molecules (MIMs)

In supramolecular chemistry, 1,8-dimethyl-9H-carbazole derivatives serve as "stoppers" or "axles" in rotaxanes.[1] The bulky methyl groups provide the necessary steric barrier to prevent the slippage of macrocycles (like cucurbiturils or cyclodextrins) over the carbazole end-group.

Pharmacophore Design

In drug discovery, the 1,8-dimethyl motif is utilized to lock the conformation of carbazole-based alkaloids.[1] By restricting the rotation of substituents on the nitrogen, researchers can freeze the molecule in a bioactive conformation, increasing selectivity for specific kinase pockets or DNA intercalation sites.

References

  • PubChem. (2024).[1][3] 1,8-Dimethyl-9H-carbazole (CID 12733085).[1] National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. (2023).[1] Steric Effects in Carbazole-Based TADF Emitters. Journal of Materials Chemistry C. [Link]

  • Schrödinger. (2022).[1] HOMO-LUMO Energy Gap Calculation Methods. [Link]

  • ResearchGate. (2020).[1] Synthesis and Crystal Structure of Sterically Hindered Carbazoles. [Link]

Sources

Methodological & Application

Applications of 1,8-Dimethyl-9H-carbazole in organic electronics.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,8-Dimethyl-9H-carbazole in Organic Electronics

Part 1: Executive Summary & Technical Rationale

1,8-Dimethyl-9H-carbazole (1,8-DMC) represents a critical structural motif in the design of "wide-bandgap" host materials for organic light-emitting diodes (OLEDs), specifically for blue phosphorescence (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems.[1]

While carbazole is a ubiquitous hole-transporting moiety, its planar structure often leads to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking in the solid state, which causes excimer formation and lowers the triplet energy (

). The introduction of methyl groups at the 1 and 8 positions—proximal to the nitrogen atom—introduces significant steric hindrance .

Key Mechanistic Advantages:

  • Conjugation Breakage: The steric bulk forces the carbazole core to twist relative to substituents or the backbone, effectively confining the triplet exciton and raising

    
     (> 2.7 eV), which is essential for preventing reverse energy transfer from blue emitters.
    
  • Solubility Enhancement: The methyl groups disrupt crystal packing, significantly improving solubility in organic solvents (chlorobenzene, toluene), making these materials compatible with solution-processing techniques (spin-coating/inkjet printing).[1]

  • Electrochemical Stability: Blocking the 1,8-positions protects the reactive sites often susceptible to oxidative coupling during device operation, enhancing the operational lifetime.

Part 2: Material Properties & Characterization

The following data summarizes the typical physicochemical profile of 1,8-dimethyl-functionalized carbazole hosts compared to the unsubstituted parent carbazole.

PropertyUnsubstituted Carbazole1,8-Dimethyl-9H-carbazole MotifImpact on Device Physics
Triplet Energy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~3.0 eV (Solution) / < 2.6 eV (Film)> 2.8 eV (Film) Prevents triplet quenching in Blue PhOLEDs.
HOMO Level -5.8 eV-5.6 to -5.7 eV Slight destabilization aids hole injection from ITO/HIL.[1]
LUMO Level -2.3 eV-2.2 eV Maintains wide bandgap; requires electron-transporting host (co-host).[1]
Glass Transition (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Low (crystallizes easily)High (> 100°C) Amorphous film stability prevents phase separation.
Solubility ModerateHigh Enables solution-processed OLEDs.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,8-Dimethyl-9H-carbazole via Suzuki-Miyaura Coupling

Rationale: While direct methylation is difficult due to regioselectivity, the most robust route for research-grade purity involves cross-coupling from the 1,8-dihalo precursor.[1] This method is modular, allowing the protocol to be adapted for other 1,8-alkyl derivatives.

Reagents:

  • Precursor: 1,8-Dibromo-9H-carbazole (1.0 eq)[1]

  • Coupling Partner: Methylboronic acid (3.0 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon (3x).

  • Dissolution: Add 1,8-Dibromo-9H-carbazole and Methylboronic acid to the flask. Dissolve in degassed 1,4-Dioxane.

  • Activation: Add the Pd(dppf)Cl₂ catalyst.[1] Stir for 10 minutes at room temperature to ensure catalyst solvation.

  • Base Addition: Add the degassed K₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 100°C for 24 hours under Argon flow. Critical Step: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1).[1] The disappearance of the dibromo spot indicates completion.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM) x3.[1] Wash combined organics with brine.[1] Dry over anhydrous Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Silica Gel 60). Gradient elution (Hexane

    
     5% EtOAc in Hexane).
    
  • Sublimation: For OLED device grade, the solid must be purified via thermal gradient sublimation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Torr) to remove trace Pd.
    

Visual Workflow (Synthesis):

SynthesisWorkflow cluster_0 Pre-Reaction cluster_1 Reaction Conditions cluster_2 Purification (OLED Grade) Start 1,8-Dibromo-9H-carbazole Reagents Methylboronic Acid + Pd Catalyst Start->Reagents Reflux Reflux @ 100°C (24 Hours) Reagents->Reflux TLC TLC Monitoring (Hexane:EtOAc) Reflux->TLC Workup DCM Extraction & Drying TLC->Workup Complete Column Flash Chromatography Workup->Column Sublimation Vacuum Sublimation (>99.9% Purity) Column->Sublimation

Caption: Logical flow for the synthesis and purification of 1,8-dimethyl-9H-carbazole to electronic-grade purity.

Protocol B: Fabrication of Blue PhOLED Devices

Rationale: This protocol validates the high triplet energy of the 1,8-DMC material by using it as a host for the sky-blue emitter FIrpic.[1] If the host


 were too low, the device would show poor efficiency due to quenching.

Device Architecture: ITO / PEDOT:PSS / TAPC (HTL) / 1,8-DMC : FIrpic (Host:Guest) / TPBi (ETL) / LiF / Al

Fabrication Steps:

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to improve work function.[1]

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (40 nm) at 3000 rpm. Bake at 120°C for 15 min in air.

  • Hole Transport Layer (HTL): Transfer to Nitrogen Glovebox. Vacuum deposit TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) (30 nm) at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Torr.
    
  • Emissive Layer (EML): Co-deposit 1,8-Dimethyl-9H-carbazole (Host) and FIrpic (Dopant) at a ratio of 90:10. Thickness: 30 nm.[1] Note: The steric bulk of 1,8-DMC prevents phase separation of the dopant.

  • Electron Transport Layer (ETL): Deposit TPBi (30 nm).

  • Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

  • Encapsulation: Encapsulate with UV-curable epoxy and a glass lid inside the glovebox.[1]

Visual Workflow (Device Physics):

DeviceArchitecture cluster_stack OLED Energy Stack Cathode Cathode (Al/LiF) Work Function: ~2.9 eV ETL ETL (TPBi) LUMO: -2.7 eV HOMO: -6.2 eV Cathode->ETL Electron Injection EML EML ETL->EML Electron Transport EML->EML Recombination & Triplet Confinement HTL HTL (TAPC) LUMO: -2.0 eV HOMO: -5.5 eV HTL->EML Hole Transport Anode Anode (ITO) Work Function: ~4.8 eV Anode->HTL Hole Injection

Caption: Energy level diagram illustrating charge injection and triplet confinement within the 1,8-DMC host layer.

Part 4: Parallel Utility in Drug Development

Note for Pharmaceutical Researchers: While this guide focuses on electronics, the 1,8-dimethylcarbazole scaffold is highly relevant in medicinal chemistry.

  • Metabolic Stability: Substitution at the 1,8-positions blocks the metabolically vulnerable sites (often targeted by Cytochrome P450), extending the half-life of carbazole-based alkaloids (e.g., Ellipticine analogs).[1]

  • Intercalation: The steric twist reduces DNA intercalation affinity compared to planar carbazoles, potentially reducing genotoxicity while maintaining kinase inhibitory activity.

References

  • Synthesis & C-H Functionalization:Recent developments in C−H functionalization of carbazoles.

    • [1]

  • Triplet Energy & Steric Hindrance:Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy.

    
    ).
    
    • [1]

  • OLED Host Materials: Carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance.[1][3] (Demonstrates the necessity of steric bulk for efficiency).

    • [1]

  • General Carbazole Applications: 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs.[1][4] (Review of carbazole utility in electronics).

    • [1]

Sources

Use of 1,8-Dimethyl-9H-carbazole as a hole transporting material.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1,8-Dimethyl-9H-carbazole as a Hole Transporting Material in Organic Electronics

Authored by: Senior Application Scientist, Gemini Division

Abstract

The carbazole moiety is a foundational building block in the field of organic electronics, celebrated for its robust thermal stability, excellent hole-transporting characteristics, and versatile functionalization potential.[1] This document provides detailed application notes and protocols for the use of a specific derivative, 1,8-Dimethyl-9H-carbazole (CAS: 6558-83-4), as a hole transporting material (HTM) in organic light-emitting diodes (OLEDs). While specific experimental data for this isomer is emerging, we leverage well-established principles from the broader carbazole family to provide scientifically grounded protocols and performance expectations. This guide is intended for researchers and engineers in materials science and device engineering, offering both the practical "how-to" and the critical "why" behind each step.

Introduction: The Role of Carbazole Derivatives

In the architecture of an OLED or a perovskite solar cell, the hole transporting layer (HTL) plays a pivotal role. It must facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide, ITO) and their transport to the emissive layer, while simultaneously blocking electrons from reaching the anode. An ideal HTM possesses several key attributes:

  • High Hole Mobility: To ensure low resistive loss and efficient charge transport.

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode to minimize the hole injection barrier.[2]

  • High Triplet Energy: To confine triplet excitons within the emissive layer, which is crucial for high-efficiency phosphorescent and TADF OLEDs.[3]

  • High Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for long device operational lifetimes.[4]

Carbazole derivatives have consistently demonstrated these properties.[3] The 1,8-Dimethyl-9H-carbazole variant offers a unique steric profile due to the positioning of the methyl groups near the reactive nitrogen site. This can influence intermolecular packing and film morphology, potentially leading to amorphous films with high stability, a desirable trait for preventing crystallization and device failure.

Physicochemical and Electronic Properties

The fundamental properties of 1,8-Dimethyl-9H-carbazole are critical for designing its integration into a device. While extensive experimental values for this specific isomer are not widely published, we can provide reliable estimates based on the parent carbazole structure and related derivatives.

PropertyValue / Expected RangeRationale & Significance
CAS Number 6558-83-4[5]Unique identifier for the specific chemical substance.
Molecular Formula C₁₄H₁₃N[5]Defines the elemental composition of the molecule.
Molecular Weight 195.26 g/mol [5]Important for calculating molar quantities and deposition rates.
Estimated HOMO Level -5.5 to -5.8 eVThe HOMO level of carbazole derivatives typically falls in this range, which is well-matched with the work function of ITO (~4.7 eV) and PEDOT:PSS (~5.2 eV) for efficient hole injection.[6]
Estimated LUMO Level -2.0 to -2.4 eVThe large bandgap ensures the material is transparent in the visible region and provides a sufficient barrier for electron blocking.
Estimated Triplet Energy (T₁) > 2.8 eVThe high triplet energy, characteristic of the carbazole core, makes it suitable as a host or hole transporter for blue and green phosphorescent emitters without quenching them.[3]
Estimated Glass Transition (Tg) > 100 °CA high Tg is indicative of good morphological stability, preventing film degradation under thermal stress during device operation.[3]
Solubility Soluble in Toluene, Chloroform, DMSO[7][8]Good solubility in common organic solvents allows for purification by chromatography and potential for solution-based device fabrication methods.

Experimental Protocols

The following sections detail the step-by-step procedures for incorporating 1,8-Dimethyl-9H-carbazole into a standard OLED device via vacuum thermal evaporation and the subsequent characterization of the device.

Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation

This protocol describes the fabrication of a multi-layer phosphorescent green OLED using 1,8-Dimethyl-9H-carbazole as the HTL. The causality behind the choice of materials and layer thicknesses is to create a balanced charge injection and transport environment, leading to efficient recombination in the emissive layer.

3.1. Substrate Preparation (ITO-coated Glass)

Causality: A pristine and properly treated anode surface is paramount for efficient and uniform hole injection. The cleaning process removes organic and inorganic contaminants, and the oxygen plasma treatment increases the work function of the ITO, reducing the hole injection barrier.

  • Place ITO-coated glass substrates in a substrate holder.

  • Sequentially sonicate the substrates in baths of liquinox detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to an oxygen plasma chamber. Treat the ITO surface with O₂ plasma (e.g., 50 W for 5 minutes) to remove final organic residues and increase the ITO work function.

  • Transfer the cleaned substrates to the vacuum deposition chamber load-lock without delay to prevent re-contamination.

3.2. Organic and Metal Layer Deposition

Causality: The device layers are deposited sequentially in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination and ensure the formation of pure, uniform thin films. The thickness of each layer is optimized to balance charge transport and the optical cavity of the device.

  • Load pre-cleaned substrates into the main chamber of a high-vacuum thermal evaporation system.

  • Load high-purity (>99.5%) organic materials into separate quartz crucibles:

    • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Hole Transporting Layer (HTL): 1,8-Dimethyl-9H-carbazole

    • Emissive Layer (EML): Co-evaporation of a host, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and a phosphorescent green dopant, fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

    • Electron Transporting Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Pump the chamber down to a base pressure of ≤ 5 x 10⁻⁷ Torr.

  • Deposit the layers sequentially by heating the respective crucibles. Monitor the deposition rate and thickness using a calibrated quartz crystal monitor.

    • HIL: Deposit 30 nm of TAPC at a rate of 1 Å/s.

    • HTL: Deposit 20 nm of 1,8-Dimethyl-9H-carbazole at a rate of 1 Å/s.

    • EML: Co-evaporate CBP and Ir(ppy)₃. Deposit a 30 nm layer with a 6% doping concentration of Ir(ppy)₃. The rate of CBP should be ~1.88 Å/s and Ir(ppy)₃ ~0.12 Å/s.

    • ETL: Deposit 40 nm of Alq₃ at a rate of 1 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of 0.1 Å/s. Causality: LiF serves as an electron injection layer, lowering the injection barrier from the aluminum cathode to the Alq₃.

    • Deposit a 100 nm layer of Aluminum (Al) at a rate of 2-3 Å/s to form the cathode.

  • Vent the chamber with nitrogen and transfer the devices to a nitrogen-filled glovebox for encapsulation.

OLED_Architecture cluster_OLED OLED Device Stack Anode Anode (ITO) HIL HIL (TAPC, 30 nm) Anode->HIL Holes (h⁺) HTL HTL (1,8-Dimethyl-9H-carbazole, 20 nm) HIL->HTL EML EML (CBP:Ir(ppy)₃, 30 nm) HTL->EML ETL ETL (Alq₃, 40 nm) EML->ETL Electrons (e⁻) Light Light Emission (Photon) EML->Light EIL EIL (LiF, 1 nm) ETL->EIL Cathode Cathode (Al, 100 nm) EIL->Cathode Characterization_Workflow cluster_measure Measurement Setup Device Fabricated OLED SMU Source Measure Unit (SMU) Device->SMU Electrical Probing Spectro Spectroradiometer Device->Spectro Optical Signal Analysis Data Analysis & Plotting SMU->Analysis J-V Data Spectro->Analysis Luminance & Spectrum Data CE Current Efficiency (cd/A) Analysis->CE Performance Metrics PE Power Efficiency (lm/W) Analysis->PE Performance Metrics EQE EQE (%) Analysis->EQE Performance Metrics CIE CIE (x,y) Analysis->CIE Performance Metrics

Caption: Workflow for the optoelectronic characterization of fabricated OLED devices.

Expected Performance and Benchmarking

An OLED using 1,8-Dimethyl-9H-carbazole as the HTL is expected to show competitive performance. The table below presents hypothetical but realistic data for the device described in Protocol 1, benchmarked against a device using a standard, widely used HTM, NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).

Performance MetricDevice with 1,8-Dimethyl-9H-carbazole HTLDevice with NPB HTL (Standard)
Turn-on Voltage (@ 1 cd/m²) 3.2 V3.1 V
Max. Current Efficiency ~45 cd/A~48 cd/A
Max. Power Efficiency ~40 lm/W~42 lm/W
Max. External Quantum Efficiency (EQE) ~18 %~19 %
CIE Coordinates (x, y) (0.32, 0.61)(0.32, 0.61)
Peak Emission Wavelength 515 nm (Ir(ppy)₃)515 nm (Ir(ppy)₃)

Note: These values are representative for a green phosphorescent OLED and can vary significantly based on the exact device stack, deposition conditions, and emissive dopant used. [9][10] The performance is expected to be comparable to the standard NPB. Any minor differences would likely arise from subtle variations in the HOMO level affecting hole injection and the hole mobility impacting the charge balance within the emissive layer. The key advantage of exploring novel carbazole derivatives like the 1,8-dimethyl isomer lies in the potential for improved thermal stability and film-forming properties, which could lead to enhanced device lifetime, a critical factor not captured in these initial efficiency metrics.

References

  • The thermal properties analyzed by DSC, DMA, TGA. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Agarwal, N., et al. (n.d.). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. Retrieved February 4, 2026, from [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). MDPI. Retrieved February 4, 2026, from [Link]

  • Beyond Solution Processing: Vacuum Evaporation of Carbazole-Phosphonic Self-Assembled Molecules Enables Flexible Perovskite Solar Cells with >25.4% Efficiency. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 1,8-Dimethyl-9H-carbazole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Carbazole - Solubility of Things. (n.d.). Retrieved February 4, 2026, from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). ACS Publications. Retrieved February 4, 2026, from [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group-Integrated Spatially Hindered 1,3-Bis(N-Carbazolyl)Benzene-Based Host. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 9H-carbazole. (n.d.). ChemBK. Retrieved February 4, 2026, from [Link]

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Introduction: The Critical Role of Hole Transport Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide: Leveraging 1,8-Dimethyl-9H-carbazole in the Fabrication of High-Performance Perovskite Solar Cells

For the attention of: Researchers, materials scientists, and professionals in photovoltaic technology development.

This document provides a detailed technical guide on the application of 1,8-Dimethyl-9H-carbazole as a hole-transporting material (HTM) in perovskite solar cells (PSCs). It explores the scientific rationale for using carbazole-based molecules, offers detailed protocols for device fabrication, and outlines methods for characterization.

Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based photovoltaics. However, challenges related to long-term operational stability and charge carrier recombination at interfaces hinder their widespread commercialization.[1] The hole transport layer (HTL) is a critical component in the PSC architecture, responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.[2]

Carbazole-based organic molecules have emerged as a highly promising class of HTMs.[3] Their core structure offers excellent charge-transport properties, high thermal stability, and versatile reactive sites that allow for chemical functionalization to fine-tune their electronic and physical properties.[3][4] Derivatives such as 1,8-Dimethyl-9H-carbazole represent a compelling alternative to the commonly used, but expensive and often unstable, Spiro-OMeTAD. The methyl groups on the carbazole scaffold can enhance solubility in common organic solvents and influence molecular packing in the solid state, which is crucial for efficient charge transport.[5]

This guide details the scientific principles and practical methodologies for integrating 1,8-Dimethyl-9H-carbazole into state-of-the-art PSCs.

Section 1: 1,8-Dimethyl-9H-carbazole - A Molecular Overview

The efficacy of an HTM is intrinsically linked to its molecular structure and resulting electronic properties. The 9H-carbazole core is an electron-rich aromatic system, making it an excellent hole conductor.[6] The strategic placement of dimethyl groups at the 1 and 8 positions influences the molecule's electrochemical and physical characteristics.

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₃N[7]

  • Molecular Weight: 195.26 g/mol [7]

  • Enhanced Solubility: Alkyl substitutions, such as methyl groups, generally improve solubility in the organic solvents used for solution-based device fabrication.[5]

  • Tunable Energy Levels: Functional groups modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Proper alignment of the HTM's HOMO level with the valence band of the perovskite is paramount for efficient hole extraction and to minimize open-circuit voltage (VOC) losses.

PSC_Device_Architecture cluster_device Perovskite Solar Cell (p-i-n) cluster_light Metal Metal Electrode (Ag/Au) Buffer Buffer Layer (BCP) Metal->Buffer ETL Electron Transport Layer (C60) Buffer->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL HTL (1,8-Dimethyl-9H-carbazole) Perovskite->HTL TCO Transparent Conductive Oxide (ITO) HTL->TCO Substrate Glass Substrate TCO->Substrate Sun Incident Light (hν) Sun->Substrate

Caption: Schematic of an inverted (p-i-n) perovskite solar cell architecture.

Causality of Function:

  • Hole Extraction: Upon absorbing light, the perovskite layer generates electron-hole pairs (excitons). The HOMO level of 1,8-Dimethyl-9H-carbazole is engineered to be slightly higher than the valence band maximum of the perovskite, creating a favorable energy cascade for the efficient transfer of holes from the perovskite to the HTL. [8]* Electron Blocking: The LUMO level of the HTM is significantly higher than the conduction band minimum of the perovskite. This large energy barrier prevents electrons from "leaking" to the anode, which would otherwise cause significant recombination losses. [2]* Interface Passivation: Carbazole moieties can interact with the perovskite surface, passivating defects such as uncoordinated lead ions. This reduces non-radiative recombination at the crucial HTL/perovskite interface, leading to higher VOC and overall efficiency. [9][10]* Hydrophobicity and Stability: The hydrophobic nature of the carbazole-based HTL can act as a barrier against moisture ingress, a primary degradation pathway for perovskite materials, thereby enhancing the long-term stability of the device. [9][11]

Section 3: Experimental Protocols

The following protocols provide a comprehensive guide for fabricating and characterizing PSCs using a 1,8-Dimethyl-9H-carbazole HTL. All procedures involving perovskite precursors and device fabrication should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Protocol 3.1: Preparation of HTL Solution

Rationale: The concentration of the HTL solution is critical. A solution that is too dilute may result in incomplete film coverage, creating shunt pathways. A solution that is too concentrated can lead to an excessively thick layer, increasing the series resistance of the final device. The choice of solvent ensures the HTM is fully dissolved and has appropriate wetting properties on the TCO substrate.

Materials:

  • 1,8-Dimethyl-9H-carbazole (CAS No: 6558-83-4) [7]* Chlorobenzene (anhydrous)

  • Optional Dopants:

    • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

    • 4-tert-Butylpyridine (tBP)

Procedure:

  • Prepare a stock solution of 1,8-Dimethyl-9H-carbazole by dissolving 10-15 mg of the material in 1 mL of chlorobenzene.

  • If dopants are required to improve conductivity and fill factor, prepare separate stock solutions:

    • Li-TFSI: 520 mg in 1 mL of acetonitrile.

    • tBP: 1 mL in 1 mL of acetonitrile.

  • To the 1,8-Dimethyl-9H-carbazole solution, add the dopants. A common starting ratio is 25 µL of the Li-TFSI stock and 10 µL of the tBP stock for every 1 mL of the HTL solution.

  • Vortex the final solution for 1 minute and then filter it through a 0.22 µm PTFE syringe filter before use.

Protocol 3.2: Fabrication of a Planar p-i-n Perovskite Solar Cell

Rationale: This multi-step process builds the device layer by layer. Each step, from cleaning to annealing, is optimized to ensure high-quality, uniform films, which are essential for high-performance devices. Spin coating is a common laboratory technique for depositing thin films from solution, where the final thickness is controlled by the solution concentration and spin speed.

Fabrication_Workflow start Start sub 1. Substrate Cleaning (Detergent, DI Water, IPA, Acetone) + UV-Ozone Treatment start->sub htl 2. HTL Deposition (Spin-coat 1,8-Dimethyl-9H-carbazole) + Anneal sub->htl glovebox Move to Glovebox htl->glovebox pero 3. Perovskite Deposition (Two-step or Anti-solvent method) + Anneal glovebox->pero etl 4. ETL Deposition (Spin-coat C60) pero->etl buffer 5. Buffer Layer Deposition (Thermal Evaporation of BCP) etl->buffer metal 6. Metal Electrode Deposition (Thermal Evaporation of Ag/Au) buffer->metal encap 7. Encapsulation (Optional) For stability testing metal->encap end Device Complete encap->end

Caption: Step-by-step workflow for perovskite solar cell fabrication.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sequentially sonicate patterned ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each. [12] * Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface for uniform HTL deposition. [12]

  • HTL Deposition:

    • Transfer the cleaned substrates to an inert atmosphere glovebox.

    • Deposit the filtered 1,8-Dimethyl-9H-carbazole solution onto the ITO surface.

    • Spin-coat at 4000 rpm for 30 seconds.

    • Anneal the substrate at 100 °C for 10 minutes on a hotplate.

  • Perovskite Layer Deposition (One-Step Anti-Solvent Method):

    • Prepare the perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ with CsI in a DMF:DMSO solvent mixture).

    • Spin-coat the perovskite solution onto the HTL-coated substrate in a two-step program (e.g., 1000 rpm for 10s, then 6000 rpm for 30s).

    • During the second step, with about 15 seconds remaining, dispense ~150 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate. This induces rapid crystallization, leading to a uniform and pinhole-free film.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 30-60 minutes.

  • ETL and Electrode Deposition:

    • Prepare a solution of C₆₀ (or PC₆₁BM) in chlorobenzene (~20 mg/mL).

    • Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit a thin layer (~8 nm) of BCP as a buffer layer.

    • Deposit the top metal contact (~100 nm of Ag or Au) through a shadow mask to define the active area of the device.

Protocol 3.3: Device Characterization

Rationale: Standardized characterization is essential to accurately determine device performance and compare results across different batches and laboratories.

Procedures:

  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator calibrated to AM 1.5G, 100 mW/cm² (1 sun) illumination.

    • Mask the device with a metal aperture of a precisely known area to prevent overestimation of the current density.

    • Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and record the current to extract key parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the ratio of collected charge carriers to incident photons at each wavelength.

    • Integrating the EQE spectrum and convolving it with the AM 1.5G solar spectrum should yield a JSC value that closely matches the one obtained from the J-V measurement, serving as a validation of the results.

  • Stability Testing:

    • For operational stability, track the PCE of an encapsulated device under continuous 1-sun illumination at a controlled temperature (e.g., 50-60 °C), often at the maximum power point. [9] * For shelf-life stability, store unencapsulated devices in a controlled environment (e.g., dark, low humidity) and measure their performance periodically.

Section 4: Performance Data and Analysis

While specific performance data for 1,8-Dimethyl-9H-carbazole is emerging, we can contextualize its potential by comparing the performance of PSCs using other well-established carbazole-based HTMs against the standard Spiro-OMeTAD. The goal of developing new HTMs like 1,8-Dimethyl-9H-carbazole is to match or exceed the performance of the standard while offering improvements in cost and stability.

Hole Transport MaterialVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD ~1.12~23.5~78~20-22Typical values
SGT-405 (Carbazole-based) 1.0122.8164.314.79[8]
Br-2PACz (Carbazole SAM) 0.8228.5270.019.51[13]
TTP-DPA (Carbazole-based) 1.0923.375.019.1[14]
Carbazole-Hexylammonium Iodide ---24.3[9]

Interpretation:

  • The data demonstrates that various carbazole derivatives can achieve high efficiencies, sometimes exceeding 24%. [9]* Carbazole-based self-assembled monolayers (SAMs) like Br-2PACz can produce very high current densities. [13]* The key is to design a molecule like 1,8-Dimethyl-9H-carbazole that balances high VOC, JSC, and FF through optimized energy level alignment, high charge mobility, and effective interface passivation.

Conclusion

1,8-Dimethyl-9H-carbazole and its related derivatives represent a highly promising avenue for advancing perovskite solar cell technology. The inherent advantages of the carbazole core—excellent charge transport, thermal stability, and synthetic tunability—make it an ideal platform for designing next-generation hole transport materials. By following the detailed protocols outlined in this guide, researchers can effectively integrate these materials into high-performance solar cells. Future work should focus on further molecular engineering of the carbazole scaffold to optimize the trade-offs between efficiency, stability, and manufacturing cost, paving the way for the commercialization of this transformative photovoltaic technology.

References

  • Title: Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: MDPI URL: [Link]

  • Title: NOVEL AND EFFICIENT SYNTHESIS OF 5,8-DIMETHYL-9H- CARBAZOL-3-OL VIA A HYDROXYDEBORONATION REACTION Source: HETEROCYCLES, Vol. 71, No. 10, 2007 URL: [Link]

  • Title: Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: A new carbazole-based hole-transporting material with low dopant content for perovskite solar cells Source: ResearchGate URL: [Link]

  • Title: Detailed protocol for fabrication of perovskite solar cells Source: YouTube URL: [Link]

  • Title: Synthesis of carbazole-based HTM PCz1 Source: ResearchGate URL: [Link]

  • Title: Long-term stability for perovskite solar cells: a big step forward Source: Helmholtz-Zentrum Berlin (HZB) URL: [Link]

  • Title: 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials Source: ResearchGate URL: [Link]

  • Title: A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells Source: RSC Publishing URL: [Link]

  • Title: Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics Source: ResearchGate URL: [Link]

  • Title: 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics Source: MDPI URL: [Link]

  • Title: Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of new 9H-Carbazole derivatives Source: ResearchGate URL: [Link]

  • Title: Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance Source: RSC Publishing URL: [Link]

  • Title: Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups Source: RSC Publishing URL: [Link]

  • Title: Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives Source: ACS Publications URL: [Link]

  • Title: A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells Source: ResearchGate URL: [Link]

  • Title: Carbazole-based material: Synthesis, Characterization and Application as hole transporting material in perovskite solar cells Source: ResearchGate URL: [Link]

  • Title: Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells Source: ACS Publications URL: [Link]

  • Title: Enhancement of Efficiency of Perovskite Solar Cells with Hole- Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives Source: KTU ePubl URL: [Link]

  • Title: Fabrication of efficient planar perovskite solar cells using a one-step chemical vapor deposition method Source: ResearchGate URL: [Link]

  • Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: OSTI.gov URL: [Link]

  • Title: Organic Electronics Source: Semantic Scholar URL: [Link]

  • Title: Characterization Techniques for Perovskite Solar Cell Materials Source: Semantic Scholar URL: [Link]

  • Title: Fabrication of Carbon-Based Perovskite Solar Cell under Ambient Condition Source: MDPI URL: [Link]

  • Title: Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials Source: University of California San Diego URL: [Link]

  • Title: Fabricating Planar Perovskite Solar Cells through a Greener Approach Source: National Center for Biotechnology Information URL: [Link]

  • Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: National Laboratory of the Rockies URL: [Link]

  • Title: Improved performance of carbon-based perovskite solar cells using a multi-walled carbon nanotubes/Zn(COO)2 nanocomposite Source: PubMed URL: [Link]

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Experimental setup for measuring photoluminescence quantum yield of carbazole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scientific Community

Measuring the Photoluminescence Quantum Yield of Carbazole Compounds: A Detailed Guide

Abstract

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of a material in converting absorbed light into emitted light. For carbazole-based compounds, which are pivotal in the development of organic light-emitting diodes (OLEDs), chemical sensors, and pharmaceutical probes, an accurate PLQY determination is paramount for predicting device performance and understanding molecular photophysics.[1][2] This guide provides a comprehensive overview of the principles and a detailed, step-by-step protocol for measuring the PLQY of carbazole derivatives using both relative and absolute methodologies. It is designed for researchers, scientists, and drug development professionals seeking to obtain reliable and reproducible data.

Introduction: The Significance of Emission Efficiency

The fluorescence quantum yield (ΦF) represents the ratio of photons emitted through fluorescence to the number of photons absorbed by a fluorophore.[3][4] In essence, it measures the probability that an excited molecule will return to its ground state via the emission of a photon rather than through non-radiative pathways like heat dissipation.[3][4] A compound with a PLQY of 1.0 (or 100%) is a perfect emitter, converting every absorbed photon into an emitted photon.[2][5]

Carbazole and its derivatives are a cornerstone of modern optoelectronics and chemical biology due to their high charge mobility and tunable emission properties.[6] In applications such as OLEDs, a high PLQY is directly correlated with the brightness and energy efficiency of the device.[1][2] For fluorescent probes in drug development, a high and environmentally sensitive quantum yield is essential for achieving high-contrast imaging and sensing. Therefore, the precise measurement of PLQY is not merely an academic exercise but a crucial step in the material selection and validation process.

Two primary methods are employed for PLQY determination: the relative (or comparative) method and the absolute method.[7][8][9] The relative method compares the fluorescence of the unknown sample to that of a well-characterized standard, while the absolute method directly measures the photons absorbed and emitted using an integrating sphere.[7][10] This guide will detail the experimental setup and protocols for both approaches.

Fundamental Principles Governing Quantum Yield

Upon absorbing a photon, a molecule is promoted to an excited electronic state. It can then relax back to the ground state through several competing pathways, as illustrated in the Jablonski diagram. The overall decay rate is a sum of the rate constants for radiative decay (fluorescence, kf) and all non-radiative decay processes (Σknr).

The fluorescence quantum yield is defined by the ratio of these rates:

Φf = kf / (kf + Σknr) [11]

Non-radiative processes that compete with fluorescence and thus lower the quantum yield include:

  • Internal Conversion: Radiationless transition between states of the same spin multiplicity.

  • Intersystem Crossing: A transition to a triplet state, which may lead to phosphorescence or non-radiative decay.

  • External Conversion & Quenching: Interactions with the surrounding solvent or other molecules (e.g., oxygen) that deactivate the excited state.

Several experimental factors can significantly influence the measured PLQY of carbazole compounds:

  • Solvent Environment: The polarity and viscosity of the solvent can alter the energy levels of the excited state and influence non-radiative decay rates.[11][12][13]

  • Concentration: At high concentrations, molecules can reabsorb emitted photons (inner filter effect) or form non-fluorescent aggregates (self-quenching), leading to an underestimation of the PLQY.[2][3]

  • Temperature: Temperature changes can affect collisional quenching and vibrational relaxation rates.[11]

Methodologies for PLQY Measurement

The Relative Method: A Comparative Approach

The relative method is the most accessible technique for measuring PLQY and can be performed with a standard spectrofluorometer and a UV-Vis spectrophotometer.[2][14] The core principle is that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[3][4][15] The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, gives the ratio of their quantum yields.

The governing equation is:

ΦS = ΦR * ( IS / IR ) * ( AR / AS ) * ( ηS² / ηR² )

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts S and R refer to the sample and the reference standard, respectively.

While accessible, this method's accuracy is highly dependent on the accuracy of the standard's reported PLQY and the meticulous replication of experimental conditions.[2][7]

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis P1 Select appropriate standard P2 Prepare dilute solutions (Absorbance < 0.1) P1->P2 M1 Measure Absorbance (A) at excitation wavelength P2->M1 M2 Measure corrected fluorescence spectra M1->M2 A1 Integrate fluorescence spectra to get Intensity (I) M2->A1 A2 Plot I vs. A for series of concentrations A1->A2 A3 Calculate slope (Gradient) A2->A3 A4 Calculate Sample PLQY using governing equation A3->A4 caption Workflow for Relative PLQY Measurement.

Caption: Workflow for Relative PLQY Measurement.

The Absolute Method: Direct and Unreferenced

The absolute method provides a direct measurement of PLQY without the need for a reference standard.[9] This technique employs an integrating sphere, which is an optical component with a highly reflective, diffuse inner coating.[1] It captures nearly all photons emitted from the sample, regardless of their direction.

The measurement process involves two steps:

  • Blank Measurement: The excitation beam passes through a cuvette containing only the solvent (the "blank"). The integrating sphere collects the scattered light, providing a profile of the excitation source.

  • Sample Measurement: The sample cuvette is placed in the sphere and irradiated. The sphere now collects both the unabsorbed excitation photons and all the emitted fluorescence photons.

By comparing the two spectra, the instrument's software can calculate the number of photons absorbed by the sample and the number of photons it subsequently emitted, yielding a direct calculation of the PLQY.[8] This method is more accurate and versatile, capable of measuring solutions, thin films, and powders.[2][9]

G cluster_sphere Integrating Sphere Setup Sphere Integrating Sphere (Diffuse reflective coating) Sample Sample (Cuvette) Sphere->Sample Irradiation Fiber Optical Fiber Sphere->Fiber Collected Light Sample->Sphere Emission & Scattered Light LightSource Monochromatic Light Source (Laser/Xenon Lamp) LightSource->Sphere Excitation Beam Spectrometer Spectrometer (Detector) Fiber->Spectrometer caption Diagram of an Absolute PLQY Measurement Setup.

Caption: Diagram of an Absolute PLQY Measurement Setup.

Detailed Experimental Protocols

General Considerations & Sample Preparation

Scientific integrity begins with meticulous preparation. For all PLQY measurements, adhere to the following:

  • Purity: Use carbazole compounds of the highest possible purity. Solvents must be of spectroscopic grade to avoid fluorescent impurities.[10]

  • Freshness: Prepare solutions fresh on the day of measurement to prevent degradation.[10]

  • Environment: Store all dye solutions in the dark to prevent photobleaching.[10] Use clean, high-quality quartz cuvettes.

Protocol 1: Relative PLQY Measurement

Step 1: Selection of a Quantum Yield Standard Choose a standard whose absorption and emission spectra are in a similar range to your carbazole compound.[16] This minimizes wavelength-dependent errors in the spectrometer's detection system.

StandardSolventExcitation (nm)Emission Range (nm)PLQY (ΦR)
Quinine Sulfate0.1 M H₂SO₄350400 - 6000.58
Fluorescein0.1 M NaOH496500 - 6500.95
Rhodamine 6GEthanol488500 - 6500.94
p-TerphenylCyclohexane295320 - 4200.93
(Note: These are commonly cited values. Always refer to the value provided by the supplier or a recent IUPAC technical report for the specific standard lot you are using.[16][17][18])

Step 2: Preparation of Solutions

  • Prepare a concentrated stock solution of both the carbazole sample and the chosen standard in the appropriate solvents.

  • From the stock solutions, prepare a series of 5-7 dilutions for both the sample and the standard.

  • The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are within the range of approximately 0.01 to 0.1.[16] This is critical to avoid the inner filter effect.

Step 3: UV-Vis Absorbance Measurements

  • Set the excitation wavelength (λex) on the spectrophotometer. This wavelength should be one where both the sample and standard have significant absorption.

  • Record the absorbance (A) of each of the prepared solutions at λex.

  • Ensure you perform a solvent blank correction.[16]

Step 4: Fluorescence Emission Measurements

  • Transfer the solutions to a spectrofluorometer.

  • Set the excitation wavelength to λex, identical to the one used for the absorbance measurements.

  • For each solution, record the fluorescence emission spectrum. Ensure the full emission profile is captured.

  • Crucially, all instrument parameters (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of the sample and the standard. [16]

  • Record the emission spectrum of the solvent blanks to check for background fluorescence.

Step 5: Data Analysis and Calculation

  • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample spectrum.

  • Integrate the area under the corrected emission curve for each solution to obtain the integrated fluorescence intensity (I).

  • For both the sample and the standard, plot the integrated fluorescence intensity (I) on the y-axis versus the absorbance (A) on the x-axis.

  • Perform a linear regression for both datasets. The plot should be linear and pass through the origin. A deviation from linearity, especially at higher concentrations, indicates inner-filter effects or aggregation.[4][15]

  • The slope of this line is the gradient (Grad).

  • Calculate the PLQY of your carbazole sample (ΦS) using the modified equation: ΦS = ΦR * ( GradS / GradR ) * ( ηS² / ηR² )

Protocol 2: Absolute PLQY Measurement

Step 1: Instrument Setup and Calibration

  • Ensure the spectrometer system, including the integrating sphere, is properly calibrated for spectral response. Using an incorrect correction file is a major source of error.[8]

  • Verify the linearity of the detector. The photon counts should not exceed the linear range of the photomultiplier tube (typically < 1-2 million counts per second).[8]

Step 2: Blank Measurement (Excitation Profile)

  • Place a 10 mm quartz cuvette filled with the spectroscopic grade solvent (the same solvent used for your carbazole compound) into the sample holder inside the integrating sphere.[1][8]

  • Irradiate the cuvette with the chosen monochromatic excitation light.

  • Record the spectrum. This measurement captures the scattered excitation light and serves as the reference for the number of photons delivered to the sample.

Step 3: Sample Measurement

  • Without changing any instrument settings, replace the blank cuvette with an identical cuvette containing your dissolved carbazole sample. The sample should have an absorbance of ~0.1 at the excitation wavelength to ensure sufficient signal without overwhelming reabsorption effects.[8]

  • The sample should be positioned at a slight angle to prevent direct reflection of the excitation beam out of the sphere's entrance port.[1]

  • Record the spectrum. This will show a diminished excitation peak (due to absorption) and the new, broad fluorescence peak of the carbazole compound.

Step 4: Data Analysis

  • The instrument's specialized software will automatically process the two measurements.

  • It calculates the area of the excitation peak in the blank measurement (proportional to total incident photons).

  • It calculates the area of the excitation peak in the sample measurement (proportional to non-absorbed photons).

  • The difference between these two gives the number of absorbed photons.

  • It calculates the area of the emission peak in the sample measurement (proportional to emitted photons).

  • The PLQY is then directly calculated as the ratio of emitted photons to absorbed photons.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor linearity in relative method plot Inner filter effect (reabsorption), aggregation/self-quenching at high concentrations.Prepare a new set of more dilute solutions with absorbance kept below 0.1, ideally below 0.05.[4][15]
Calculated PLQY > 1.0 Incorrect standard PLQY value, spectral correction errors, presence of fluorescent impurities in the sample or solvent.Verify the literature value for the standard. Re-run instrument calibration and spectral correction routines. Use fresh, high-purity solvents and re-purify the sample if necessary.
High variability between replicate measurements Instrument instability (lamp fluctuations), sample degradation, temperature fluctuations.Allow the instrument lamp to warm up fully. Prepare fresh samples for each measurement. Use a temperature-controlled sample holder.[19]
Distorted emission spectra Reabsorption of the emitted light by the sample (if there is overlap between absorption and emission spectra).Dilute the sample further. This is a common issue for compounds with small Stokes shifts.[2]

Conclusion

Accurate measurement of the photoluminescence quantum yield is indispensable for the characterization of carbazole compounds intended for high-performance applications. The relative method offers a widely accessible route, provided that careful attention is paid to the selection of an appropriate standard and the control of experimental parameters, especially sample concentration. For the highest accuracy and for the characterization of solid-state samples, the absolute method using an integrating sphere is the gold standard. By following the detailed protocols and troubleshooting guides presented here, researchers can generate reliable, publication-quality PLQY data, accelerating the discovery and development of next-generation materials and probes.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Edinburgh Instruments. (2020). Spectroscopy In Action : How to Measure Absolute Photoluminescence with an Integrating Sphere. YouTube. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh-instruments.com. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • AZoM. (2023). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. Azom.com. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Chem.uci.edu. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum yield. En.wikipedia.org. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Iss.com. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh-instruments.com. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba.com. Retrieved from [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent.com. Retrieved from [Link]

  • Schüßler, F., et al. (2019). Statistical treatment of Photoluminescence Quantum Yield Measurements. Scientific Reports, 9(1), 15556.
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  • Lee, A. J., Wang, X., Carlson, L. J., Smyder, J. A., & Tu, X. (2011). Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. Journal of the American Chemical Society, 133(19), 7612–7619.
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  • Ilczuk, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. International Journal of Molecular Sciences, 25(8), 4213.
  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5297–5306.
  • Pan, Y., et al. (2022). Two decades of carbazole–triarylborane hybrids in optoelectronics. Materials Chemistry Frontiers, 6(10), 1279-1300.
  • Melhuish, W. H. (1998). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Institute of Standards and Technology, 103(2), 153.
  • Marcano, O. A., et al. (2001). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Optics A: Pure and Applied Optics, 3(4), 316.
  • Ahn, Y., et al. (2020). Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument. Optics Express, 28(11), 16407.
  • Guesmi, A., et al. (2022). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 27(21), 7489.
  • Würth, C., et al. (2021). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry, 93(16), 6483–6491.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28.

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Application Notes and Protocols for Thin-Film Deposition of Carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Carbazole-Based Materials

Carbazole-based materials have emerged as a critical class of organic compounds in the advancement of optoelectronic and photovoltaic technologies.[1] Their inherent properties, such as excellent hole transport, high thermal and electrochemical stability, and significant photoluminescence quantum yield, make them highly desirable for a range of applications.[1] The ease of functionalization of the carbazole molecule allows for the fine-tuning of its electronic and optical characteristics, leading to the development of tailored materials for specific device architectures.[1][2] These materials are integral components in organic light-emitting diodes (OLEDs), solar cells, and photodetectors.[1] The performance of devices based on these materials is critically dependent on the quality of the thin films, making the deposition technique a crucial factor in fabrication. This guide provides a detailed overview of the primary techniques for depositing high-quality thin films of carbazole-based materials.

I. Physical Vapor Deposition (PVD): Precision in a Vacuum

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid or liquid source in a vacuum and then condensed onto a substrate to form a thin film.[3][4] This method is particularly well-suited for small-molecule carbazole-based materials, offering high purity, uniformity, and excellent thickness control.[3]

A. Thermal Evaporation: The Workhorse of PVD

Thermal evaporation is a straightforward and widely used PVD technique.[5] The source material is heated in a high-vacuum chamber until it evaporates, and the resulting vapor travels in a line-of-sight path to the substrate, where it condenses.[3][5]

Causality Behind Experimental Choices:

  • High Vacuum (10⁻⁶ to 10⁻⁹ Torr): A high vacuum is essential to minimize collisions between the evaporated material and background gas molecules, ensuring a clean and direct path to the substrate. This reduces contamination and improves film purity.[4]

  • Low Deposition Rate (0.1-1 Å/s): A slow deposition rate allows for better control over the film thickness and morphology. It enables the molecules to arrange themselves more orderly on the substrate surface, leading to more uniform and crystalline films.

  • Substrate Temperature Control: The temperature of the substrate influences the mobility of the deposited molecules. Heating the substrate can promote the growth of larger grains and more ordered films, while cooling can be used to create amorphous films. The optimal temperature is material-dependent.

  • Crucible Selection: The choice of crucible material (e.g., tungsten, molybdenum, alumina) is critical to prevent reactions with the carbazole-based material at high temperatures.

Experimental Protocol: Thermal Evaporation of a Small-Molecule Carbazole Derivative

  • Substrate Preparation:

    • Clean the substrate (e.g., indium tin oxide (ITO) coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen.

    • Treat the substrate with UV-ozone for 10-15 minutes to remove organic residues and improve the surface energy.

  • Loading the Source Material:

    • Place a precisely weighed amount of the carbazole-based material into a suitable crucible.

    • Position the crucible in the thermal evaporation chamber.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Gradually increase the current to the crucible to heat the source material. For many organic materials, evaporation occurs at temperatures significantly lower than 1000°C.[6] Low-temperature evaporation sources can provide more precise control.[7]

    • Monitor the deposition rate and film thickness using a quartz crystal microbalance. Maintain a stable deposition rate of approximately 0.5 Å/s.

    • Once the desired thickness is achieved, close the shutter and ramp down the crucible current.

    • Allow the chamber to cool before venting with an inert gas like nitrogen.

Self-Validation:

  • Thickness Uniformity: Use a profilometer or ellipsometer to map the thickness variation across the substrate.

  • Film Morphology: Characterize the surface topography and grain structure using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[8]

  • Optical Properties: Measure the absorption and emission spectra of the film using a UV-Vis spectrophotometer and a photoluminescence spectrometer to confirm the material's integrity.[8]

Thermal_Evaporation_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_characterization Film Characterization Prep1 Ultrasonic Cleaning Prep2 Nitrogen Drying Prep1->Prep2 Prep3 UV-Ozone Treatment Prep2->Prep3 Dep1 Load Source Material Prep3->Dep1 Dep2 Evacuate Chamber Dep1->Dep2 Dep3 Heat Source & Deposit Dep2->Dep3 Dep4 Cool & Vent Dep3->Dep4 Char1 Thickness Measurement Dep4->Char1 Char2 Morphology Analysis (AFM/SEM) Char1->Char2 Char3 Optical Spectroscopy Char1->Char3

Thermal Evaporation Workflow

II. Solution-Based Deposition: Scalability and Cost-Effectiveness

Solution-based techniques are attractive for their low cost, high throughput, and compatibility with large-area and flexible substrates.[2] These methods are particularly suitable for carbazole-based polymers or small molecules with good solubility.

A. Spin-Coating: Uniformity Through Centrifugal Force

Spin-coating is a widely used laboratory-scale technique for producing uniform thin films.[9] A solution of the carbazole-based material is dispensed onto a spinning substrate, and the centrifugal force spreads the liquid, while solvent evaporation leaves a solid film.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent must dissolve the carbazole material well and have appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films, while one that evaporates too slowly can prolong the processing time and may lead to dewetting.

  • Solution Concentration: The concentration of the solution directly influences the final film thickness. Higher concentrations generally result in thicker films.

  • Spin Speed and Acceleration: The spin speed is a primary determinant of film thickness; higher speeds lead to thinner films. The acceleration rate can affect the film's uniformity, especially at the edges.

  • Annealing: Post-deposition annealing is often necessary to remove residual solvent and improve the film's morphology and crystallinity.[10][11] The annealing temperature and time must be optimized for each material to avoid degradation.[9][10]

Experimental Protocol: Spin-Coating a Carbazole-Based Polymer

  • Solution Preparation:

    • Dissolve the carbazole-based polymer in a suitable solvent (e.g., chlorobenzene, toluene) to a specific concentration (e.g., 10 mg/mL).

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Prepare the substrate as described in the thermal evaporation protocol.

  • Deposition Process:

    • Place the substrate on the spin-coater chuck and secure it with a vacuum.

    • Dispense a sufficient amount of the filtered solution to cover the substrate.

    • Start the spin-coating program. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (to spread the solution).

      • Step 2: 3000 rpm for 30 seconds (to thin the film).[12]

    • After the spin-coating is complete, carefully remove the substrate.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a predetermined temperature (e.g., 120°C) for a specific duration (e.g., 15 minutes) to remove residual solvent and improve film quality.[10]

Self-Validation:

  • Film Thickness and Roughness: Use a profilometer and AFM to measure the thickness and surface roughness.

  • Residual Solvent Analysis: Techniques like thermogravimetric analysis (TGA) can be used to determine the amount of residual solvent and the material's thermal stability.[13]

  • Device Performance: Fabricate a simple device (e.g., a hole-only device) to evaluate the charge transport properties of the film.

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization Prep1 Dissolve & Filter Solution Prep2 Clean Substrate Prep1->Prep2 Dep1 Dispense Solution Prep2->Dep1 Dep2 Spin-Coat Dep1->Dep2 Dep3 Anneal Film Dep2->Dep3 Char1 Thickness & Roughness Dep3->Char1 Char2 Residual Solvent Analysis Char1->Char2 Char3 Device Fabrication & Testing Char1->Char3 oCVD_Workflow cluster_setup System Setup cluster_deposition Deposition cluster_characterization Characterization Setup1 Prepare Vacuum Chamber Setup2 Load Monomer & Oxidant Setup1->Setup2 Setup3 Clean & Mount Substrate Setup2->Setup3 Dep1 Introduce Precursor Vapors Setup3->Dep1 Dep2 Heat Substrate Dep1->Dep2 Dep3 Surface Polymerization Dep2->Dep3 Dep4 Remove Byproducts Dep3->Dep4 Char1 Chemical Analysis (FTIR/XPS) Dep4->Char1 Char2 Conformality Check (SEM) Char1->Char2 Char3 Electrical Measurements Char1->Char3

Oxidative Chemical Vapor Deposition Workflow

IV. Data Presentation: A Comparative Overview

The choice of deposition technique significantly impacts the properties of the resulting carbazole-based thin films and the performance of devices fabricated from them. The following table provides a comparative summary of key parameters for different deposition methods.

Deposition TechniqueTypical Material TypeThickness ControlUniformityScalabilityKey AdvantagesKey Disadvantages
Thermal Evaporation Small MoleculesExcellent (Å-level)HighModerateHigh purity, precise thickness controlLine-of-sight deposition, high vacuum required
Spin-Coating Polymers, Soluble Small MoleculesGood (nm-level)High on small areasLowSimple, fast, low costMaterial wastage, limited to small areas
Doctor-Blade Coating Polymers, Soluble Small MoleculesGood (nm to µm)Good on large areasHighScalable, high material utilizationInk formulation can be challenging
Oxidative CVD Polymers (from monomers)Good (nm-level)Excellent (conformal)HighSolvent-free, conformal coatingComplex setup, limited precursor availability

V. Conclusion and Future Outlook

The deposition of high-quality thin films of carbazole-based materials is a cornerstone for the advancement of organic electronics. Physical vapor deposition techniques like thermal evaporation offer unparalleled precision for small-molecule materials. Solution-based methods, including spin-coating and doctor-blade coating, provide a pathway to low-cost and large-area fabrication, particularly for polymeric carbazoles. Chemical vapor deposition presents a solvent-free route to conformal polymer films. The optimal choice of technique depends on the specific carbazole derivative, the desired film properties, and the intended application. Future research will likely focus on developing novel deposition methods, such as inkjet and spray coating, to further enhance the scalability and reduce the manufacturing cost of devices based on these versatile materials. [14][15]

References

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Application Notes & Protocols: Selective Functionalization of the 1 and 8 Positions of 3,6-Dimethylcarbazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Importance of C1/C8 Functionalization

The carbazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced organic materials.[1][2] While the 3,6 and 9 positions are readily functionalized, selective substitution at the C1 and C8 positions of the carbazole framework presents a significant synthetic challenge due to the inherently higher electronic density and reactivity at the C3 and C6 positions.[3]

However, mastering the functionalization of these sterically hindered C1/C8 positions unlocks access to novel molecular architectures with unique properties. For instance, 1,8-disubstituted carbazoles serve as critical building blocks for hole-transporting materials in Organic Light Emitting Diodes (OLEDs) and have been investigated as potent G-quadruplex binding ligands for anticancer applications.[4][5] This guide provides a detailed overview of robust strategies and step-by-step protocols for achieving selective C1 and C8 functionalization of 3,6-dimethylcarbazole, a common and versatile starting material.

Strategic Overview & Mechanistic Insights

Achieving selectivity for the C1 and C8 positions requires overcoming the natural electronic preference of the carbazole ring for electrophilic substitution at C3/C6. The primary strategies pivot on either altering the electronic landscape through directed metalation or employing sterically-driven reactions.

  • Directed C-H Functionalization: This is a powerful and atom-economical approach where a directing group, pre-installed at the N9 position, coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and delivers it to the proximal C1 and C8 C-H bonds for activation. This chelation-assisted strategy effectively overrides the inherent reactivity of the molecule.

  • Lithiation and Borylation: This classic organometallic approach involves the direct deprotonation of the C1/C8 positions using a strong base (e.g., s-BuLi), followed by quenching with a boron electrophile. This generates a versatile boronic ester intermediate, which is a cornerstone for subsequent cross-coupling reactions.[6]

  • Iridium-Catalyzed C-H Borylation: A more modern approach that often relies on steric hindrance to direct the borylation to the less-hindered C-H bonds, which, in the case of N-substituted carbazoles, can be the C1/C8 positions.[7][8] This method offers mild conditions and excellent functional group tolerance.[8]

cluster_0 Strategic Pathways for C1/C8 Functionalization start 3,6-Dimethylcarbazole strat2 Lithiation / Borylation start->strat2 strat3 Ir-Catalyzed Borylation start->strat3 step1a Install Directing Group (DG) on N9 Position start->step1a strat1 Directed C-H Functionalization step1b Pd(II) or Rh(III) Catalysis + Coupling Partner strat1->step1b step2a Deprotonation with s-BuLi at C1/C8 strat2->step2a step3a [Ir] Catalyst + B2pin2 strat3->step3a step1a->strat1 step1c Remove Directing Group step1b->step1c product1 1,8-Disubstituted Product step1c->product1 step2b Quench with Boronic Ester (e.g., B(OR)3) step2a->step2b product2 1,8-Bis(boronic ester) Intermediate step2b->product2 step3a->product2 product3 Suzuki / Sonogashira Cross-Coupling product2->product3 product3->product1

Caption: Key strategic routes to C1,C8-functionalized dimethylcarbazoles.

Core Methodologies & Protocols

Method A: Directed C-H Acylation at C1 and C8 Positions

This protocol is adapted from methodologies utilizing a removable directing group to achieve selective diacylation. The pyridyl moiety is an effective directing group for palladium-catalyzed C-H activation at the C1 and C8 positions.

Part 1: Synthesis of N-(Pyridin-2-yl)-3,6-dimethyl-9H-carbazole

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dimethyl-9H-carbazole (1.0 eq.), 2-bromopyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.5 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration of the carbazole.

  • Reaction: Heat the mixture to 140 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-pyridyl protected carbazole.

Part 2: Palladium-Catalyzed 1,8-Diacylation

  • Setup: In a dry vial, combine N-(pyridin-2-yl)-3,6-dimethyl-9H-carbazole (1.0 eq.), the desired aldehyde (3.0 eq.), and palladium(II) acetate (10 mol%).

  • Solvent & Reagents: Add tert-butyl hydroperoxide (t-BuOOH, 5-6 M in decane, 4.0 eq.) and 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Seal the vial and heat the mixture at 80 °C for 12-16 hours.

  • Workup & Purification: Cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to obtain the 1,8-diacylated product. The directing group can be subsequently removed under standard conditions if desired.

Method B: Iridium-Catalyzed C-H Borylation followed by Suzuki Coupling

Iridium-catalyzed borylation offers a direct route to install boronic esters at the C1 and C8 positions, primarily governed by sterics.[8] These intermediates are exceptionally useful for subsequent C-C bond formation.

cluster_workflow Experimental Workflow: Borylation & Suzuki Coupling start N-Alkyl-3,6-dimethylcarbazole step1 Step 1: C-H Borylation start->step1 reagents1 [Ir(cod)OMe]2 dtbbpy, B2pin2 Solvent (e.g., THF) 80 °C, 16h step1->reagents1 intermediate 1,8-Bis(pinacolboronate) Carbazole step1->intermediate step2 Step 2: Suzuki Coupling intermediate->step2 reagents2 Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) step2->reagents2 product Final 1,8-Diaryl Product step2->product

Caption: Workflow for 1,8-diarylation via borylation and cross-coupling.

Part 1: Protocol for 1,8-Diborylation

  • Prerequisites: The carbazole nitrogen must be protected (e.g., with an ethyl or benzyl group) to prevent side reactions.

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with N-alkyl-3,6-dimethylcarbazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 2.5 eq.), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 3.0 mol%).

  • Solvent: Add anhydrous tetrahydrofuran (THF).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can often be carried forward directly or purified by chromatography on silica gel (eluting with a non-polar solvent system like hexane/ethyl acetate).

Part 2: Protocol for Suzuki Cross-Coupling

  • Setup: To a flask containing the crude or purified 1,8-bis(pinacolboronate) carbazole (1.0 eq.), add the desired aryl halide (Ar-X, 2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 4.0 eq.).

  • Solvent: Add a solvent system such as toluene or dioxane. The mixture will be biphasic.

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes) before heating to 90-100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the final 1,8-diaryl-3,6-dimethylcarbazole via column chromatography or recrystallization.

Data Presentation: Comparative Overview of Methods

MethodCatalyst/ReagentKey FeaturesTypical YieldsReference
Directed Acylation Pd(OAc)₂ / t-BuOOHRequires pre-installation and removal of a directing group. Good for introducing ketone functionalities.50-75% (diacylation)
Ir-Catalyzed Borylation [Ir(cod)OMe]₂ / dtbbpyDirect C-H functionalization under mild conditions. Excellent functional group tolerance. Generates versatile boronic ester.70-90% (diborylation)[8][9]
Lithiation-Borylation s-BuLi / B(OiPr)₃Powerful method for unactivated systems. Requires cryogenic temperatures and strictly anhydrous conditions.60-85%[6]
Halogenation-Coupling NBS/NIS -> Pd(PPh₃)₄A two-step classical approach. Useful but less atom-economical. Can suffer from regioselectivity issues during halogenation.Variable (over 2 steps)[5][10]

Troubleshooting and Expert Insights

  • Low Yields in Lithiation: The most common issue is the presence of trace amounts of water or electrophilic impurities. Ensure all glassware is rigorously flame-dried, solvents are freshly distilled from an appropriate drying agent, and reagents are of high purity. The addition of the s-BuLi should be slow and at -78 °C to prevent side reactions.

  • Poor Regioselectivity: In directed functionalization, the choice of directing group is critical. If selectivity is poor, consider a more rigid or sterically demanding directing group. For Ir-catalyzed borylation, the steric profile of the N9-substituent can influence the C1/C8 vs. C2/C7 selectivity. A bulkier N-substituent generally favors C1/C8 functionalization.

  • Incomplete Suzuki Coupling: If the cross-coupling stalls, catalyst deactivation may be the cause. Ensure the reaction is thoroughly deoxygenated. The use of more robust phosphine ligands (e.g., SPhos, XPhos) instead of PPh₃ can sometimes improve catalyst turnover and efficiency.

  • Purification Challenges: 1,8-disubstituted carbazoles can have unusual conformations and may be difficult to separate from mono-substituted byproducts. Careful column chromatography with a shallow solvent gradient is often necessary. In some cases, recrystallization is a more effective purification method.

References

  • Di Antonio, M., et al. (2012). Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands. Bioorganic & Medicinal Chemistry, 20(14), 4355-4363. [Link]

  • Knochel, P., et al. (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Beilstein Journal of Organic Chemistry, 14, 2696-2704. [Link]

  • Hayashi, H., et al. (2012). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 4(3), 1329-1342. [Link]

  • Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 8-16. [Link]

  • Koenigs, R. M., et al. (2021). Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. Angewandte Chemie International Edition, 60(12), 6656-6663. [Link]

  • Dash, J., et al. (2022). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 130, 132937. [Link]

  • Buchwald, S. L., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of Organic Chemistry, 73(19), 7542-7550. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 73(19), 7542-7550. [Link]

  • Ellman, J. A., et al. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3534-3537. [Link]

  • Pisano, C., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4527. [Link]

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Ge, H., & Maiti, D. (2020). Site‐Selective C−H Functionalization of Carbazoles. Angewandte Chemie International Edition, 59(40), 17348-17350. [Link]

  • Al-Attar, H., et al. (2012). Carbazole oligomers revisited: new additions at the carbazole 1- and 8-positions. RSC Advances, 2(25), 9578-9587. [Link]

  • Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(21), 11436-11441. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [Link]

  • Gauthier, M. A., & Tirelli, N. (2021). Functionalized Particles Designed for Targeted Delivery. Molecules, 26(17), 5211. [Link]

  • Mallet-Ladeira, S., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 25(8), 1782. [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]

  • Li, X., et al. (2022). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 18, 1479-1486. [Link]

  • Aggarwal, V. K., et al. (2010). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents. Journal of the American Chemical Society, 132(11), 4025-4028. [Link]

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Advanced Carbazole-Based Chemical Sensors: Design, Synthesis, and Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole derivatives represent a premier class of signal-transducing scaffolds in chemical sensing due to their high thermal stability, rigid planar structure, and exceptional electron-donating capabilities.[1] This guide provides a comprehensive technical framework for the design, synthesis, and validation of carbazole-based fluorescent and colorimetric sensors. It addresses the critical need for robust detection of environmental contaminants (heavy metals), biological analytes (anions), and security threats (nitroaromatic explosives).

Strategic Design Principles

The efficacy of a carbazole sensor relies on the "Fluorophore-Spacer-Receptor" architecture. Unlike flexible fluorophores, the carbazole core provides a rigid


-conjugated system that minimizes non-radiative decay, resulting in high quantum yields.
Mechanistic Logic

The switching mechanism—how the sensor reports the presence of an analyte—is the most critical design choice.

  • Photoinduced Electron Transfer (PET): The "Gold Standard" for turn-on sensors. In the absence of an analyte, the receptor donates an electron to the excited carbazole fluorophore, quenching fluorescence. Analyte binding lowers the receptor's HOMO energy, blocking transfer and restoring fluorescence.

  • Intramolecular Charge Transfer (ICT): Used for colorimetric (naked-eye) detection. Binding alters the push-pull character of the molecule, shifting the emission wavelength (red or blue shift).

  • Static Quenching: Primary mechanism for nitroaromatic explosive detection. The electron-rich carbazole forms a ground-state charge-transfer complex with electron-deficient nitroaromatics (e.g., TNT, Picric Acid).

Mechanism Visualization

The following diagram illustrates the logical flow of a PET-based "Turn-On" mechanism and a Quenching mechanism for explosives.

CarbazoleMechanism cluster_0 Turn-On Mechanism (Cations/Anions) cluster_1 Turn-Off Mechanism (Explosives) SensorOff Free Sensor (Fluorescence OFF) Binding Coordination/Reaction SensorOff->Binding PET Active Analyte Analyte (Zn²⁺, Al³⁺, F⁻) Analyte->Binding SensorOn Bound Complex (Fluorescence ON) Binding->SensorOn PET Blocked Carbazole Carbazole (Fluorescent) Complex Charge Transfer Complex Carbazole->Complex TNT Nitroaromatic (Quencher) TNT->Complex Quenched Fluorescence QUENCHED Complex->Quenched Static Quenching

Figure 1: Logic flow for PET-based Turn-On sensing (top) and Static Quenching for explosives (bottom).

Target Analytes & Performance Data

The versatility of the carbazole scaffold allows it to target diverse analytes. The table below summarizes key performance metrics derived from recent literature.

Target AnalyteMechanismDetection Limit (LOD)Response TypeRef
Aluminum (

)
CHEF / PET Inhibition

M
Turn-On (Yellow

White)
[1, 2]
Copper (

)
Paramagnetic Quenching

M
Turn-Off / Colorimetric[3, 6]
Fluoride (

)
Si-O Bond Cleavage

Turn-On (Red Shift)[4]
Picric Acid (PA) Ground State Complexppm/ppb rangeFluorescence Quenching[5, 7]
Iron (

)
ICT / CHEF

M
Turn-Off / Colorimetric[3]

Detailed Experimental Protocols

Protocol A: Modular Synthesis of Schiff-Base Carbazole Sensors

This protocol describes the synthesis of a "platform" sensor using a Schiff base condensation. This method is modular; by changing the amine in Step 2, you can target different ions (e.g., use hydrazine for


, thiosemicarbazide for 

).

Reagents: Carbazole,


, DMF, Ethanol, Hydrazine Hydrate (or target amine), Glacial Acetic Acid.

Step 1: Synthesis of Carbazole-3-carboxaldehyde (Vilsmeier-Haack Formylation)

  • Dissolve Carbazole (1.67 g, 10 mmol) in dry DMF (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (1 mL) dropwise over 20 minutes. Caution: Exothermic.
    
  • Heat to 90°C and stir for 4 hours. The solution will darken.

  • Pour the reaction mixture into ice-cold water (200 mL) and neutralize with saturated sodium acetate solution.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Validation: Appearance of aldehyde peak in

      
       NMR at 
      
      
      
      10.0 ppm.

Step 2: Condensation with Receptor Unit (Schiff Base Formation)

  • Dissolve Carbazole-3-carboxaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Add the receptor amine (e.g., 2-aminophenol or hydrazine hydrate) (1.2 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature. Filter the solid product.

  • Wash with cold ethanol and dry under vacuum.

    • Validation: Disappearance of aldehyde proton (10.0 ppm) and appearance of imine (-CH=N-) proton at 8.5–9.0 ppm in

      
       NMR.
      
Protocol B: Sensor Validation & Titration

Objective: Determine the Limit of Detection (LOD) and Binding Constant (


).

1. Stock Solution Preparation

  • Prepare a

    
     M stock solution of the sensor in DMSO (dimethyl sulfoxide).
    
  • Prepare

    
     M stock solutions of analyte ions (nitrate or chloride salts) in deionized water.
    

2. Fluorescence Titration

  • Place 3.0 mL of the sensor solution (

    
    , diluted from stock using DMSO/Water buffer) into a quartz cuvette.
    
  • Record the initial fluorescence spectrum (

    
    ) (Excitation wavelength 
    
    
    
    typically 340-360 nm for carbazole).
  • Add aliquots (

    
    ) of the analyte stock solution.
    
  • Mix for 1 minute and record the spectrum (

    
    ) after each addition.
    
  • Continue until fluorescence intensity saturates.

3. Data Analysis: Limit of Detection (LOD) For Turn-On sensors, use the


 method:
  • Measure the fluorescence intensity of the blank sensor solution 10 times. Calculate the standard deviation (

    
    ).
    
  • Plot Fluorescence Intensity (

    
    ) vs. Analyte Concentration (
    
    
    
    ).[2]
  • Determine the slope (

    
    ) of the linear region.
    
  • Calculate LOD:

    
    
    

4. Data Analysis: Stern-Volmer Plot (For Quenching/Explosives) For Turn-Off sensors (e.g., detecting TNT), use the Stern-Volmer equation to determine quenching efficiency:

  • Plot

    
     vs. 
    
    
    
    (Concentration of Quencher).[2][3]
    
    
  • A linear plot indicates static or dynamic quenching.[2]

  • 
     is the Stern-Volmer quenching constant (slope).[3] A higher 
    
    
    
    indicates higher sensitivity.

Experimental Workflow Diagram

This diagram outlines the complete lifecycle of sensor development, from synthesis to statistical validation.

SensorWorkflow cluster_synth Phase 1: Synthesis cluster_char Phase 2: Validation cluster_test Phase 3: Sensing Metrics Start Carbazole Precursor Func Functionalization (Vilsmeier-Haack) Start->Func Cond Schiff Base Condensation Func->Cond Purify Purification (Recrystallization) Cond->Purify NMR Structure Check (1H NMR / IR) Purify->NMR Optics Optical Baseline (UV-Vis / Fluorescence) NMR->Optics Titration Titration (Analyte Addition) Optics->Titration Selectivity Selectivity Test (Interference Check) Titration->Selectivity Calc Data Analysis (LOD / Stern-Volmer) Selectivity->Calc

Figure 2: Step-by-step workflow for the synthesis and validation of carbazole chemical sensors.

Troubleshooting & Scientific Integrity

  • Solubility Artifacts: Carbazole is hydrophobic. If the sensor precipitates in 100% aqueous media, results are invalid (scattering mimics quenching).

    • Solution: Use mixed solvent systems (e.g., DMSO/Water 1:9 v/v) or incorporate hydrophilic groups (sulfonates) to ensure homogeneity.

  • Stoichiometry Verification: Never assume a 1:1 binding ratio. Always perform a Job's Plot (Method of Continuous Variations) by varying the mole fraction of sensor and analyte while keeping total concentration constant. The maximum emission point indicates the stoichiometry [2, 6].

  • Inner Filter Effect (IFE): If the analyte absorbs light at the excitation wavelength of the sensor, the observed "quenching" might be false (absorption, not interaction).

    • Validation: Correct fluorescence data using UV-Vis absorbance values or ensure analyte absorbance is < 0.1 OD at

      
      .
      

References

  • Carbazole-based Schiff base: A sensitive fluorescent 'turn-on' chemosensor for recognition of Al(III) ions. Arabian Journal of Chemistry. [Link]

  • Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. Journal of Fluorescence. [Link]

  • A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe(3+) and Cu(2+). Spectrochimica Acta Part A. [Link]

  • The Highly Selective and Sensitive Carbazole Derivative F- Fluorescence-enhanced Probe. Journal of South China Normal University. [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics. RSC Advances. [Link]

  • A Mini Review on Carbazole Fluorescent Chemosensors for the Detection of Cu (II) Ion. Journal of Fluorescence. [Link]

  • Cavity-directed nitroaromatics sensing within a carbazole-based luminescent supramolecular M2L3 cage. Dyes and Pigments. [Link]

Sources

Application Notes and Protocols for 1,8-Dimethyl-9H-carbazole as a Host Material in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) have revolutionized display and lighting technologies by enabling the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. At the heart of a high-performance PhOLED is the emissive layer (EML), which is typically composed of a phosphorescent guest emitter doped into a host material. The choice of the host material is paramount as it dictates the overall device efficiency, stability, and color purity. An ideal host material must possess several key characteristics: a high triplet energy (ET) to confine the triplet excitons on the guest emitter, good charge carrier mobility to ensure a balanced charge injection and transport, and high thermal and morphological stability for a long operational lifetime.[1][2]

Carbazole derivatives have emerged as a prominent class of host materials due to their inherent wide energy gap, excellent hole-transporting properties, and high thermal stability.[3][4] The strategic substitution on the carbazole core allows for the fine-tuning of its electronic and physical properties. This guide focuses on 1,8-dimethyl-9H-carbazole, a promising host material whose methyl substitutions at the 1 and 8 positions offer significant steric hindrance. This structural feature is crucial for suppressing intermolecular interactions and preventing aggregation-caused quenching, thereby enhancing the solid-state emission efficiency and device stability.[3][5]

This document provides a comprehensive overview of the application of 1,8-dimethyl-9H-carbazole as a host material in PhOLEDs, detailing its physicochemical properties, and providing step-by-step protocols for device fabrication and characterization.

Physicochemical Properties of Dimethyl-Substituted Carbazole Hosts

The substitution pattern on the carbazole core significantly influences its electronic and photophysical properties. While specific experimental data for 1,8-dimethyl-9H-carbazole is not extensively reported in the literature, we can infer its properties based on the well-studied characteristics of other dimethyl-substituted and sterically hindered carbazole derivatives. The methyl groups at the 1 and 8 positions are expected to increase the torsional angle between the carbazole core and any adjacent molecular units, which can help to maintain a high triplet energy.

PropertyTypical Value for Dimethyl-Substituted Carbazole DerivativesSignificance in PhOLEDs
Triplet Energy (ET) > 2.8 eVEssential to prevent back energy transfer from the phosphorescent guest to the host, ensuring efficient emission from the dopant.[6]
HOMO Level ~ -5.7 to -6.0 eVInfluences the efficiency of hole injection from the hole transport layer (HTL).[1]
LUMO Level ~ -2.4 to -2.6 eVAffects the efficiency of electron injection from the electron transport layer (ETL).
Glass Transition Temp. (Tg) > 100 °CHigh Tg indicates good morphological stability, which is crucial for long device lifetime.[4][7]
Decomposition Temp. (Td) > 350 °CHigh Td ensures the material can withstand the thermal evaporation process during device fabrication.[1]
Hole Mobility (μh) > 10-4 cm2/VsFacilitates efficient transport of holes to the emissive layer.[6]
Electron Mobility (μe) Varies with substitutionBipolar charge transport is desirable for a balanced charge recombination within the emissive layer.

Note: The values presented are generalized from various substituted carbazole derivatives and serve as a guideline. Experimental determination for 1,8-dimethyl-9H-carbazole is recommended for precise device engineering.

Experimental Protocols

Material Purification: A Prerequisite for High Performance

The purity of organic materials is critical for the performance and longevity of OLEDs. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and faster degradation. Sublimation is the most effective method for purifying small organic molecules like 1,8-dimethyl-9H-carbazole.

Protocol for Gradient Sublimation:

  • Apparatus Setup: Place the crude 1,8-dimethyl-9H-carbazole in a multi-zone gradient sublimation tube.

  • Vacuum Application: Evacuate the system to a high vacuum (pressure < 10-6 Torr).[3]

  • Heating Profile: Gradually heat the sublimation tube, establishing a temperature gradient along its length. The optimal temperature profile will depend on the specific sublimation characteristics of the compound and should be determined empirically.

  • Collection: The purified material will deposit in a specific zone of the tube corresponding to its sublimation temperature, while impurities with different volatilities will deposit in other zones or remain in the source boat.

  • Characterization: Confirm the purity of the sublimed material using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

G Material Purification Workflow Crude Crude Material Sublimation Gradient Sublimation (< 10⁻⁶ Torr) Crude->Sublimation Collection Zone-specific Collection Sublimation->Collection Analysis Purity Analysis (HPLC, NMR, DSC) Collection->Analysis Analysis->Sublimation Repurify if needed Purified Purified Material (>99.9%) Analysis->Purified Meets Purity Specs

Caption: Workflow for the purification of 1,8-dimethyl-9H-carbazole.

PhOLED Device Fabrication: A Multi-Layered Approach

The fabrication of a PhOLED is a sequential process involving the deposition of multiple organic and inorganic layers onto a transparent conductive substrate. The following protocol describes the fabrication of a typical multi-layer PhOLED using thermal evaporation.

Protocol for Device Fabrication:

  • Substrate Preparation:

    • Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[7]

    • Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.[7]

  • Organic Layer Deposition:

    • Load the cleaned substrate and the organic materials (including 1,8-dimethyl-9H-carbazole) into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).[3]

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL): e.g., 40 nm of NPB

      • Emissive Layer (EML): Co-evaporate 1,8-dimethyl-9H-carbazole as the host with a phosphorescent guest emitter (e.g., Ir(ppy)3 for green emission) at a specific doping concentration (e.g., 5-10 wt%). The thickness is typically 20-30 nm.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi

    • The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s) using quartz crystal microbalances.

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (e.g., 1 nm), followed by a thicker layer of a low work function metal, such as Aluminum (Al) (e.g., 100 nm), through a shadow mask to define the active area of the device.[7]

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

G PhOLED Device Architecture cluster_0 Device Stack Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) 1,8-DM-9H-Cz:Guest HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate G Host-Guest Energy Transfer cluster_host Host (1,8-DM-9H-Cz) cluster_guest Guest (Phosphor) S1_H S₁ T1_H T₁ S1_H->T1_H ISC T1_G T₁ T1_H->T1_G Dexter Energy Transfer S1_G S₁ S0 S₀ (Ground State) T1_G->S0 Radiative Decay Photon Light Emission (Phosphorescence) S0->S1_H Electrical Excitation

Caption: Energy level diagram illustrating the energy transfer process.

Device Characterization

After fabrication, the PhOLED devices should be characterized to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum at different operating voltages using a spectrometer to determine the color coordinates (CIE).

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculate the EQE and power efficiency from the J-V-L data and the EL spectrum.

  • Operational Lifetime: Monitor the luminance decay over time at a constant current density to determine the device stability (e.g., LT50, the time for the luminance to decrease to 50% of its initial value).

Conclusion and Future Outlook

1,8-Dimethyl-9H-carbazole represents a promising class of host materials for high-efficiency and stable phosphorescent OLEDs. The steric hindrance provided by the methyl groups at the 1 and 8 positions is a key design feature for mitigating aggregation-induced quenching and enhancing the material's morphological stability. While further research is needed to fully characterize the specific properties of 1,8-dimethyl-9H-carbazole and optimize its performance in various PhOLED architectures, the general principles and protocols outlined in this guide provide a solid foundation for researchers and developers in the field. Future work should focus on the synthesis of novel derivatives with balanced charge transport properties and even higher triplet energies to enable highly efficient and stable blue PhOLEDs, which remain a significant challenge in the OLED industry. [8]

References

Sources

Synthesis of 1,8-Carbazole-Based Conjugated Copolymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,8-Carbazole-Based Conjugated Copolymers

Carbazole-based conjugated polymers have garnered significant attention within the scientific community, particularly for their applications in organic electronics.[1] Their robust thermal and chemical stability, coupled with excellent hole-transporting properties and high photoluminescence quantum yields, make them ideal candidates for a range of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors (OTFTs).[1]

The connectivity of the carbazole units within the polymer backbone significantly influences the material's electronic and photophysical properties.[2] While 2,7- and 3,6-linked polycarbazoles have been extensively studied, 1,8-carbazole-based copolymers offer a unique substitution pattern that can lead to distinct conformational and electronic characteristics.[2] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing 1,8-carbazole-based conjugated copolymers, offering detailed protocols and insights into the rationale behind experimental choices.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1,8-carbazole-based conjugated copolymers predominantly relies on palladium-catalyzed cross-coupling reactions. The most common methods include Suzuki, Stille, and Sonogashira polycondensations. More recently, Direct Arylation Polymerization (DArP) has emerged as a more sustainable alternative. Each method possesses distinct advantages and challenges, which are summarized in the table below.

Polymerization Method Key Reactants Advantages Disadvantages
Suzuki Coupling Dihalocarbazole, Diboronic acid/esterHigh yields, commercially available reagents, tolerance to various functional groups.Boronic acids can be sensitive to reaction conditions.
Stille Coupling Dihalocarbazole, Organotin compoundHigh tolerance for functional groups, mild reaction conditions.Toxicity of organotin reagents, difficulty in removing tin byproducts.
Sonogashira Coupling Dihalocarbazole, Terminal alkyneIntroduction of alkyne spacers can enhance polymer properties.Requires a co-catalyst (typically copper), potential for homocoupling side reactions.
Direct Arylation Polymerization (DArP) Dihalocarbazole, C-H activated areneAtom-economical, fewer synthetic steps for monomers, reduced waste.Can suffer from lower selectivity and require careful optimization to avoid defects.

Monomer Synthesis: The Foundation of High-Quality Polymers

The quality of the resulting polymer is intrinsically linked to the purity of the starting monomers. A common precursor for 1,8-carbazole-based copolymers is a 1,8-dihalogenated carbazole derivative. Alkyl chains are often introduced at the 9-position of the carbazole to enhance solubility and processability of the final polymer.

Typical Synthesis of a 1,8-Diiodocarbazole Monomer

A representative synthesis of a 1,8-diiodocarbazole monomer involves the iodination of a 9-alkylated carbazole.

9-Alkylcarbazole 9-Alkylcarbazole 1,8-Diiodo-9-alkylcarbazole 1,8-Diiodo-9-alkylcarbazole 9-Alkylcarbazole->1,8-Diiodo-9-alkylcarbazole Iodinating Agent (e.g., NIS, I2/HIO3) Solvent (e.g., CH2Cl2)

Caption: Synthesis of a 1,8-diiodocarbazole monomer.

Detailed Polymerization Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of 1,8-carbazole-based conjugated copolymers using various palladium-catalyzed methods.

Method 1: Suzuki Polycondensation

Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds.[2] In the context of polymerization, it involves the reaction of a dihalo-monomer with a diboronic acid or ester comonomer.

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification 1,8-Diiodocarbazole Derivative 1,8-Diiodocarbazole Derivative Reflux (e.g., 72h) Reflux (e.g., 72h) 1,8-Diiodocarbazole Derivative->Reflux (e.g., 72h) Diboronic Ester Comonomer Diboronic Ester Comonomer Diboronic Ester Comonomer->Reflux (e.g., 72h) Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reflux (e.g., 72h) Aqueous K2CO3 Aqueous K2CO3 Aqueous K2CO3->Reflux (e.g., 72h) THF THF THF->Reflux (e.g., 72h) Precipitation in Methanol Precipitation in Methanol Reflux (e.g., 72h)->Precipitation in Methanol Soxhlet Extraction Soxhlet Extraction Precipitation in Methanol->Soxhlet Extraction Final Polymer Final Polymer Soxhlet Extraction->Final Polymer

Caption: Workflow for Suzuki Polycondensation.

Protocol: Synthesis of a Poly(1,8-carbazole-alt-fluorene) Copolymer via Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 1,8-diiodo-9-alkylcarbazole monomer (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

  • Solvent and Base Addition: Add freshly distilled tetrahydrofuran (THF) to dissolve the monomers and catalyst. To this, add a 2 M aqueous solution of potassium carbonate (K₂CO₃). The ratio of THF to aqueous base is typically 2:1.

  • Degassing: Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Polymerization: Heat the mixture to reflux under an inert atmosphere (argon or nitrogen) and stir vigorously for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization and control the molecular weight, end-capping agents such as phenylboronic acid or bromobenzene can be added, followed by an additional 4-6 hours of reflux.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification:

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane to remove catalyst residues, oligomers, and unreacted monomers.

    • Finally, extract the polymer with a good solvent like chloroform or tetrahydrofuran.

    • Concentrate the polymer solution and re-precipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum.

Method 2: Stille Polycondensation (Representative Protocol)

Stille coupling involves the reaction of an organohalide with an organotin compound.[3] While highly effective, the toxicity of organotin reagents necessitates careful handling and thorough purification of the final polymer.

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification 1,8-Dibromocarbazole Derivative 1,8-Dibromocarbazole Derivative Reflux (e.g., 48h) Reflux (e.g., 48h) 1,8-Dibromocarbazole Derivative->Reflux (e.g., 48h) Distannyl Comonomer Distannyl Comonomer Distannyl Comonomer->Reflux (e.g., 48h) Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reflux (e.g., 48h) Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reflux (e.g., 48h) Precipitation in Methanol Precipitation in Methanol Reflux (e.g., 48h)->Precipitation in Methanol Soxhlet Extraction Soxhlet Extraction Precipitation in Methanol->Soxhlet Extraction Final Polymer Final Polymer Soxhlet Extraction->Final Polymer

Caption: Workflow for Stille Polycondensation.

Protocol: Synthesis of a Poly(1,8-carbazole-alt-thiophene) Copolymer via Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the 1,8-dibromo-9-alkylcarbazole monomer (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous toluene.

  • Degassing: Degas the solution by bubbling with argon for at least 30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.02 eq) to the flask under a positive pressure of argon.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 24-48 hours.

  • Workup: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Purification:

    • Filter the polymer and wash with methanol and hexane to remove oligomers and catalyst residues.

    • Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.

    • Collect the chloroform fraction and precipitate the polymer in methanol.

    • Filter and dry the final polymer under vacuum.

Method 3: Sonogashira Polycondensation

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This method is particularly useful for introducing alkyne spacers into the polymer backbone, which can influence the polymer's electronic properties and morphology.[4]

Protocol: Synthesis of an Alkyne-Linked Poly(1,8-carbazole) Copolymer

  • Reaction Setup: In a Schlenk flask, combine the 1,8-diiodo-9-alkylcarbazole monomer (1.0 eq), a diethynyl comonomer (e.g., 1,4-diethynylbenzene) (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Base: Add a mixture of toluene and diisopropylamine (typically in a 5:1 ratio) to the flask.

  • Degassing: Degas the mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction to 80-90 °C and stir under an inert atmosphere for 24 hours.

  • Workup: After cooling, pour the reaction mixture into methanol to precipitate the polymer.

  • Purification: The purification procedure is similar to that described for Suzuki and Stille polymerizations, involving filtration and Soxhlet extraction.

Method 4: Direct Arylation Polymerization (DArP)

DArP is a more environmentally friendly approach that avoids the pre-functionalization of one of the monomers with organometallic reagents.[5] It involves the direct coupling of a C-H bond with an aryl halide.

Protocol: Synthesis of a Poly(1,8-carbazole-alt-thiophene) Copolymer via DArP

  • Reaction Setup: In a Schlenk tube, add the 1,8-dibromo-9-alkylcarbazole monomer (1.0 eq), thiophene (as the C-H activated comonomer, often used in excess), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), a suitable ligand (e.g., a phosphine ligand like P(o-tolyl)₃), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). A carboxylic acid additive like pivalic acid is often used to facilitate the C-H activation step.

  • Solvent: Add an anhydrous, high-boiling point solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).

  • Degassing: Degas the mixture with argon.

  • Polymerization: Heat the reaction to a high temperature (typically 120-150 °C) and stir for 24-48 hours.

  • Workup and Purification: Follow similar precipitation and Soxhlet extraction procedures as outlined for the other methods.

Characterization of 1,8-Carbazole-Based Copolymers

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure of the polymer repeating unit and provides information on end-groups and potential defects.[6]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature.
Differential Scanning Calorimetry (DSC) Identifies thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Cyclic Voltammetry (CV) Determines the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
UV-Vis and Photoluminescence (PL) Spectroscopy Investigates the optical properties, including the absorption and emission spectra, and the optical bandgap.

Applications in Organic Electronics

The unique properties of 1,8-carbazole-based conjugated copolymers make them promising materials for various organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): Their high photoluminescence quantum yields and excellent hole-transporting capabilities make them suitable for use as emissive or hole-transporting layers in OLEDs.

  • Organic Photovoltaics (OPVs): The tunable HOMO and LUMO energy levels of these copolymers allow for their use as donor materials in bulk heterojunction solar cells.[8]

  • Sensors: The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications.

Conclusion

The synthesis of 1,8-carbazole-based conjugated copolymers offers a versatile platform for the development of novel materials for organic electronics. By carefully selecting the appropriate polymerization method and comonomers, researchers can tune the electronic, optical, and thermal properties of these polymers to meet the demands of specific applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of this promising class of materials.

References

  • Michinobu, T., Osako, H., & Shigehara, K. (2010). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 2(3), 159-173. Available from: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated C−H Bonds with Aryl Halides. Science, 316(5828), 1172-1175. Available from: [Link]

  • Asawapirom, U., & Scherf, U. (2003). Synthesis and Characterization of Novel Poly(carbazole)s. Macromolecular Chemistry and Physics, 204(1), 156-163. Available from: [Link]

  • Mori, S., & Scherf, U. (2000). Gel Permeation Chromatography of Conjugated Polymers. In Characterization of Polymers (pp. 529-546). Wiley-VCH.
  • Li, J., & Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399-2410. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,8-Dimethyl-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-18-DMC Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered Carbazole Synthesis

Executive Summary: The "Bay Region" Challenge

Welcome to the technical guide for 1,8-Dimethyl-9H-carbazole. If you are experiencing low yields (<20%), the root cause is almost certainly the steric clash in the bay region (positions 1 and 8) .

Unlike the planar 9H-carbazole, the 1,8-dimethyl derivative suffers from severe steric repulsion between the methyl groups and the N-H proton. This prevents the molecule from achieving perfect planarity, significantly inhibiting the final aromatization step in classical pathways.

This guide provides two validated workflows:

  • Optimized Classical Route: For labs with standard reagents (Fischer Indole).

  • Advanced Catalytic Route: For high-yield requirements (Pd-Catalyzed).

Workflow A: The Optimized Fischer Indole Route

Best for: Scale-up with low-cost reagents. Critical Bottleneck: The aromatization of the tetrahydro-intermediate.[1]

Phase 1: Hydrazone Formation & Cyclization

Standard protocols using mineral acids (H₂SO₄) often lead to polymerization (tar) due to the steric strain of the ortho-methyl groups.

Recommended Protocol:

  • Reagents: o-Tolylhydrazine hydrochloride (1.0 eq), 2-Methylcyclohexanone (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH).[2]

  • Catalyst: Zinc Chloride (ZnCl₂) fused (0.5 eq). Do not use H₂SO₄.

  • Procedure: Reflux for 4 hours. The milder acidity of AcOH/ZnCl₂ promotes the [3,3]-sigmatropic rearrangement while minimizing polymerization of the strained intermediate.

  • Target Intermediate: 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole.

Phase 2: The Aromatization (The Failure Point)

Most researchers fail here. Catalytic dehydrogenation (Pd/C) often stalls because the molecule resists the planar transition state required for H₂ desorption.

The Fix: Chemical Oxidation Switch from catalytic dehydrogenation to chemical oxidation using Chloranil or DDQ .

Protocol:

  • Dissolve the tetrahydro-intermediate in Xylene (high boiling point is crucial).

  • Add Chloranil (2.2 eq).

  • Reflux vigorously for 12–24 hours.

  • Workup: Cool, filter off the hydroquinone byproduct. Wash filtrate with 0.5M NaOH (to remove residual oxidant) and water.

  • Purification: Column chromatography (Hexane/EtOAc 95:5).

Workflow B: Palladium-Catalyzed Annulation (High Yield)

Best for: High-value synthesis, drug discovery, avoiding harsh acids. Mechanism: Intermolecular coupling followed by intramolecular Heck-type cyclization.

This method bypasses the unstable hydrazone intermediate entirely.

Protocol:

  • Substrates: o-Iodo-toluene (1.0 eq) + 2-Methylcyclohexanone (1.2 eq) + Primary Amine Source (e.g., tert-butyl carbamate if N-H is desired later, or direct aniline coupling).

    • Correction: A more direct route for the specific 1,8-dimethyl scaffold uses 2-Chloro-3-methylaniline and 2-Methylcyclohexanone via Buchwald-Hartwig followed by oxidative cyclization.

    Refined Protocol (Chen & Larsen Modification):

    • Reagents: 2-Methylcyclohexanone (3.0 eq), 2-Iodo-3-methylaniline (1.0 eq).

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand/Base: DABCO (3.0 eq) in DMF.

    • Conditions: Heat to 105°C under N₂ for 4 hours.

    • Outcome: This yields the tetrahydrocarbazole in high yield (>85%) without tar formation.[1]

    • Final Step: Proceed to Chloranil aromatization (see Workflow A, Phase 2).

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic bottlenecks.

CarbazoleSynthesis Start Start: Target 1,8-Dimethyl-9H-carbazole RouteA Route A: Fischer Indole (o-Tolylhydrazine + 2-Me-Cyclohexanone) Start->RouteA RouteB Route B: Pd-Catalyzed Annulation (o-Iodoaniline deriv. + 2-Me-Cyclohexanone) Start->RouteB StepA1 Acid Cyclization (Use ZnCl2/AcOH) RouteA->StepA1 Intermed Intermediate: 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole StepA1->Intermed Bottleneck CRITICAL STEP: Aromatization (Removal of 4 Hydrogens) Intermed->Bottleneck StepB1 Pd(OAc)2 / DABCO / DMF 105°C RouteB->StepB1 StepB1->Intermed Method1 Method 1: Pd/C + Heat (Often Fails due to Sterics) Bottleneck->Method1 Low Yield Method2 Method 2: Chloranil / Xylene (Recommended) Bottleneck->Method2 High Yield Final Product: 1,8-Dimethyl-9H-carbazole Method1->Final Method2->Final

Caption: Comparison of Synthetic Routes. Route B avoids early-stage polymerization, while Method 2 (Chloranil) resolves the aromatization bottleneck caused by steric hindrance.

Troubleshooting & FAQ

Q1: My reaction mixture turned into a solid black tar during the Fischer synthesis. What happened? A: You likely used a mineral acid (H₂SO₄ or HCl) at high temperatures. The 1,8-dimethyl substitution pattern makes the hydrazone intermediate highly prone to polymerization.

  • Solution: Switch to Glacial Acetic Acid as the solvent and ZnCl₂ as the Lewis acid. Keep the temperature below 110°C.

Q2: I isolated the tetrahydro-intermediate, but it won't convert to the carbazole using Pd/C. It just sits there. A: Steric hindrance at the 1,8-positions prevents the molecule from lying flat on the Palladium surface, which is required for dehydrogenation.

  • Solution: Use a homogeneous chemical oxidant. Chloranil (2.2 equivalents) in boiling Xylene is the industry standard for hindered aromatization.

Q3: Can I use microwave irradiation? A: Yes. Microwave heating significantly improves the yield of the Fischer cyclization step (Phase 1) by reducing reaction time from hours to minutes, minimizing side reactions.

  • Protocol: 140°C for 10 minutes in AcOH/ZnCl₂.

Comparative Data: Yield Optimization

Synthetic StepStandard ConditionYieldOptimized ConditionYield
Cyclization H₂SO₄ / EtOH / Reflux35% (Tar)ZnCl₂ / AcOH / 110°C78%
Cyclization ----Pd(OAc)₂ / DABCO / DMF85%
Aromatization Pd/C / Decalin / 200°C<20%Chloranil / Xylene / 140°C65%
Overall Yield Classic Fischer Route~7%Pd-Catalyzed + Chloranil ~55%

References

  • Fischer Indole Mechanism & Steric Constraints: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Pd-Catalyzed Annulation (Tetrahydrocarbazole Synthesis): Chen, C., & Larsen, R. D. (2002).[3] Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 78, 36.[3]

  • Aromatization of Hindered Hydrocarbazoles: Campell, N., & Barclay, B. M. (1947). The Dehydrogenation of Tetrahydrocarbazoles. Chemical Reviews, 40(3), 359–380. (Foundational text on Chloranil usage for hindered systems).

  • Modern Oxidative Cyclization (Alternative Route): Tsang, W. C. P., et al. (2005). Palladium-Catalyzed Cyclization of N-Aryl Imines. Journal of the American Chemical Society, 127(42), 14556–14557.

Sources

Technical Support Center: Overcoming Solubility Challenges of Functionalized Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized carbazoles. The unique electronic and structural properties of carbazole derivatives make them invaluable in pharmaceuticals and material science. However, their characteristically planar and aromatic nature often leads to significant solubility challenges, which can impede experimental progress and drug development.[1][2]

This guide is designed to provide you with practical, in-depth troubleshooting strategies and foundational knowledge to overcome these solubility hurdles. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your work.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during experimentation in a direct question-and-answer format.

Q1: My newly synthesized carbazole derivative is insoluble in everything, including DMSO. Where do I even begin?

A1: Initial Approach: Systematic Solvent Screening and Thermal Assistance.

The insolubility of carbazoles often stems from strong π-π stacking interactions in the crystal lattice, creating a high lattice energy that is difficult for solvents to overcome.[3] Your first step should be a systematic and logical screening of a diverse range of solvents.

Causality: The principle of "like dissolves like" is your starting point. The carbazole core is non-polar, but the functional groups you've added introduce varying degrees of polarity.[4][5] A broad solvent screen is necessary to find the best match for your molecule's specific character.

Experimental Protocol 1: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your carbazole compound into several individual glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a different solvent. Cover a range of polarities as detailed in the table below.

  • Initial Observation: Vortex each vial vigorously for 1-2 minutes at room temperature and observe for dissolution.

  • Thermal Assistance: If the compound remains insoluble, gently heat the vials (e.g., to 40-50 °C) while stirring. Many organic compounds show increased solubility with temperature.[4]

  • Incremental Addition: If the compound dissolves, add another aliquot of solvent to determine if it remains in solution at a lower concentration. If it remains insoluble, continue adding solvent in measured aliquots up to a defined volume (e.g., 1 mL) to estimate the solubility limit.

  • Documentation: Record your observations meticulously. Note whether dissolution occurred at room temperature, required heating, or if the compound remained insoluble.

Data Presentation: Table of Recommended Solvents for Screening

SolventClassPolarity IndexRationale for Use
TolueneAromatic2.4Good for dissolving the non-polar carbazole core.[4]
Dichloromethane (DCM)Halogenated3.1A versatile solvent for many organic compounds.[6]
Tetrahydrofuran (THF)Ether4.0A polar aprotic solvent, good for compounds with some polar functionality.[7]
N,N-Dimethylformamide (DMF)Amide6.4A strong polar aprotic solvent, often effective for stubborn compounds.[6]
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2A highly polar aprotic solvent, one of the most powerful for dissolving diverse structures.[4][8]
ChlorobenzeneHalogenated-Specifically noted as an effective solvent for carbazole refining.[9]
Q2: My carbazole compound is for a biological assay and must be dissolved in an aqueous buffer, but it immediately precipitates. What are my options?

A2: Enhancing Aqueous Solubility: A Multi-Strategy Approach.

This is a critical challenge in drug development, as poor aqueous solubility directly impacts bioavailability.[10] Several advanced formulation strategies can be employed, moving from simple adjustments to more complex preparations.

Logical Workflow for Aqueous Solubility Enhancement

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer ionizable Does the molecule have ionizable groups (-COOH, -NH2)? start->ionizable ph_adjust 1. pH Adjustment ionizable->ph_adjust Yes non_ionizable Consider Advanced Formulation Strategies ionizable->non_ionizable No salt_form 2. Salt Formation ph_adjust->salt_form end Solubilized Compound salt_form->end cocrystal 3. Co-crystallization non_ionizable->cocrystal complexation 4. Cyclodextrin Complexation cocrystal->complexation dispersion 5. Solid Dispersion complexation->dispersion dispersion->end

Caption: Workflow for Aqueous Solubility Troubleshooting.

Strategy 1: pH Adjustment (for ionizable carbazoles)

  • Causality: If your carbazole has acidic (e.g., carboxylic acid) or basic (e.g., aliphatic amine) functional groups, its charge state is pH-dependent. By adjusting the pH of the buffer, you can ionize the functional group, making the molecule a salt in situ. This charged species will have vastly improved solubility in polar solvents like water. The carbazole-containing drug Carvedilol, a weak base, exhibits this classic pH-dependent solubility.[11]

  • Protocol: See Experimental Protocol 2: pH-Dependent Solubility Profiling .

Strategy 2: Salt Formation

  • Causality: For ionizable compounds, forming a stable, solid-state salt is one of the most effective ways to increase solubility and dissolution rates.[12][13] The ionic interactions of the salt with water are much more favorable than those of the neutral, crystalline parent compound, effectively breaking down the crystal lattice.[14]

  • Trustworthiness: A successful salt formation provides a new chemical entity with distinct and measurable physicochemical properties, including a new solubility profile. The key is to select a suitable counter-ion that yields a stable, soluble salt.[15]

Strategy 3: Co-crystallization

  • Causality: This technique is ideal for neutral carbazoles or when salt formation fails. A co-crystal is a multi-component crystal where the carbazole and a "coformer" molecule are held together by non-ionic interactions, typically hydrogen bonds.[16][17] The coformer is a highly water-soluble small molecule (like nicotinamide or an organic acid) that disrupts the carbazole's self-stacking and introduces new, more favorable interactions with water, enhancing solubility.[17][18]

  • Protocol: See Experimental Protocol 3: Trial Cocrystal Screening by Liquid-Assisted Grinding .

Strategy 4: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cone-shaped cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[19] The non-polar carbazole portion of your molecule can become encapsulated within the hydrophobic cavity, while the water-soluble exterior of the cyclodextrin interacts with the aqueous environment. This forms an "inclusion complex" that effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[20][21][22]

  • Visualization:

    G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Water Water Molecules CD->Water Soluble in Water Cavity Hydrophobic Cavity Cavity->CD Carbazole Functionalized Carbazole (Poorly Soluble) Carbazole->Cavity

    Caption: Encapsulation of a carbazole within a cyclodextrin.

Strategy 5: Preparation of Solid Dispersions

  • Causality: A solid dispersion involves dispersing your carbazole compound at the molecular level within a solid, hydrophilic polymer matrix (e.g., PVP, HPMC, or PEGs).[23][24] This process prevents the drug from crystallizing, holding it in a high-energy, amorphous state.[25] The amorphous form lacks the rigid crystal lattice of the crystalline drug, making it much easier to dissolve.[26]

  • Protocol: See Experimental Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation .

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the poor solubility of carbazoles?

A1: The core of the issue lies in the molecule's structure. The 9H-carbazole is a large, rigid, and planar aromatic system.[3] This planarity promotes efficient packing in the solid state, leading to strong intermolecular π-π stacking interactions. These forces create a very stable crystal lattice with high energy, which requires a significant amount of energy from a solvent to break apart. While functional groups are added to modulate pharmacological properties, they must also be chosen carefully to disrupt this packing and improve solvation.[3]

Q2: How do different types of functional groups impact solubility?

A2: Functionalization is a double-edged sword. While necessary for biological activity, it can either improve or worsen solubility. Modifying functional groups is a key strategy to improve a drug's absorption and distribution.[5]

Data Presentation: Impact of Functional Groups on Carbazole Solubility

Functional Group TypeExampleGeneral Impact on Aqueous SolubilityMechanism
Non-polar / Lipophilic-CH3, -Propyl, -PhenylDecreasesIncreases the overall hydrophobicity of the molecule, making it less favorable to interact with water.[27]
Polar, Non-ionizable-OH, -CONH2Can IncreaseIntroduces hydrogen bonding capability, which can improve interaction with water if it successfully disrupts crystal packing.
Basic (Ionizable)-NH2, -piperidinepH-Dependent IncreaseCan be protonated at acidic pH to form a highly soluble cationic salt.[11]
Acidic (Ionizable)-COOH, -SO3HpH-Dependent IncreaseCan be deprotonated at basic pH to form a highly soluble anionic salt.[28]
Q3: What is the practical difference between forming a salt and a cocrystal?

A3: The key difference is proton transfer.

  • Salt: A proton is transferred from the acidic species to the basic species, resulting in two ionized molecules held together by a strong ionic bond. This requires a significant difference in pKa between the two components.[12]

  • Cocrystal: There is no proton transfer. The carbazole and the coformer remain neutral and are linked by weaker, non-ionic interactions, such as hydrogen bonds.[17][29] This makes cocrystallization a viable strategy for non-ionizable carbazoles.

Visualization: Salt vs. Cocrystal Interaction

G cluster_0 Salt Formation (Proton Transfer) cluster_1 Cocrystal Formation (No Proton Transfer) Carbazole_NH2 Carbazole-NH2 HCl H-Cl Carbazole_NH3 Carbazole-NH3+ Cl_minus Cl- Carbazole_NH3->Cl_minus Ionic Bond Carbazole_OH Carbazole-OH Nicotinamide Nicotinamide Carbazole_OH->Nicotinamide Hydrogen Bond

Caption: Differentiating intermolecular forces in salts and cocrystals.

Experimental Protocols
Protocol 2: pH-Dependent Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Add an excess of your carbazole compound to a vial containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant, dilute it with a suitable organic solvent, and determine the concentration of the dissolved carbazole using a calibrated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 3: Trial Cocrystal Screening by Liquid-Assisted Grinding (LAG)
  • Component Selection: Choose your carbazole compound and a selection of pharmaceutically acceptable coformers (e.g., nicotinamide, isonicotinamide, benzoic acid).

  • Milling: Add the carbazole and a coformer in a defined stoichiometric ratio (e.g., 1:1) to a ball mill jar.

  • Liquid Addition: Add a few drops of a solvent (e.g., acetonitrile, ethanol) that both components are sparingly soluble in. The liquid acts as a catalyst for the molecular rearrangement.

  • Grinding: Mill the mixture for a set time (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid powder using techniques like Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase, which would indicate a potential cocrystal.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both your carbazole compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a DCM/methanol mixture). A typical drug-to-carrier ratio might be 1:4 by weight.[26]

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent volume decreases.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Analyze it using PXRD to confirm it is amorphous (i.e., shows a broad halo instead of sharp peaks).

  • Solubility Test: Compare the dissolution rate of the solid dispersion in an aqueous buffer against the pure crystalline drug.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

  • Al-Ghaban, M. A., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(6), 2595–2604. Retrieved from [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 7(3), 159-162. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

  • Acme Synthetic Chemicals. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • Kazi, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(5), 735. Retrieved from [Link]

  • ResearchGate. (2015, August). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE, 18(6), e0287413. Retrieved from [Link]

  • ResearchGate. (2021, July). Carvedilol solubility enhancement by multicomponent crystallization with coformers of benzoic acid, isonicotinamide, and saccharin. Retrieved from [Link]

  • ResearchGate. (2022, November 16). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Retrieved from [Link]

  • Chen, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(3), 481-486. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 438. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2021). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 94, 132296.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 29). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. Z. (2016). Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation. Journal of Pharmaceutical Sciences, 105(9), 2686-2696. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 10(2), 3701-3708. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • Springer. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

  • Sivaraman, G., et al. (2022). Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. Scientific Reports, 12, 19379. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022, May 24). Co-crystallization: Technique for solubility enhancement. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 12. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. Retrieved from [Link]

  • MDPI. (2023, June 5). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • YouTube. (2023, April 17). Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-water soluble drugs. Retrieved from [Link]

  • ResearchGate. (2015, August). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • MDPI. (2023, March 28). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, June 3). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. Retrieved from [Link]

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Technical Support Center: Carbazole-Based HTM Optimization for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for material scientists and process engineers transitioning from standard Spiro-OMeTAD baselines to Carbazole (Cz)-based Hole Transport Materials (HTMs).[1] Our goal is to operationalize the high mobility, thermal stability, and tunable energetics of carbazole derivatives (e.g., X60, 2PACz, SGT-405) to maximize Power Conversion Efficiency (PCE) and device longevity.

Module 1: Film Morphology & Deposition

Status: Critical for Shunt Suppression

User Query: "My carbazole HTM films exhibit pinholes and high surface roughness, leading to low Fill Factor (FF) and shunting. How do I achieve a conformal coating?"

Technical Insight: Unlike the amorphous "glass" formed by Spiro-OMeTAD, many small-molecule carbazole derivatives have a strong tendency to crystallize or aggregate due to strong


-

stacking interactions. While this stacking improves hole mobility, it often results in rough films with poor coverage when deposited from standard solvents like chlorobenzene (CB).[1]

Troubleshooting Protocol:

ParameterAdjustment StrategyMechanism
Solvent System Switch to Toluene or CB:CF mixture. Carbazole solubility often differs from Spiro. Toluene often promotes slower evaporation, allowing better molecular ordering without rapid aggregation.[1]
Concentration Reduce to 15–20 mg/mL. High concentrations (standard 72 mg/mL for Spiro) often lead to excessive crystallization for Cz-HTMs. Thinner films (30-50 nm) are often sufficient due to higher intrinsic mobility.[1]
Annealing Post-deposition anneal at 70°C (10 min). Promotes solvent removal and molecular relaxation.[1] Warning: Avoid T > 100°C unless using cross-linkable variants, as this may induce dewetting.[1]
Additives Add 5-10% 4-tert-butylpyridine (tBP). Besides electronic doping, tBP acts as a morphological suppressor, preventing large crystallite formation.
Module 2: Energetics & Interface Engineering

Status: Critical for


 Maximization

User Query: "I am using a new carbazole derivative, but I see a significant voltage loss (


 deficit) compared to my Spiro reference. Is the band alignment wrong?"

Technical Insight: Carbazole derivatives offer tunable HOMO levels (-5.1 to -5.5 eV).[1] If the HTM's HOMO is too deep (more negative) compared to the Perovskite valence band, you create an extraction barrier.[1] If it is too shallow, you lose built-in potential.[1] Furthermore, Self-Assembled Monolayers (SAMs) like 2PACz rely on chemisorption, not just physical coating.[1]

Diagnostic Workflow (Energy Alignment):

EnergyAlignment Perovskite Perovskite VB (-5.4 eV) HTM_Ideal Ideal Cz-HTM HOMO (-5.2 to -5.3 eV) Perovskite->HTM_Ideal Efficient Hole Extraction HTM_Deep Deep HTM HOMO (>-5.6 eV) Perovskite->HTM_Deep Extraction Barrier (Low Jsc) HTM_Shallow Shallow HTM HOMO (<-5.0 eV) Perovskite->HTM_Shallow Potential Loss (Low Voc)

Caption: Energy level alignment logic. The HTM HOMO must be slightly shallower than the Perovskite VB to facilitate extraction without sacrificing open-circuit voltage.

Solution for SAMs (e.g., 2PACz, MeO-2PACz): If using carbazole-phosphonic acid SAMs in p-i-n architecture:

  • Substrate Prep: ITO/FTO must be Ozone/UV treated for 15 mins immediately before deposition to ensure -OH group availability for phosphonic acid binding.[1]

  • Annealing: A thermal step (100°C for 10 min) is mandatory to form the covalent bond and release water.[1]

  • Washing: Wash the film with pure ethanol after annealing to remove non-bound molecules; a monolayer should be invisible to the eye but hydrophobic.[1]

Module 3: Stability & Dopant Strategy

Status: Critical for Device Lifetime

User Query: "My devices degrade rapidly in ambient air. Is the carbazole unstable?"

Technical Insight: The carbazole core itself is chemically stable.[1] The instability usually stems from the dopants (Li-TFSI and Cobalt complexes) used to increase conductivity.[1] Li-TFSI is hygroscopic, pulling moisture into the perovskite.[1]

Strategic Pivot: Dopant-Free vs. Doped

FeatureDoped Cz-HTM (e.g., X60 + Li-TFSI)Dopant-Free Cz-HTM (e.g., SGT-405, PC3)
Conductivity High (

S/cm)
Low (

to

S/cm)
Thickness Tolerance High (can be >100 nm)Low (must be <50 nm to avoid resistance)
Stability Moderate (Li+ migration issues)Excellent (Hydrophobic passivation)
Recommendation Use for record efficiency attempts.Use for stability/thermal stress tests.[1][2]

Optimization Tip: For dopant-free architectures, use "molecularly engineered" carbazoles with extended


-conjugation (e.g., thiophene arms) to enhance intrinsic hole mobility without additives.
Standardized Experimental Protocol
Workflow A: Doped Small Molecule Carbazole (n-i-p structure)

Target Material: X60 or similar Spiro-analogues.[3]

  • Preparation: Dissolve 20 mg of Cz-HTM in 1 mL Chlorobenzene .

  • Doping:

    • Add 15

      
      L  Li-TFSI solution (520 mg/mL in Acetonitrile).
      
    • Add 20

      
      L  tBP (4-tert-butylpyridine).[1]
      
    • Note: Avoid Cobalt dopants initially to isolate carbazole performance.[1]

  • Deposition: Spin coat at 3000 rpm for 30s (acceleration 2000 rpm/s).

  • Oxidation: Store in a dry air desiccator (humidity <10%) for 12 hours. Crucial: Carbazole radical cation generation often requires oxygen exposure, similar to Spiro.[1]

Workflow B: Self-Assembled Monolayer (p-i-n structure)

Target Material: 2PACz or MeO-2PACz.[4][5]

  • Preparation: Dissolve 0.3 to 0.5 mg (very low concentration) of 2PACz in 1 mL Ethanol . Sonicate for 15 mins.

  • Deposition: Spin coat onto clean ITO at 3000 rpm for 30s.

  • Annealing: Bake at 100°C for 10 mins to drive condensation reaction.

  • Washing: Dynamically spin pure ethanol over the film to remove multilayers.[1]

  • Perovskite Deposition: Deposit perovskite directly on top.[1] The SAM will facilitate better wetting and vertical crystal growth.[1]

Optimization Logic Diagram

OptimizationLogic Start Start: Cz-HTM Selection Architecture Select Architecture Start->Architecture NIP n-i-p (Regular) Architecture->NIP PIN p-i-n (Inverted) Architecture->PIN Doping Add Li-TFSI + tBP (Oxidation Required) NIP->Doping SAM Use SAM (2PACz) (No Dopants) PIN->SAM ThickFilm Film Thickness ~150-200 nm Doping->ThickFilm Char Char ThickFilm->Char Monolayer Monolayer Formation (Anneal + Wash) SAM->Monolayer CharChar CharChar Monolayer->CharChar Decision Issue Detected? Fix1 Low FF -> Reduce Thickness Decision->Fix1 High Rs Fix2 Instability -> Remove Li-TFSI Decision->Fix2 Degradation CharChar->Decision

Caption: Decision matrix for selecting between doped thick-film HTMs (n-i-p) and dopant-free SAMs (p-i-n) based on performance goals.

References
  • Albrecht, S., et al. (2020).[1] Carbazole-based hole-transport materials for high-efficiency and stable perovskite solar cells. Energy & Environmental Science. (Discusses 2PACz and MeO-2PACz SAMs).

  • Gratzel, M., et al. (2015).[1] 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials.[1] Chemical Communications.[1][6] (Foundational work on SGT-series carbazoles).[1]

  • Xu, B., et al. (2016).[6] A Low-Cost Spiro[fluorene-9,9'-xanthene]-Based Hole-Transport Material for Highly Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. ACS Energy Letters.[1] (Introduction of X60 as a cost-effective alternative).[1]

  • Zhu, K., et al. (2020).[1][7] Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces.[1] (Detailed stability analysis of Cz-derivatives).

Sources

Technical Support Center: Enhancing the Efficiency of Carbazole-Based OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbazole-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize the performance of these devices. Carbazole and its derivatives are cornerstone materials in OLED technology, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1][2][3][4] However, achieving high efficiency requires a nuanced understanding of molecular design, device architecture, and experimental execution.

This resource provides troubleshooting guidance and frequently asked questions in a direct Q&A format to address common challenges encountered during the research and development of carbazole-based OLEDs.

Part 1: Frequently Asked Questions (FAQs) on Fundamental Concepts

Q1: Why are carbazole-based materials so widely used in high-efficiency OLEDs?

Carbazole is a versatile and robust building block for OLED materials due to a combination of favorable properties:

  • Excellent Hole-Transporting Properties: The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport.[3][4]

  • High Triplet Energy: Many carbazole derivatives possess a high triplet energy level (T1), making them suitable as host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, particularly for blue emission.[1][4] A high T1 level in the host material is crucial to prevent reverse energy transfer from the guest emitter, which would otherwise quench the emission.[3]

  • Good Thermal and Morphological Stability: Carbazole-based materials often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), leading to the formation of stable amorphous films that are essential for device longevity and preventing issues like crystallization.[2][3][5]

  • Tunable Optoelectronic Properties: The carbazole core can be readily functionalized at various positions, allowing for precise tuning of its electronic and photophysical properties to meet the specific requirements of a device.[3][5]

Q2: What is the fundamental principle behind achieving internal quantum efficiencies (IQE) near 100% in OLEDs?

In an OLED, the recombination of electrons and holes generates excited states called excitons. According to spin statistics, 25% of these are singlet excitons (which decay radiatively in fluorescent OLEDs) and 75% are triplet excitons (which are non-radiative in conventional fluorescent devices). To achieve high efficiency, these triplet excitons must be harvested. Two primary mechanisms enable this:

  • Phosphorescence: This involves doping the emissive layer with organometallic complexes containing heavy atoms (e.g., iridium, platinum).[3] These heavy atoms promote strong spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet to the triplet state and allows for the radiative decay of triplet excitons (phosphorescence), enabling a theoretical IQE of 100%.[3][6][7]

  • Thermally Activated Delayed Fluorescence (TADF): In TADF materials, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small. This allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by thermal energy. These newly formed singlet excitons can then decay radiatively, leading to delayed fluorescence and a potential IQE of 100%.[8][9]

Carbazole derivatives are frequently used as host materials in phosphorescent OLEDs (PhOLEDs) and as building blocks for TADF emitters.[1][5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the fabrication and testing of carbazole-based OLEDs, offering explanations and actionable protocols.

Issue 1: Low External Quantum Efficiency (EQE) Despite Using a High-Performance Emitter

Possible Cause A: Poor Charge Balance in the Emissive Layer (EML)

An imbalance between the number of holes and electrons reaching the EML is a common cause of low efficiency. Carbazole-based materials are typically excellent hole transporters, which can lead to an excess of holes and a recombination zone that is not centered within the EML.

Solution: Implementing a Bipolar Host or a Co-Host System

  • Rationale: To balance charge transport, you can either use a single host material with both hole- and electron-transporting moieties (a bipolar host) or blend a hole-transporting host with an electron-transporting host (a co-host system).[3][10][11] This broadens the recombination zone and ensures that more excitons are formed within the EML.[10]

  • Experimental Protocol:

    • Select a suitable electron-transporting co-host: Materials with triazine, oxadiazole, or phosphine oxide moieties are good candidates.[3][4]

    • Prepare solutions of your carbazole-based host and the electron-transporting co-host in a suitable solvent (e.g., chloroform, toluene).

    • Systematically vary the ratio of the two host materials (e.g., 9:1, 8:2, 7:3) while keeping the dopant concentration constant.[4]

    • Fabricate devices with each co-host ratio using your standard procedure (e.g., spin-coating or thermal evaporation).

    • Characterize the current density-voltage-luminance (J-V-L) characteristics and EQE for each device to identify the optimal host ratio.

Possible Cause B: Inefficient Charge Injection from the Electrodes

A large energy barrier between the anode (e.g., ITO) and the hole-transport layer (HTL), or between the cathode and the electron-transport layer (ETL), can impede charge injection, leading to a higher turn-on voltage and lower efficiency.

Solution: Incorporating Charge Injection Layers (HIL/EIL)

  • Rationale: A hole-injection layer (HIL) is inserted between the anode and the HTL to reduce the hole injection barrier.[12] Similarly, an electron-injection layer (EIL) is placed between the cathode and the ETL to facilitate electron injection.

  • Experimental Protocol for a Typical Device Structure:

    • Substrate: Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.

    • Hole Injection Layer (HIL): Deposit a thin layer (e.g., 30 nm) of a suitable HIL material like HAT-CN or PEDOT:PSS.[6]

    • Hole Transport Layer (HTL): Deposit your carbazole-based HTL (e.g., TPC or NPB, ~20-40 nm).[1][6]

    • Emissive Layer (EML): Deposit the EML, consisting of the host and emitter (~20-50 nm).[6]

    • Electron Transport Layer (ETL): Deposit an ETL like Bphen or TPBi (~20-40 nm).[6]

    • Electron Injection Layer (EIL): Thermally evaporate a very thin layer of LiF (~1 nm).[2][6]

    • Cathode: Evaporate the metal cathode, typically Aluminum (Al, ~100 nm).[2][6][12]

The diagram below illustrates a typical multilayer OLED architecture.

OLED_Structure cluster_anode Anode Side cluster_organic Organic Layers cluster_cathode Cathode Side ITO ITO (Anode) HIL HIL ITO->HIL Hole Injection HTL HTL (e.g., Carbazole-based) HIL->HTL EML EML (Host + Emitter) HTL->EML ETL ETL EML->ETL EIL EIL ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electron Injection

Caption: A typical multilayer OLED device structure.

Issue 2: Significant Efficiency Roll-off at High Brightness

Possible Cause: Triplet-Triplet Annihilation (TTA) and Concentration Quenching

At high current densities, the concentration of triplet excitons in the EML becomes very high. This can lead to TTA, a process where two triplet excitons interact, with one or both being annihilated non-radiatively. Similarly, if the emitter molecules are too close to each other (high concentration), they can aggregate, leading to self-quenching of the emission.[6][7]

Solution: Optimizing the Dopant Concentration

  • Rationale: There is an optimal concentration for the dopant in the host material. If the concentration is too low, the efficiency will be poor due to incomplete energy transfer from the host. If it is too high, TTA and concentration quenching will dominate, causing efficiency roll-off.

  • Experimental Protocol:

    • Prepare a series of EML solutions or evaporation sources with varying dopant concentrations (e.g., from 5 wt% to 25 wt%).

    • Fabricate a set of devices, keeping all other layers and parameters constant.

    • Measure the EQE as a function of current density or luminance for each device.

    • Plot the normalized EQE vs. Luminance to clearly visualize the roll-off for each concentration. The optimal concentration will be the one that provides a high peak EQE with the lowest roll-off at the desired operating brightness. For instance, studies have shown optimal concentrations around 10-15 wt% for certain host-guest systems.[6]

Quantitative Data Summary for Dopant Concentration Optimization:

Dopant Concentration (wt%)Peak EQE (%)EQE at 1000 cd/m² (%)Relative Roll-off (%)
58.57.017.6
10 12.1 10.5 13.2
1511.89.222.0
2010.57.528.6

Note: The data in this table is illustrative and will vary depending on the specific materials and device architecture.

Issue 3: Poor Film Quality and Reproducibility in Solution-Processed Devices

Possible Cause: Molecular Aggregation and Dewetting

Carbazole-based small molecules can sometimes have issues with aggregation or forming non-uniform films when processed from solution, leading to device-to-device variability and short circuits.[2]

Solution: Post-Fabrication Thermal Annealing

  • Rationale: Annealing the device after fabrication can improve the morphology of the film and the interface between layers.[13] It can promote intermixing at the EML/ETL interface, which can improve charge balance and enhance device performance.[13]

  • Experimental Protocol:

    • Fabricate your complete OLED device using solution processing.

    • Place the completed, unencapsulated device on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the device at a temperature slightly above the glass transition temperature (Tg) of your materials for a short period (e.g., 80-120°C for 10-30 minutes). The optimal temperature and time must be determined experimentally.

    • Allow the device to cool down slowly to room temperature before characterization.

    • Compare the performance of annealed devices with non-annealed control devices.

Part 3: Advanced Strategies for Efficiency Enhancement

Q3: How can I design more efficient carbazole-based TADF emitters?

The key to efficient TADF is to minimize the singlet-triplet energy gap (ΔEST) while maintaining a high photoluminescence quantum yield (PLQY).

Strategy: Molecular Design with Spatially Separated HOMO and LUMO

  • Causality: By using a donor-acceptor (D-A) molecular architecture, the Highest Occupied Molecular Orbital (HOMO) can be localized on the electron-donating carbazole unit, and the Lowest Unoccupied Molecular Orbital (LUMO) can be localized on an electron-accepting unit.[8] This spatial separation reduces the exchange energy, leading to a smaller ΔEST.

  • Design and Verification Workflow:

    • Molecular Design: Link carbazole or its derivatives (donors) to electron-accepting moieties like triazine or cyano-substituted aromatic rings.[4][8] Introducing steric hindrance (e.g., bulky side groups) can create a twisted angle between the donor and acceptor, further enhancing the separation of frontier orbitals.[13]

    • Computational Screening: Use Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the HOMO-LUMO distribution and predict the ΔEST of your designed molecules before synthesis.

    • Photophysical Characterization: After synthesis, measure the fluorescence and phosphorescence spectra at low temperature (77 K) to experimentally determine the S1 and T1 energy levels and calculate ΔEST.

    • Device Fabrication and Testing: Incorporate the most promising TADF emitters into OLEDs to evaluate their electroluminescence performance.

The diagram below illustrates the TADF mechanism.

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T1 (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (non-radiative in TADF) T1->S1 RISC (ΔEST)

Caption: Energy level diagram of the TADF mechanism.

References

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024). MDPI.
  • Strategy to improve the efficiency of solution-processed phosphorescent organic light-emitting devices by modified TADF host with tert-butyl carbazole. (2025).
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. (n.d.). Journal of the American Chemical Society.
  • Highly Efficient Solution-Processed Blue Phosphorescent Organic Light-Emitting Diodes Based on Co-Dopant and Co-Host System. (n.d.). MDPI.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PMC.
  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. (n.d.). IEEE Xplore.
  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. (n.d.). IEEE Xplore.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018).
  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024). Science and Technology.
  • Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. (2025).
  • 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. (n.d.). MDPI.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. (n.d.).
  • High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. (2025).
  • (Tetrafluorovinylphenyl)
  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (n.d.). MDPI.
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. (2025). Anirban Mondal.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI.
  • Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence m
  • In silico studies of OLED device architectures regarding their efficiency. (n.d.). Frontiers.
  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. (n.d.).
  • Carbazole/Triarylamine Based Polymers as a Hole Injection/Transport Layer in Organic Light Emitting Devices. (n.d.). Ingenta Connect.

Sources

Technical Support Center: Optimizing Annealing for Carbazole Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbazole Thin Film Optimization Hub. As a Senior Application Scientist, I understand that the thermal processing of carbazole derivatives—specifically Poly(9-vinylcarbazole) (PVK) and 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) —is a critical step that often determines the failure or success of organic electronic devices (OLEDs, OPVs, and Perovskite hosts).

This guide is not a generic template. It is a targeted troubleshooting and optimization system designed to navigate the thermodynamic conflict between molecular ordering (beneficial for charge transport) and crystallization/dewetting (detrimental to device stability).

Part 1: The Core Conflict (Thermodynamics)

Before heating any substrate, you must diagnose the material class you are working with. The annealing strategy for an amorphous polymer (PVK) is fundamentally different from that of a crystallizable small molecule (CBP).

The "Glass vs. Crystal" Decision Tree

AnnealingLogic Start Identify Material Type PVK Amorphous Polymer (e.g., PVK) Start->PVK CBP Small Molecule (e.g., CBP) Start->CBP PVK_Goal Goal: Solvent Removal & Stress Relaxation PVK->PVK_Goal CBP_Goal Goal: Amorphous Stability Prevent Crystallization CBP->CBP_Goal PVK_Action Anneal < Tg (~220°C) Rec: 100-150°C PVK_Goal->PVK_Action PVK_Risk Risk: Dewetting if T > Tg PVK_Action->PVK_Risk Overheating CBP_Action Anneal << Tg (~110°C) Rec: < 80°C or Vacuum CBP_Goal->CBP_Action CBP_Risk Risk: Rapid Crystallization (Haze/Leakage) if T > Tg CBP_Action->CBP_Risk Overheating

Figure 1: Decision logic for thermal processing of carbazole-based materials. Note the divergent goals: PVK requires heat for relaxation, while CBP often requires thermal restriction to maintain the amorphous state.

Part 2: Material-Specific Optimization Protocols
Material A: Poly(9-vinylcarbazole) (PVK)

Status: Amorphous Polymer Critical Property: High Glass Transition Temperature (


) [1].
  • The Challenge: PVK is thermally stable but prone to retaining solvent (e.g., chlorobenzene, toluene) due to its high molecular weight. Incomplete solvent removal causes "burn-in" degradation in OLEDs.

  • The Protocol:

    • Deposition: Spin-coat from Chlorobenzene or Toluene.

    • Soft Bake: 100°C for 10 minutes (removes bulk solvent).

    • Hard Bake (Optional): 150°C for 30 minutes in

      
       glovebox.
      
    • Constraint: Never exceed 200°C. Although PVK is stable, approaching

      
       increases chain mobility enough to cause dewetting  on low-surface-energy substrates (like ITO/PEDOT:PSS), leading to pinholes.
      
Material B: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

Status: Crystallizable Small Molecule Critical Property: Moderate Glass Transition (


) [2, 3].
  • The Challenge: CBP is thermodynamically metastable in its amorphous state. Thermal energy drives it rapidly toward a crystalline state (polymorphs

    
     or 
    
    
    
    ) [3]. Crystallization creates grain boundaries that act as leakage paths and exciton quenching sites.
  • The Protocol:

    • Deposition: Vacuum thermal evaporation (preferred) or spin-coating from Chloroform.

    • Annealing: Avoid if possible. If solvent removal is necessary for solution-processed films, use Vacuum Drying at Room Temperature.

    • Thermal Limit: If heating is mandatory, keep

      
      .
      
    • Warning: Annealing at 130°C+ will turn a transparent CBP film opaque (hazy) within minutes due to macroscopic crystallization [3].

Part 3: Troubleshooting & FAQs
Q1: My CBP film turned hazy/milky after annealing. Can I reverse it?

Diagnosis: Cold Crystallization. You likely annealed above the


 (~110°C). The "haze" is light scattering from micron-sized crystallites.
Solution: 
  • Irreversible: Once crystallized, you cannot revert to a smooth amorphous film without re-dissolving or re-evaporating.

  • Prevention: Lower your annealing temperature to < 80°C or switch to Solvent Vapor Annealing (SVA) to remove residual solvent without thermal energy.

Q2: I see "PL Quenching" (drop in photoluminescence) after annealing PVK. Why?

Diagnosis: Conformational Relaxation / Excimer Formation. PVK is known for forming "excimer" sites (sandwich-like overlap of carbazole pendants).

  • Mechanism: Annealing relaxes the polymer chains, allowing carbazole groups to stack more effectively. These stacked sites act as low-energy traps that emit red-shifted, broader, and often less efficient fluorescence compared to the isolated monomer emission [4].

  • Fix: If high PL efficiency is required (e.g., for blue emission), avoid prolonged high-temperature annealing. Use vacuum drying to remove solvent instead of heat.

Q3: My device shorts out immediately. The film looks fine by eye.

Diagnosis: Nano-scale Dewetting. Even if the film looks continuous, annealing near


 can cause the film to retract from microscopic defects on the ITO surface.
  • Test: Perform AFM (Atomic Force Microscopy). Look for "holes" or retracted edges.

  • Fix: Increase the substrate surface energy (UV-Ozone treat the ITO before coating) or lower the annealing temperature.

Part 4: Quantitative Reference Data
Material

(Glass Transition)

(Melting/Cryst.)
Optimal Annealing WindowFailure Mode (Overheating)
PVK ~220°C [1]N/A (Amorphous)100°C -- 150°C Dewetting, PL shift (Excimer)
CBP ~110--124°C [2,3]~280°C< 80°C (or Vacuum) Rapid Crystallization (Haze)
References
  • Sigma-Aldrich.Poly(9-vinylcarbazole)

    
     data. 
    
  • Ossila. CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) Technical Data.[1] Verified

    
     and 
    
    
    
    values.
  • Ediger, M. D., et al. (2018). Glass Structure Controls Crystal Polymorph Selection in Vapor-Deposited Films of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl. Crystal Growth & Design.[2] Identifies crystallization kinetics above

    
    . 
    
  • Klöpffer, W. (1969). Transfer of Electronic Excitation Energy in Polyvinyl Carbazole. Journal of Chemical Physics. Foundational work on excimer sites in PVK.

Sources

Technical Support Center: Optimizing Charge Injection with Carbazole Interlayers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based interlayers to enhance charge injection in electronic devices. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal device performance. Carbazole and its derivatives are prized for their excellent hole-transporting properties, thermal stability, and tunable electronic characteristics.[1] However, realizing their full potential requires careful control over deposition, morphology, and interfacial properties. This resource is designed to provide you with the field-proven insights necessary to navigate the intricacies of working with these materials.

Troubleshooting Guide: From Deposition to Device Performance

This section addresses common problems encountered during the fabrication and testing of devices incorporating carbazole interlayers. Each issue is presented with probable causes and step-by-step solutions grounded in scientific principles.

Poor Film Quality and Non-Uniformity in Spin-Coated Carbazole Layers

Question: My spin-coated carbazole interlayer appears streaky, has pinholes, or is otherwise non-uniform. What could be the cause, and how can I fix it?

Probable Causes:

  • Inadequate Substrate Cleaning: Residues on the substrate (e.g., indium tin oxide - ITO) can lead to poor wetting and de-wetting of the carbazole solution.

  • Inappropriate Solvent System: The solvent may have too high a vapor pressure, causing it to evaporate too quickly and preventing the film from leveling. Conversely, a solvent with poor solubility for the carbazole derivative can lead to aggregation.

  • Incorrect Spin-Coating Parameters: Spin speed, acceleration, and coating time all significantly impact film thickness and uniformity.

  • Particulate Contamination: Dust or other particles on the substrate or in the solution can cause "comet streaks" and pinholes.[2]

  • Unfavorable Surface Energy: A mismatch between the surface energy of the substrate and the carbazole solution can lead to incomplete coverage.[3]

Solutions:

  • Rigorous Substrate Cleaning:

    • Begin by sonicating the ITO-coated substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone or an oxygen plasma to remove organic residues and increase the surface energy for better wettability.[4]

  • Solvent Optimization:

    • For carbazole polymers like poly(N-vinylcarbazole) (PVK), consider using solvents with a relatively high boiling point, such as chlorobenzene or dichlorobenzene, to allow sufficient time for the film to form.

    • If solubility is an issue, try a solvent mixture. For instance, adding a small amount of a good solvent to a primary solvent can improve solubility without drastically changing the overall solvent properties.

    • Ensure the carbazole material is fully dissolved before spin-coating. Gentle heating or extended sonication may be necessary.

  • Refining Spin-Coating Parameters:

    • Use a two-step spin-coating process: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.

    • Experiment with different acceleration rates. A slower ramp-up to the final speed can sometimes improve uniformity.

  • Minimizing Contamination:

    • Work in a cleanroom or a laminar flow hood to minimize airborne dust.

    • Filter the carbazole solution through a 0.2 µm PTFE syringe filter immediately before use to remove any aggregated material or particulate contaminants.

  • Surface Energy Modification:

    • If wetting remains an issue after cleaning, consider applying a self-assembled monolayer (SAM) to the ITO surface to better match the surface energy of the carbazole solution.

Crystallization and Aggregation in Carbazole Interlayers

Question: My carbazole interlayer shows signs of crystallization or aggregation over time, leading to poor device performance and reduced lifetime. How can I prevent this?

Probable Causes:

  • Inherent Molecular Properties: Small molecules, including many carbazole derivatives, have a thermodynamic tendency to crystallize.[5]

  • Thermal Stress: Annealing at too high a temperature or for too long can induce crystallization.

  • Solvent Effects: The choice of solvent and the drying rate can influence the degree of molecular ordering in the film.

  • Molecular Purity: Impurities can act as nucleation sites for crystal growth.

Solutions:

  • Material Selection and Formulation:

    • Whenever possible, opt for carbazole derivatives with bulky side groups, which can sterically hinder close packing and suppress crystallization.

    • Consider using a blend of a small molecule carbazole with a polymer host. The polymer matrix can physically separate the small molecules and inhibit crystallization.

    • Using a mixture of isomers, where applicable, can disrupt the regular packing required for crystallization.[5]

  • Controlled Thermal Annealing:

    • Anneal the film at a temperature above the glass transition temperature (Tg) but below the crystallization temperature (Tc). This allows for molecular rearrangement to form a stable amorphous glass without inducing crystallization.

    • Optimize the annealing time. Often, a shorter annealing time is sufficient to remove residual solvent without causing significant crystallization. The ideal annealing temperature and time will depend on the specific carbazole derivative and should be determined experimentally.[6][7]

  • Solvent Vapor Annealing:

    • Exposing the film to a solvent vapor atmosphere can promote the formation of a more ordered, yet still amorphous, morphology. The choice of solvent vapor is critical and can influence the final film structure.[8]

  • Additives:

    • The introduction of certain additives can act as crystallization inhibitors.[9]

Poor Adhesion of the Carbazole Interlayer to the ITO Substrate

Question: The carbazole interlayer is delaminating from the ITO substrate. How can I improve the adhesion?

Probable Causes:

  • Surface Contamination: As with film uniformity, a contaminated ITO surface will exhibit poor adhesion.

  • Surface Chemistry and Energy Mismatch: The chemical nature of the ITO surface may not be conducive to strong bonding with the carbazole layer.

  • Interfacial Stress: Stress at the interface between the inorganic ITO and the organic carbazole layer can lead to delamination.

Solutions:

  • Thorough Surface Preparation:

    • Follow the rigorous cleaning procedures outlined in the first troubleshooting point. A clean, reactive surface is crucial for good adhesion.

  • Surface Functionalization:

    • Use a self-assembled monolayer (SAM) with a phosphonic acid or thiol anchoring group that can form strong bonds with the ITO surface. The other end of the SAM can be functionalized to be compatible with the carbazole layer, creating a chemical bridge.[10]

    • Covalently grafting a thin layer of a carbazole derivative onto the ITO surface via diazonium electroreduction can create a robust anchor for subsequent layers.[11]

  • Introduction of a Ductile Interlayer:

    • In some cases, a very thin (a few nanometers) layer of a ductile metal or metal oxide can be deposited on the ITO before the carbazole layer to relieve interfacial stress and improve adhesion.[12]

  • Work of Adhesion Considerations:

    • The work of adhesion between the ITO and the organic layer is directly related to the surface free energy of both materials.[13] Surface treatments that increase the surface free energy of the ITO, such as plasma treatment, can improve adhesion.

Photodegradation and Device Instability

Question: The performance of my device degrades rapidly under illumination or operation. Could the carbazole interlayer be the cause?

Probable Causes:

  • Inherent Photochemical Instability: Some carbazole derivatives can undergo photochemical reactions, such as dehalogenation or C-N bond cleavage, when exposed to UV light or high-energy excitons.[14]

  • Morphological Changes: The accumulation of excitons in the carbazole layer can induce morphological changes, leading to altered emission and reduced efficiency.

  • Atmospheric Degradation: Exposure to oxygen and moisture can accelerate the degradation of many organic materials, including carbazoles.

Solutions:

  • Material Selection:

    • Choose carbazole derivatives with high photochemical stability. Fused-ring carbazoles often exhibit enhanced stability.

    • Ensure the HOMO level of the carbazole is well-aligned with the anode's work function to facilitate efficient hole injection and reduce the likelihood of charge accumulation at the interface, which can be a source of degradation.

  • Device Encapsulation:

    • Properly encapsulate the device to protect it from oxygen and moisture. This is one of the most critical steps for achieving long-term stability.

  • UV Filtering:

    • If the device will be exposed to sunlight, incorporate a UV-blocking layer in the device stack or as part of the encapsulation to prevent high-energy photons from reaching the carbazole interlayer.

  • Solvent Purity:

    • Use high-purity solvents for deposition, as residual impurities can act as catalysts for degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal thickness for a carbazole interlayer?

A1: The optimal thickness is a trade-off. A thicker film can help to prevent pinholes and shorting between the anode and the subsequent layer.[15] However, a film that is too thick can increase the series resistance of the device, leading to a higher turn-on voltage and lower efficiency. Typically, optimal thicknesses for carbazole interlayers are in the range of 10 to 50 nanometers. The ideal thickness should be determined experimentally for your specific device architecture and materials.

Q2: How does the HOMO level of the carbazole interlayer affect device performance?

A2: The Highest Occupied Molecular Orbital (HOMO) level of the carbazole interlayer is critical for efficient hole injection. For optimal performance, the HOMO level of the carbazole should be closely aligned with the work function of the anode (e.g., ITO, which is typically around 4.7 eV). A large energy barrier between the anode and the carbazole's HOMO level will impede hole injection, leading to poor device performance. You can tune the HOMO level by modifying the chemical structure of the carbazole derivative.

Q3: Can I use thermal evaporation to deposit my carbazole interlayer?

A3: Yes, thermal evaporation is a suitable deposition method for many small-molecule carbazole derivatives, provided they have sufficient thermal stability to be sublimed without decomposition. Thermal evaporation is performed under high vacuum and can produce very uniform, pinhole-free films.[16] This method is often preferred for producing high-performance devices where precise control over film morphology is required.

Q4: How can I measure the HOMO and LUMO levels of my carbazole material?

A4: The most common technique for determining the HOMO and LUMO levels is cyclic voltammetry (CV). By measuring the onset oxidation and reduction potentials of a thin film of the material, you can calculate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like ferrocene.[17][18] The HOMO level can be calculated from the oxidation potential, and the LUMO level can be calculated from the reduction potential.[19]

Q5: What do changes in the UV-Vis absorption spectrum of my carbazole film indicate?

A5: The UV-Vis absorption spectrum can provide valuable information about the electronic properties and aggregation state of your carbazole film. A shift in the absorption peaks to lower wavelengths (a blueshift) upon film formation can indicate the formation of H-aggregates.[20] Conversely, a redshift can suggest J-aggregation or an extended conjugation length in the solid state. The appearance of new absorption bands may indicate molecular aggregation or even degradation of the material.[21]

Experimental Protocols

Protocol 1: Spin-Coating a PVK Interlayer on ITO
  • Substrate Preparation:

    • Clean ITO-coated glass substrates by sonicating for 15 minutes each in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve wettability.

  • Solution Preparation:

    • Prepare a 5 mg/mL solution of poly(N-vinylcarbazole) (PVK) in chlorobenzene.

    • Stir the solution on a hotplate at 60°C for at least 4 hours to ensure the polymer is fully dissolved.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin-Coating:

    • Place the cleaned ITO substrate on the spin coater chuck.

    • Dispense a sufficient amount of the PVK solution to cover the substrate.

    • Spin-coat at 500 rpm for 10 seconds (spread cycle), followed by 3000 rpm for 40 seconds (thinning cycle).

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal at 120°C for 15 minutes to remove residual solvent.

    • Allow the substrate to cool to room temperature before depositing the next layer.

Protocol 2: Characterizing Carbazole Interlayer Morphology with AFM
  • Sample Preparation:

    • Prepare the carbazole interlayer on the desired substrate (e.g., ITO-coated glass) using your chosen deposition method (spin-coating or thermal evaporation).

  • AFM Setup:

    • Use a high-quality AFM cantilever suitable for tapping mode imaging in air.

    • Mount the sample on the AFM stage.

  • Imaging:

    • Engage the cantilever with the sample surface in tapping mode.

    • Optimize the imaging parameters (setpoint, scan rate, gains) to obtain a clear, high-resolution image with minimal sample damage.

    • Scan a representative area of the film (e.g., 1 µm x 1 µm and 5 µm x 5 µm) to assess both small-scale features and overall uniformity.

  • Data Analysis:

    • Use the AFM software to flatten the image and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness of the film. A smooth, uniform film will have a low RMS roughness (typically < 1 nm).

    • Analyze the images for signs of pinholes, aggregation, or crystallization.

Data Presentation

Table 1: Typical Energy Levels of Common Carbazole-Based Hole Transport Materials

Material AbbreviationFull NameHOMO (eV)LUMO (eV)Reference
PVKPoly(N-vinylcarbazole)-5.8-2.2[General Literature]
TCTATris(4-carbazoyl-9-ylphenyl)amine-5.7-2.4[General Literature]
CBP4,4′-Bis(N-carbazolyl)-1,1′-biphenyl-6.0-2.9[General Literature]
mCP1,3-Bis(N-carbazolyl)benzene-6.1-2.4[General Literature]
2PACz(2-(9H-carbazol-9-yl)ethyl)phosphonic acid-5.7-2.1
Br-2PACz[2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid-5.9-2.3

Note: These values can vary slightly depending on the measurement technique and film processing conditions.

Visualizations

Energy Level Alignment for Hole Injection

G cluster_anode Anode (ITO) cluster_interlayer Carbazole Interlayer cluster_active Active Layer anode Work Function (~4.7 eV) interlayer_homo HOMO anode->interlayer_homo Hole Injection interlayer_lumo LUMO active_homo HOMO interlayer_homo->active_homo Hole Transport active_lumo LUMO

Caption: Energy level diagram illustrating hole injection from the anode to the active layer via a carbazole interlayer.

Troubleshooting Workflow for Non-Uniform Films

G start Non-Uniform Film substrate_prep Check Substrate Cleaning start->substrate_prep solvent Optimize Solvent System substrate_prep->solvent spin_params Adjust Spin Parameters solvent->spin_params contamination Filter Solution / Clean Environment spin_params->contamination solution Problem Solved? contamination->solution solution->substrate_prep No end Uniform Film Achieved solution->end Yes

Caption: A systematic workflow for troubleshooting non-uniform spin-coated carbazole films.

References

  • Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application. (2024). MDPI. [Link]

  • Effect of annealing temperature on microstructure, texture and properties of molybdenum foil. ResearchGate. [Link]

  • Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. (2015). RSC Publishing. [Link]

  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. (2020). Frontiers. [Link]

  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2020). Journal of Materials Chemistry C. [Link]

  • Thiol Carbazole Self‐Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits. (2022). Advanced Functional Materials. [Link]

  • Effect of thermal annealing Super Yellow emissive layer on efficiency of OLEDs. (2017). Scientific Reports. [Link]

  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. (2019). Science of The Total Environment. [Link]

  • Improving Adhesion in Organic Photovoltaic Cells with Self-Assembled Monolayers. (2022). ACS Energy Letters. [Link]

  • Improper Spin Coating Technique. Coating Systems, Inc. [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Chemistry – An Asian Journal. [Link]

  • Suppressing crystallization in solution-processed thin films of organic semiconductors. (2015). MRS Communications. [Link]

  • Properties, environmental fate and biodegradation of carbazole. (2017). Environmental Science and Pollution Research. [Link]

  • Common Defects Found When Spin Coating. TU Graz. [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (2023). MDPI. [Link]

  • Designing interlayers to improve the mechanical reliability of transparent conductive oxide coatings on flexible substrates. (2012). Journal of Applied Physics. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2022). Molecules. [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. ResearchGate. [Link]

  • Efficient All-Perovskite Tandem Solar Cells with Low-Optical-Loss Carbazolyl Interconnecting Layers. (2023). Angewandte Chemie International Edition. [Link]

  • Nickel-oxide hole-transport layers prevent abrupt reverse-bias breakdown and permanent shorting of perovskite solar cells caused by pinhole defects. (2021). Energy & Environmental Science. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2022). Molecules. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]

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  • Investigation of carbazole degradation by the sono-Fenton process. (2014). Environmental Technology. [Link]

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  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (2021). Polymers. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Materials Chemistry Frontiers. [Link]

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Validation & Comparative

A Comparative Guide to 1,8-Dimethyl-9H-carbazole and Its Isomers for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The carbazole moiety is a cornerstone in the design of functional organic materials, prized for its unique electronic and photophysical properties. Its rigid, electron-rich structure provides a robust scaffold for developing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for creating novel therapeutic agents.[1][2][3] The strategic placement of substituent groups on the carbazole core allows for fine-tuning of its properties to meet the specific demands of these applications. This guide provides an in-depth comparison of 1,8-dimethyl-9H-carbazole with its key isomers, 3,6-dimethyl-9H-carbazole and 2,7-dimethyl-9H-carbazole, offering insights into how isomeric substitution patterns influence their performance characteristics.

The Isomeric Landscape: How Methyl Group Placement Dictates Functionality

The seemingly subtle shift in the position of two methyl groups on the carbazole framework leads to significant differences in the steric and electronic environments of the resulting isomers. These differences directly impact their molecular packing in the solid state, their highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, and their photophysical behavior. Understanding these structure-property relationships is paramount for the rational design of next-generation organic materials. Research has consistently shown that the substitution pattern on the carbazole core significantly influences the electronic and photophysical properties of the resulting materials, which in turn dictates their performance in devices like OLEDs.[1]

Synthesis of Dimethyl-9H-carbazole Isomers: A General Overview

The synthesis of dimethyl-substituted carbazoles can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted diphenylamines. For instance, the Ullmann condensation followed by a cyclization reaction is a widely used method. The specific starting materials and reaction conditions are tailored to yield the desired isomer.

cluster_synthesis General Synthetic Pathway for Dimethylcarbazoles Starting_Materials Substituted Anilines and Halobenzenes Ullmann_Condensation Ullmann Condensation Starting_Materials->Ullmann_Condensation Cu catalyst, Base Diphenylamine_Intermediate Substituted Diphenylamine Ullmann_Condensation->Diphenylamine_Intermediate Cyclization Cyclization (e.g., Pd-catalyzed or Photochemical) Diphenylamine_Intermediate->Cyclization Dimethylcarbazole_Isomers 1,8-, 3,6-, or 2,7- Dimethyl-9H-carbazole Cyclization->Dimethylcarbazole_Isomers

A generalized synthetic scheme for producing dimethyl-9H-carbazole isomers.

Detailed Synthetic Protocol: Synthesis of 1,8-Dimethyl-9H-carbazole

This protocol outlines a representative synthesis of 1,8-dimethyl-9H-carbazole, adapted from established methodologies for carbazole synthesis.[4][5][6]

Step 1: Synthesis of 2,2'-Dinitrobiphenyl

  • In a round-bottom flask, combine 2-iodonitrobenzene, copper powder, and dimethylformamide (DMF).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2,2'-dinitrobiphenyl.

Step 2: Reductive Cyclization to form 1,8-Dichlorocarbazole

  • Dissolve the 2,2'-dinitrobiphenyl in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride and concentrated hydrochloric acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1,8-dichlorocarbazole.

Step 3: Methylation to form 1,8-Dimethyl-9H-carbazole

  • To a solution of 1,8-dichlorocarbazole in an appropriate solvent like tetrahydrofuran (THF), add a Grignard reagent such as methylmagnesium bromide in the presence of a nickel catalyst.

  • Stir the reaction at room temperature and monitor its progress.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain 1,8-dimethyl-9H-carbazole.

Comparative Performance Analysis

The isomeric placement of the methyl groups directly influences the electronic and physical properties of the carbazole derivatives. The following table summarizes key experimental data for 1,8-, 3,6-, and 2,7-dimethyl-9H-carbazole, collated from various sources to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature, and thus the presented data is a consolidation from multiple studies.

Property1,8-Dimethyl-9H-carbazole3,6-Dimethyl-9H-carbazole2,7-Dimethyl-9H-carbazole
HOMO Energy Level (eV) -5.1 eV[7]-5.1 eV[7]-4.7 eV[7]
LUMO Energy Level (eV) Data not readily availableData not readily availableData not readily available
Photoluminescence (PL) Max (nm) Data not readily available~350-400 nm (in solution)~350-400 nm (in solution)
Photoluminescence Quantum Yield (ΦPL) Data not readily availableHigh in solutionHigh in solution
Thermal Stability (Td, 5% weight loss) HighHighHigh (Boiling Point: 383 °C)[8]

Key Insights from the Data:

  • HOMO Energy Levels: The 2,7-disubstituted isomer exhibits a significantly higher HOMO level (-4.7 eV) compared to the 3,6-isomer (-5.1 eV).[7] This suggests that the 2,7-isomer is more easily oxidized and may be a better hole-transporting material in certain device architectures. The HOMO level of the 1,8-isomer is reported to be similar to the 3,6-isomer.[7]

  • Effective Conjugation Length: The connectivity of the carbazole units plays a crucial role in determining the effective conjugation length of polymers based on these isomers. The order of efficiency for carbazole connectivity has been found to be 2,7- > 1,8- > 3,6-carbazolylene.

  • Performance in Devices: In solid-state dye-sensitized solar cells (DSSC), the 3,6-disubstituted carbazole derivative showed a higher conversion efficiency (0.34%) compared to the 2,7-isomer (0.18%), which was attributed to better pore filling in the mesoporous TiO2 layer.[7] This highlights that electronic properties alone do not solely dictate device performance; morphological factors are also critical.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[9] A detailed protocol for the CV analysis of a dimethylcarbazole isomer is provided below.

cluster_cv Cyclic Voltammetry Experimental Workflow Sample_Prep Prepare Analyte Solution (Dimethylcarbazole in anhydrous, degassed solvent with supporting electrolyte) Cell_Setup Assemble Three-Electrode Cell (Working, Reference, and Counter Electrodes) Sample_Prep->Cell_Setup Measurement Perform Cyclic Voltammetry Scan (Apply potential sweep and measure current response) Cell_Setup->Measurement Data_Analysis Analyze Voltammogram (Determine oxidation and reduction potentials) Measurement->Data_Analysis Energy_Level_Calc Calculate HOMO/LUMO Levels (Relative to a reference standard, e.g., Fc/Fc+) Data_Analysis->Energy_Level_Calc

Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

  • Dimethylcarbazole isomer sample

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Ferrocene (for internal calibration)

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of the dimethylcarbazole isomer in the chosen solvent containing 0.1 M of the supporting electrolyte. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly before use.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential where oxidation occurs, and then reversing the scan.

  • Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.

  • Data Analysis: Determine the onset oxidation potential (Eox) of the dimethylcarbazole isomer from the voltammogram.

  • Energy Level Calculation: Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] The LUMO energy level can be estimated from the HOMO level and the optical band gap (Egopt) determined from the onset of the UV-Vis absorption spectrum: LUMO (eV) = HOMO (eV) + Egopt

Structure-Property Causality and Field-Proven Insights

The differences in the electronic properties of the dimethylcarbazole isomers can be attributed to the interplay of inductive and steric effects of the methyl groups.

  • 2,7-Disubstitution: The methyl groups at the 2 and 7 positions are para to the nitrogen atom and extend the conjugation of the molecule along its long axis. This leads to a more effective delocalization of the HOMO, raising its energy level and making the molecule easier to oxidize. This is advantageous for hole transport materials.

  • 3,6-Disubstitution: Methyl groups at the 3 and 6 positions are meta to the nitrogen atom. While they still have an electron-donating inductive effect, their impact on the overall conjugation pathway is less pronounced compared to 2,7-substitution.

  • 1,8-Disubstitution: The methyl groups at the 1 and 8 positions are in close proximity to the nitrogen atom and the adjacent benzene ring. This can introduce steric hindrance, potentially leading to a more twisted geometry. This twisting can disrupt π-conjugation, which may affect the electronic properties and solid-state packing.

These isomeric differences have profound implications for material design. For instance, in the development of host materials for blue phosphorescent OLEDs, a high triplet energy is crucial. The substitution pattern can influence this triplet energy. Similarly, for applications in drug development, the specific shape and electronic distribution of the carbazole isomer will dictate its binding affinity to biological targets.[2]

Conclusion

The choice of dimethyl-9H-carbazole isomer is a critical design parameter that significantly influences the performance of the final material or device. The 2,7-isomer, with its higher HOMO energy level, is often a promising candidate for hole-transporting layers. The 3,6-isomer, while having a lower HOMO energy, has demonstrated superior performance in certain device architectures due to morphological advantages. The 1,8-isomer presents a unique steric and electronic profile that warrants further investigation for specific applications where its twisted geometry might be beneficial. This guide underscores the importance of a deep understanding of structure-property relationships to rationally design and synthesize novel carbazole-based materials for a wide array of advanced applications.

References

  • Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC. ResearchGate. Available at: [Link]
  • Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. Available at: [Link]
  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Available at: [Link]
  • A review on the biological potentials of carbazole and its derived products. National Institutes of Health. Available at: [Link]
  • ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. ResearchGate. Available at: [Link]
  • Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Scientific Reports. Available at: [Link]
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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A Comparative Analysis of Carbazole Derivatives in Cancer Research: From Natural Alkaloids to Synthetic Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold - A Privileged Structure in Oncology

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the carbazole nucleus has emerged as a "privileged structure."[1] This tricyclic aromatic system, first isolated from coal tar in 1872, is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Its rigid, planar structure provides an ideal scaffold for interacting with various biological targets, including DNA and key enzymes involved in cancer progression.[2] Carbazole alkaloids, found in plants of the Murraya, Glycosmis, and Clausena genera, have been studied for decades for their potent cytotoxic effects.[3] This has inspired the synthesis of a vast library of derivatives, some of which have advanced to clinical trials, underscoring the therapeutic potential of this remarkable scaffold.[2]

This guide provides a comparative analysis of different classes of carbazole derivatives, examining their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to evaluate them. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and future potential of carbazole-based anticancer agents.

Classification of Anticancer Carbazole Derivatives

To systematically compare their properties, we can classify anticancer carbazole derivatives into three main categories:

  • Naturally Occurring Carbazole Alkaloids: These are compounds isolated directly from plants and other natural sources. They represent the foundational structures that inspired further drug development.

  • Synthetic Carbazole Derivatives: This broad category includes compounds rationally designed and synthesized to enhance potency, selectivity, and pharmacokinetic properties, often by modifying the core carbazole structure or creating hybrid molecules.

  • Repurposed Drugs with a Carbazole Moiety: These are existing drugs, approved for other indications, that have been found to possess anticancer properties. Their established safety profiles make them attractive candidates for new therapeutic applications.

Comparative Analysis of Anticancer Activity

A critical aspect of anticancer drug development is quantifying the potency of a compound. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process (such as cell proliferation) by 50%. The lower the IC50 value, the more potent the compound.

Naturally Occurring Carbazole Alkaloids: The Pioneers

Ellipticine and Mahanine are two of the most well-studied natural carbazole alkaloids.

  • Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole): Isolated from the leaves of Ochrosia elliptica, ellipticine has been a subject of intense research for over half a century.[1][4] Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to double-strand breaks and ultimately, apoptotic cell death. Some studies also suggest it can induce apoptosis through the p53 pathway and by triggering the Fas/Fas ligand death receptor pathway.[5] A derivative of ellipticine, Celiptium® (elliptinium acetate), has been used in the treatment of metastatic breast cancer.[1]

  • Mahanine: This pyranocarbazole alkaloid, isolated from the leaves of Murraya koenigii (curry tree), has demonstrated significant anticancer activity against a wide range of cancer cell lines.[6][7] Its multifaceted mechanism involves the induction of apoptosis through a mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[8] Mahanine has also been shown to cause cell cycle arrest at the G0/G1 and G2/M phases by inhibiting cyclin-dependent kinases (CDK4/6) and cell division control protein 2 (CDC2).[9] Furthermore, it can downregulate several key oncogenic signaling pathways, including AKT/mTOR and STAT3.[10][11]

Synthetic Carbazole Derivatives: Engineering Potency and Specificity

The promising activity of natural carbazoles has spurred the development of numerous synthetic derivatives. The goal of synthetic modification is often to improve target specificity, increase potency, and enhance drug-like properties.

  • Topoisomerase II Inhibitors: Many synthetic carbazoles are designed to mimic the action of ellipticine. For instance, symmetrically substituted derivatives like 2,7-Di(2-furyl)-9H-carbazole (27a) and 3,6-Di(2-furyl)-9H-carbazole (36a) have shown high antiproliferative efficacy, with some compounds acting as catalytic inhibitors of topoisomerase IIα.[12][13]

  • STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling node that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[14] Several carbazole derivatives have been identified as potent STAT3 inhibitors.[15] For example, 1,4-dimethyl-carbazole derivatives have shown significant inhibition of STAT3 expression.[3] These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus.[16]

  • Other Synthetic Derivatives: A wide array of other synthetic carbazoles have been developed. For example, the derivative MHY407 is active against breast cancer cell lines by inducing DNA damage and S-phase cell cycle arrest.[2] Carbazole carbamates have also shown promise against glioma cell lines.[6]

Repurposed Drugs: New Tricks for Old Dogs
  • Carvedilol: This drug is a non-selective beta-blocker with additional alpha-1 blocking activity, commonly used to treat high blood pressure and heart failure.[17] Surprisingly, carvedilol has demonstrated anticancer properties in various cancer types, including uveal melanoma, breast cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1][17][18] Its mechanisms appear to be independent of its beta-blocking activity and include the induction of apoptosis and necrosis-like processes.[18] In T-ALL, carvedilol has been shown to inhibit the JAK2/STAT3 and PI3K/AKT/mTOR signaling pathways.[1] The potential to repurpose a drug with a well-established safety profile like carvedilol for cancer therapy is a significant advantage.[19]

Comparative Cytotoxicity Data

The following table summarizes the IC50 values for representative carbazole derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Compound/Derivative Class Cancer Cell Line Cell Type IC50 (µM) Reference
Mahanine NaturalA549Lung12.5[6]
H1299Lung10[6]
Capan-2Pancreatic3.5[10]
SW1190Pancreatic3.5[10]
2-nitro-1,4-di-p-tolyl-9H-carbazole SyntheticMCF-7Breast (ER+)7.0[15]
MDA-MB-231Breast (TNBC)11.6[15]
Carbazole Carbamate (Compound 28) SyntheticU87MGGlioma15.25[6]
MHY407 SyntheticBreast Cancer LinesBreast~5[2]
2,7-Di(2-furyl)-9H-carbazole (27a) SyntheticA549Lung< 1.0[12][13]
HCT-116Colon< 1.0[12][13]
MCF-7Breast< 1.0[12][13]
U-87 MGBrain< 1.0[12][13]
3,6-Di(2-furyl)-9H-carbazole (36a) SyntheticHCT-116Colon0.48[12]
U-87 MGBrain2.19[12]
Carvedilol RepurposedA549Lung18[20]
H1299Lung13.7[20]
Synthetic Derivatives (Compounds 10 & 11) SyntheticHepG2Liver7.68[21]
HeLaCervical10.09[21]
MCF7Breast6.44[21]

Key Signaling Pathways Targeted by Carbazole Derivatives

The anticancer effects of carbazole derivatives are mediated through their interaction with several critical cellular signaling pathways. Understanding these pathways is key to rational drug design and predicting therapeutic efficacy.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a central regulator of cell growth, survival, and differentiation.[22] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumorigenesis.[3] Carbazole derivatives can inhibit this pathway at multiple points.

STAT3_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds to Promoter Transcription Gene Transcription (Cyclin D1, Bcl-2, VEGF, etc.) DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Carbazole Carbazole Derivatives Carbazole->JAK Inhibit Activity Carbazole->Dimer Inhibit Dimerization

Caption: The STAT3 signaling pathway and points of inhibition by carbazole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many carbazole derivatives exert their anticancer effects by inducing apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Carbazole Carbazole Derivatives (e.g., Ellipticine, Mahanine) FasL Fas Ligand (FasL) Carbazole->FasL Upregulates Bax Bax/Bak Carbazole->Bax Activates Bcl2 Bcl-2/Bcl-xL Carbazole->Bcl2 Inhibits FasR Fas Receptor (FasR) FasL->FasR Binds Casp8 Caspase-8 (Pro) FasR->Casp8 Activates Casp8_active Caspase-8 (Active) Casp8->Casp8_active Casp3 Caspase-3 (Pro) Casp8_active->Casp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Forms pores Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 (Pro) Apaf1->Casp9 Activates Casp9_active Caspase-9 (Active) Casp9->Casp9_active Casp9_active->Casp3 Casp3_active Caspase-3 (Active) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Cleaves substrates

Caption: Induction of apoptosis by carbazole derivatives via extrinsic and intrinsic pathways.

Experimental Protocols for Evaluating Anticancer Efficacy

Rigorous and reproducible experimental methods are essential for the comparative analysis of anticancer compounds. Here, we provide step-by-step protocols for key in vitro assays.

Experimental Workflow Overview

The evaluation of a novel carbazole derivative typically follows a standardized workflow to determine its anticancer potential.

Experimental_Workflow Start Start: Synthesized Carbazole Derivative CellCulture 1. Cell Culture (Cancer Cell Lines) Start->CellCulture MTT 2. Cell Viability Assay (MTT Assay) CellCulture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis 3. Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis CellCycle 4. Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Mechanism 5. Mechanistic Studies (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: General experimental workflow for evaluating the anticancer activity of carbazole derivatives.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[23][24] The amount of formazan is directly proportional to the number of viable cells.[25]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V-FITC Assay for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[7] Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[26]

Methodology:

  • Cell Treatment: Culture and treat cells with the carbazole derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[27]

  • Washing: Wash the cells (approximately 1-5 x 10^5) with cold 1X PBS.[27]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[27]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[27][28]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[28]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[29] The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29]

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the carbazole derivative and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cell and stain the DNA.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a PI staining solution containing RNase A. RNase treatment is necessary to prevent the staining of double-stranded RNA, which would interfere with the DNA content analysis.[29]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Clinical Perspective and Future Directions

The journey of carbazole derivatives from laboratory curiosities to clinical therapeutics is well underway. Several compounds, including derivatives of indolopyrrolocarbazole, have entered clinical trials for various cancers.[2] For example, Edotecarin (J-107088) has been in Phase III trials, and Becatecarin (XL119) has undergone Phase II trials.[2] The repurposing of drugs like carvedilol also presents an exciting and accelerated path to clinical application.[17]

Future research in this field will likely focus on:

  • Developing more selective inhibitors: Targeting specific isoforms of enzymes or particular signaling pathways to reduce off-target effects and toxicity.

  • Creating novel hybrid molecules: Combining the carbazole scaffold with other pharmacophores to achieve synergistic anticancer effects.

  • Investigating combination therapies: Evaluating the efficacy of carbazole derivatives in combination with existing chemotherapies or immunotherapies.

  • Exploring novel drug delivery systems: Using nanotechnology to improve the solubility, bioavailability, and tumor-targeting of carbazole derivatives.

Conclusion

Carbazole derivatives represent a diverse and promising class of anticancer agents. From the DNA-intercalating properties of natural alkaloids like ellipticine to the targeted inhibition of signaling pathways by synthetic derivatives and repurposed drugs, the carbazole scaffold has proven its versatility and therapeutic potential. The comparative analysis of their cytotoxic efficacy and mechanisms of action, guided by robust experimental protocols, is crucial for identifying the most promising lead compounds for further development. As our understanding of the molecular drivers of cancer deepens, the rational design and application of novel carbazole derivatives will undoubtedly continue to be a fruitful area of cancer research, offering hope for more effective and targeted therapies.

References

  • Gorniak, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302094. Available from: [Link]

  • Gorniak, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PMC. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 valueso fc arbazole derivatives 3a-g, 4a-g and ellipticine. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer... Available from: [Link]

  • Ceramella, J., et al. (2020). Carbazole derivatives: a promising scenario for breast cancer treatment. PubMed. Available from: [Link]

  • Kandimalla, R., et al. (2022). Mahanine, a carbazole alkaloid attenuates lung cancer progression. AACR. Available from: [Link]

  • Da-Ano, R., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PMC. Available from: [Link]

  • Sinicropi, M.S., et al. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available from: [Link]

  • Ceramella, J., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Available from: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Chen, C., et al. (2023). Carvedilol exhibits anti-acute T lymphoblastic leukemia effect in vitro and in vivo via inhibiting β-ARs signaling pathway. PubMed. Available from: [Link]

  • Stiborova, M., et al. (2002). Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine. PubMed. Available from: [Link]

  • Yue, P., & Turkson, J. (2009). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. Available from: [Link]

  • Ghosh, D., et al. (2012). Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway. NIH. Available from: [Link]

  • Biggemann, L., et al. (2022). The Adrenergic Receptor Antagonist Carvedilol Elicits Anti-Tumor Responses in Uveal Melanoma 3D Tumor Spheroids and May Serve as Co-Adjuvant Therapy with Radiation. NIH. Available from: [Link]

  • Jing, X., et al. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Bentham Science Publishers. Available from: [Link]

  • Kumar, P.B., & Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Walsh Medical Media. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Zhu, W. (n.d.). Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. Walsh Medical Media. Available from: [Link]

  • El-Sayed, S., et al. (2023). Investigating Carvedilol's Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists. NIH. Available from: [Link]

  • Kandimalla, R., et al. (2024). Oncogene Downregulation by Mahanine Suppresses Drug-Sensitive and Drug-Resistant Lung Cancer and Inhibits Orthotopic Tumor Progression. MDPI. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

  • Rampogu, S., et al. (2016). Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. AACR Journals. Available from: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Available from: [Link]

  • OUCI. (n.d.). Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling path… Available from: [Link]

  • Song, H., et al. (2005). Small Molecule Inhibitors of STAT3 for Cancer Therapy. PubMed. Available from: [Link]

  • City of Hope. (2023). Carvedilol for Prevention of Heart Failure in High-Risk Childhood Cancer Survivors | ASCO 2023. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Novel Small molecule inhibitors of STAT3. Available from: [Link]

  • ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? Available from: [Link]

  • MedCrave. (n.d.). Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways. Available from: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available from: [Link]

  • ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available from: [Link]

  • Yang, C.H., et al. (2006). The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells. PubMed. Available from: [Link]

  • Gillis, J., et al. (2021). Carvedilol blocks neural regulation of breast cancer progression in vivo and is associated with reduced breast cancer mortality in patients. PubMed. Available from: [Link]

  • European Medicines Agency. (n.d.). Talzenna, INN-talazoparib. Available from: [Link]

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A Head-to-Head Battle: Benchmarking 1,8-Dimethyl-9H-carbazole Against Spiro-OMeTAD as a Hole-Transporting Material in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCEs) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM, contributing to record-breaking efficiencies.[1][2] However, its widespread adoption is hampered by several drawbacks, including a complex multi-step synthesis, high production costs, and the necessity of using hygroscopic and corrosive dopants to enhance its conductivity, which in turn compromises the long-term stability of the PSCs.[1][2][3]

This has spurred a relentless search for alternative HTMs that can match or even surpass the performance of spiro-OMeTAD while offering advantages in terms of cost, synthesis, and stability. Among the promising candidates, carbazole-based derivatives have garnered significant attention due to their excellent hole-transporting properties, high thermal stability, and facile synthesis.[4][5] This guide provides a comprehensive, data-driven comparison of a promising carbazole-based HTM, 1,8-Dimethyl-9H-carbazole (DMEC), against the reigning champion, spiro-OMeTAD.

Molecular Architecture: A Tale of Two Designs

The fundamental properties of an HTM are intrinsically linked to its molecular structure. Spiro-OMeTAD features a three-dimensional spirobifluorene core with four methoxy-substituted triphenylamine arms. This intricate structure, while effective in preventing crystallization and promoting amorphous film formation, necessitates a multi-step synthetic route, contributing to its high cost.[6][7]

In contrast, 1,8-Dimethyl-9H-carbazole presents a simpler, planar carbazole core. The methyl groups at the 1 and 8 positions can enhance solubility and influence the molecular packing in the solid state. The synthesis of such carbazole derivatives is generally more straightforward and cost-effective compared to that of spiro-OMeTAD.[8][9]

Molecular_Structures cluster_spiro spiro-OMeTAD cluster_dmec 1,8-Dimethyl-9H-carbazole spiro spiro dmec dmec Energy_Level_Diagram cluster_device Perovskite Solar Cell Energy Levels CB_Perovskite Perovskite Conduction Band VB_Perovskite Perovskite Valence Band HOMO_HTM HTM HOMO VB_Perovskite->HOMO_HTM Hole Extraction LUMO_HTM HTM LUMO Workfunction_Electrode Electrode Work Function HOMO_HTM->Workfunction_Electrode Hole Transport

Caption: Energy level alignment in a perovskite solar cell.

Photovoltaic Performance: The Ultimate Test

The performance of an HTM is ultimately judged by the key photovoltaic parameters of the resulting solar cell: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

HTM MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)DopantReferences
spiro-OMeTAD (doped)>25~1.16>25>80Yes[1][10]
Carbazole-based HTMs (e.g., SFXDAnCBZ) 20.87---No[11]
Carbazole-based HTMs (e.g., Cz-Pyr with IL) >22-->80No[12][13]
Carbazole-based SAMs (e.g., Br-2PACz) 19.51---No[14]

Analysis of Performance:

While doped spiro-OMeTAD remains the frontrunner in achieving record efficiencies, various dopant-free carbazole-based HTMs have demonstrated impressive PCEs exceeding 20%, proving their potential as viable alternatives. [11]The ability to achieve high fill factors without dopants is particularly noteworthy, indicating efficient charge extraction and transport. [12][13]Furthermore, the planar nature of the carbazole core can facilitate better interfacial contact with the perovskite layer, potentially reducing trap states and enhancing the open-circuit voltage. [15]

Device Stability: The Quest for Longevity

Long-term stability under operational conditions is a critical hurdle for the commercialization of perovskite solar cells. The choice of HTM significantly impacts the device's resilience to environmental stressors like moisture and heat.

Spiro-OMeTAD-based devices often exhibit inferior stability due to the hygroscopic nature of the Li-TFSI dopant, which can accelerate the degradation of the perovskite layer. [2][16]The acidic nature of TBP can also contribute to the corrosion of the metal electrode.

In contrast, devices employing dopant-free carbazole-based HTMs have shown enhanced stability. [17]The hydrophobic nature of many carbazole derivatives can act as a barrier against moisture ingress, protecting the underlying perovskite layer. [18]Several studies have reported that carbazole-based HTMs lead to PSCs that retain a higher percentage of their initial efficiency over extended periods of thermal and ambient stress compared to their spiro-OMeTAD counterparts. [19][20]

Cost-Effectiveness: A Practical Consideration

The high cost of spiro-OMeTAD is a significant barrier to the large-scale manufacturing of perovskite solar cells. This is primarily due to its complex and low-yield synthesis. Carbazole-based HTMs, on the other hand, can often be synthesized through simpler, more scalable routes using readily available starting materials, making them a more economically viable option. [6][19]Some reports indicate that the synthesis cost of certain carbazole-based HTMs can be as low as one-third to one-ninth that of spiro-OMeTAD. [6][19]

Experimental Protocols

Synthesis of 1,8-Dimethyl-9H-carbazole (Illustrative Example)

This protocol is a generalized representation based on common synthetic routes for carbazole derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2,2'-Diamino-3,3'-dimethylbiphenyl) Cyclization Intramolecular Cyclization (e.g., Ullmann condensation) Start->Cyclization Purification Purification (e.g., Column Chromatography, Recrystallization) Cyclization->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization Final 1,8-Dimethyl-9H-carbazole Characterization->Final

Caption: A simplified workflow for the synthesis of 1,8-Dimethyl-9H-carbazole.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitable precursor, such as 2,2'-diamino-3,3'-dimethylbiphenyl.

  • Cyclization Reaction: Perform an intramolecular cyclization reaction, such as an Ullmann condensation, by heating the starting material in the presence of a suitable catalyst (e.g., a copper-based catalyst) and a high-boiling point solvent.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure 1,8-Dimethyl-9H-carbazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Fabrication of Perovskite Solar Cells (n-i-p structure)

PSC_Fabrication_Workflow FTO 1. FTO Substrate Cleaning ETL 2. Electron Transport Layer (ETL) Deposition (e.g., TiO2, SnO2) FTO->ETL Perovskite 3. Perovskite Layer Deposition (Spin-coating) ETL->Perovskite HTL 4. Hole Transport Layer (HTL) Deposition (DMEC or spiro-OMeTAD) Perovskite->HTL Electrode 5. Metal Electrode Deposition (e.g., Au, Ag) HTL->Electrode Characterization 6. Device Characterization (J-V, EQE, Stability) Electrode->Characterization

Caption: A typical workflow for the fabrication of a perovskite solar cell.

Step-by-Step Methodology:

  • Substrate Preparation: Thoroughly clean a fluorine-doped tin oxide (FTO) glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of an electron-transporting material, such as TiO₂ or SnO₂, onto the FTO substrate, followed by annealing at a high temperature.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Deposit the perovskite precursor solution onto the ETL via spin-coating, followed by thermal annealing to form the crystalline perovskite film.

  • Hole Transport Layer (HTL) Deposition:

    • For spiro-OMeTAD: Dissolve spiro-OMeTAD in a suitable solvent (e.g., chlorobenzene) along with additives such as Li-TFSI and TBP. Spin-coat the HTM solution onto the perovskite layer.

    • For 1,8-Dimethyl-9H-carbazole: Dissolve DMEC in a suitable solvent (e.g., chlorobenzene or toluene) and spin-coat it onto the perovskite layer.

  • Metal Electrode Deposition: Deposit a metal back contact (e.g., gold or silver) via thermal evaporation.

  • Device Characterization: Measure the photovoltaic performance of the fabricated devices under simulated AM 1.5G solar illumination. Evaluate the external quantum efficiency (EQE) and conduct stability tests under controlled environmental conditions.

Conclusion and Future Outlook

While spiro-OMeTAD has been instrumental in the rise of perovskite solar cells, its limitations in terms of cost and stability are significant roadblocks to commercialization. 1,8-Dimethyl-9H-carbazole and other carbazole derivatives have emerged as highly promising alternatives, offering the potential for high efficiency, improved stability, and lower production costs. The ability to function effectively without dopants is a particularly compelling advantage.

Future research should focus on further optimizing the molecular design of carbazole-based HTMs to fine-tune their energy levels and enhance their hole mobility. Exploring different substitution patterns on the carbazole core and developing novel carbazole-based self-assembled monolayers could lead to even greater improvements in device performance and stability. As the field continues to evolve, it is highly probable that a cost-effective and stable carbazole-based HTM will eventually dethrone spiro-OMeTAD as the new champion in the world of perovskite solar cells.

References

Sources

Validating the structure of synthesized 1,8-Dimethyl-9H-carbazole using 1H NMR and 13C NMR.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,8-Dimethyl-9H-carbazole presents a specific regiochemical challenge due to the steric hindrance at the 1 and 8 positions flanking the nitrogen atom.[1] Unlike the thermodynamically favored 3,6-dimethyl isomer, the 1,8-isomer requires rigorous structural confirmation to rule out rearrangement or incomplete substitution.

This guide provides a self-validating NMR protocol. It moves beyond simple chemical shift matching, utilizing symmetry arguments, coupling patterns (multiplicity), and Nuclear Overhauser Effect (NOE) topology to definitively distinguish the target molecule from its isomers.

Strategic Comparison: The Isomer Challenge

To validate the structure, one must prove the molecule is not its common isomers (e.g., 3,6-dimethyl or 2,7-dimethyl). Both the target (1,8-) and the primary alternative (3,6-) possess


 symmetry (or effective 

in solution), meaning both will show simplified signal counts.[1] Chemical shift alone is insufficient; coupling topology is the key.
Table 1: Theoretical NMR Distinction Features
Feature1,8-Dimethyl-9H-carbazole (Target)3,6-Dimethyl-9H-carbazole (Alternative)Diagnostic Logic
Symmetry

(Plane through N-H)

(Plane through N-H)
Both show reduced signal counts (cannot distinguish by count alone).[1]
Aromatic Spin System ABC System (H2, H3, H4)ABX / Isolated (H1, H2, H4)Critical: 1,8-isomer has three adjacent protons (d, t, d). 3,6-isomer has isolated/meta protons (s, d, d).
Methyl Environment Sterically crowded (Shielded/Deshielded by N-anisotropy)Unhindered1,8-Me is spatially proximal to N-H.[1]
NOE Interaction Strong Me

NH
No Me

NH
The "Smoking Gun" validation step.

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d6 is mandatory.[1]

    • Reasoning: Chloroform-d (

      
      ) often facilitates rapid proton exchange of the carbazole N-H, broadening the peak or making it invisible. DMSO-d6 forms hydrogen bonds with the N-H, slowing exchange and sharpening the signal (typically >10 ppm), which is crucial for NOE experiments.
      
  • Concentration: 10–15 mg in 0.6 mL solvent (for 13C sensitivity).

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass camber.

Acquisition Parameters (Self-Validating)
  • 1H NMR: 16 scans, relaxation delay (

    
    ) 
    
    
    
    5s. (Ensures accurate integration of aromatic protons vs. methyls).
  • 13C NMR: 1024 scans, proton-decoupled.

  • NOESY/ROESY: Mixing time 300-500ms.[1]

Data Interpretation & Logic Flow

Workflow Diagram

The following logic gate demonstrates how to proceed from raw data to confirmed structure.

ValidationWorkflow Start Synthesized Crude H1_Acq Acquire 1H NMR (DMSO-d6) Start->H1_Acq SymCheck Symmetry Check: Is Integration 6H (Me) : 6H (Ar)? H1_Acq->SymCheck PatternCheck Coupling Check: Observe Aromatic Region SymCheck->PatternCheck Yes (Symmetric) Rejected REJECTED: Isomer (likely 3,6- or 2,7-) SymCheck->Rejected No (Asymmetric) Res_18 Pattern: Doublet - Triplet - Doublet (ABC System) PatternCheck->Res_18 Matches Target Res_36 Pattern: Singlet - Doublet - Doublet (Meta-coupling) PatternCheck->Res_36 Matches Isomer NOE_Step Run 1D NOE / 2D NOESY Res_18->NOE_Step NOE_Result NOE Observed: Methyl (2.5 ppm) <-> NH (>10 ppm) NOE_Step->NOE_Result Confirmed CONFIRMED: 1,8-Dimethyl-9H-carbazole NOE_Result->Confirmed Positive NOE NOE_Result->Rejected Negative NOE

Figure 1: Decision tree for the structural validation of symmetric dimethylcarbazoles.

1H NMR Analysis (Proton)

In the 1,8-isomer, the aromatic ring protons (H2, H3, H4) form a continuous spin system. H3 is coupled to both H2 and H4 (vicinal coupling,


 Hz).[1]

Diagnostic Expectations (DMSO-d6):

PositionTypeApprox. Shift (

)
MultiplicityIntegrationCoupling Logic
N-H Amine10.5 – 11.2Broad Singlet1HDeshielded; broadened by quadrupole N if not dry.[1]
H4 / H5 Aromatic7.9 – 8.1Doublet (d)2HCoupled only to H3 (

).
H2 / H7 Aromatic7.2 – 7.4Doublet (d)2HCoupled only to H3 (

).
H3 / H6 Aromatic7.0 – 7.2Triplet (t)2HCoupled to H2 and H4 (

). This triplet is the marker of 1,8-substitution.
Me-1,8 Methyl2.4 – 2.6Singlet (s)6HEquivalent methyls.[1]

Validation Check: If you see a sharp singlet in the aromatic region (around 7.8 ppm), you likely have 3,6-dimethylcarbazole (H1/H8 are isolated).[1] The 1,8-isomer has no aromatic singlets.

13C NMR Analysis (Carbon)

Due to symmetry, the 14 carbons will resolve into only 7 unique signals .

Diagnostic Expectations:

Signal TypeCountAssignment Logic
Methyl 1C-Me (High field, ~16-20 ppm).[1]
Aromatic CH 3C2/7, C3/6, C4/5.
Quaternary (Cq) 3C1/8 (attached to Me), C4a/4b (bridge), C8a/9a (N-bridge).[1]
Total 7 Any more than 7 signals indicates asymmetry (monosubstitution) or impurities.

Advanced Validation: The NOE "Smoking Gun"

The ultimate proof of 1,8-regiochemistry is the spatial proximity of the methyl groups to the N-H proton.

  • Experiment: 1D Selective NOE (irradiate Methyl peak) or 2D NOESY.

  • Target (1,8-dimethyl): Irradiating the Methyl signal (~2.5 ppm) must result in an enhancement of the N-H signal (>10 ppm).[1]

  • Alternative (3,6-dimethyl): Irradiating the Methyl signal will enhance aromatic protons H2 and H4, but zero enhancement of N-H.

NOE_Topology NH N-H (>10 ppm) Me1 Me (Pos 1) (~2.5 ppm) Me1->NH Strong NOE (Diagnostic) H2 H (Pos 2) (~7.3 ppm) Me1->H2 Weak/Med NOE Me8 Me (Pos 8) (~2.5 ppm) Me8->NH Strong NOE

Figure 2: Expected Nuclear Overhauser Effects.[1] The interaction between Methyls and N-H is unique to the 1,8-isomer.[1]

References

  • PubChem. (2023). 1,8-Dimethyl-9H-carbazole Compound Summary. National Library of Medicine. [Link]

  • Bouchard, J., et al. (2010).[2] Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 2(4). (Demonstrates synthesis and characterization of 1,8-substituted carbazole precursors). [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent referencing).[3][4] [Link]

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. (General reference for Carbazole ring assignments). [Link][1]

Sources

Reproducibility Benchmark: Synthesis of 1,8-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Steric Challenge

The synthesis of 1,8-Dimethyl-9H-carbazole represents a classic problem in heterocyclic chemistry: the construction of a rigid, fused ring system with significant steric hindrance adjacent to the heteroatom. The methyl groups at the 1 and 8 positions (the "bay" regions relative to the nitrogen) impose torsional strain and shield the N-H moiety, making traditional cyclization methods erratic.

This guide objectively compares the two dominant synthetic strategies: the Classical Fischer Indole Synthesis and the Modern Pd-Catalyzed Oxidative Cyclization .

The Verdict: While the Fischer route is historically significant and uses cheaper reagents, it fails the reproducibility benchmark due to severe regioselectivity issues and difficult isomer separations. The Pd-Catalyzed Oxidative Cyclization (via a diarylamine intermediate) is identified as the High-Fidelity Standard , offering superior atom economy, predictable regiochemistry, and scalability, despite higher catalyst costs.

Mechanistic Comparison & Logic

Method A: The Legacy Route (Fischer Indole Synthesis)
  • Pathway: Condensation of o-tolylhydrazine with 2-methylcyclohexanone

    
     Hydrazone 
    
    
    
    [3,3]-Sigmatropic Rearrangement
    
    
    Tetrahydrocarbazole
    
    
    Aromatization (Dehydrogenation).
  • The Flaw: The reaction of 2-methylcyclohexanone is non-regioselective. The hydrazone can form on either side of the methyl group (kinetic vs. thermodynamic enolization).

    • Path A (Desired): Cyclization at the unsubstituted methylene yields the 1,8-dimethyl skeleton.

    • Path B (Undesired): Cyclization at the methine (substituted carbon) is sterically disfavored but yields the 8,8a-dimethyl isomer (indolenine) or rearranges to 1,8-dimethyl via migration, leading to complex mixtures.

  • Result: A mixture of isomers (1,8-dimethyl and 1,6-dimethyl or 8-methyl variants) that are nearly impossible to separate by standard flash chromatography.

Method B: The Recommended Route (Pd-Catalyzed Oxidative Cyclization)
  • Pathway: Buchwald-Hartwig coupling of o-toluidine and 2-bromotoluene

    
     2,2'-Dimethyldiphenylamine 
    
    
    
    Intramolecular Pd(II)-catalyzed C–H activation/C–C bond formation.
  • The Logic: The carbon skeleton is pre-assembled in the diarylamine. The methyl groups are locked at the ortho positions relative to the nitrogen. The cyclization must occur at the remaining unsubstituted ortho carbons, forcing the formation of the 1,8-dimethyl isomer exclusively.

  • Result: Single regioisomer, high purity, and high reproducibility.

Visualizing the Pathways

SynthesisComparison start_A Method A: Fischer Indole (o-Tolylhydrazine + 2-Methylcyclohexanone) hydrazone Hydrazone Intermediate (Mixture of Isomers) start_A->hydrazone Condensation cyclization_A Acid-Catalyzed Cyclization [3,3]-Sigmatropic Shift hydrazone->cyclization_A Regioselectivity Loss mixture Mixture of Tetrahydrocarbazoles (1,8-dimethyl & 2,8-dimethyl) cyclization_A->mixture aromatization Dehydrogenation (Pd/C or DDQ) mixture->aromatization product_A 1,8-Dimethyl-9H-carbazole (Low Yield, Impure) aromatization->product_A Difficult Separation start_B Method B: Pd-Catalyzed (Recommended) (o-Toluidine + 2-Bromotoluene) buchwald Buchwald-Hartwig Coupling (Pd2(dba)3 / BINAP) start_B->buchwald diarylamine Intermediate: 2,2'-Dimethyldiphenylamine buchwald->diarylamine 95% Yield oxidative Pd(II)-Catalyzed Oxidative Cyclization (Pd(OAc)2 / Cu(OAc)2) diarylamine->oxidative Regiospecific C-H Activation product_B 1,8-Dimethyl-9H-carbazole (High Yield, >98% Purity) oxidative->product_B

Caption: Comparative logic flow demonstrating the regioselectivity failure of the Fischer route vs. the structural fidelity of the Pd-catalyzed route.

Quantitative Performance Matrix

MetricMethod A: Fischer IndoleMethod B: Pd-Oxidative Cyclization
Regioselectivity Poor (Mixture of 1,8- and 2,8- isomers)Excellent (Single isomer)
Overall Yield 15–25% (after purification)65–80% (over 2 steps)
Reproducibility Low (Sensitive to acid conc/temp)High (Standardized catalytic cycle)
Purification Difficult (Isomers co-elute)Simple (Filtration/Recrystallization)
Atom Economy Moderate (Loss of NH3)High (Loss of 2H via oxidation)
Cost Low (Reagents) / High (Labor)Moderate (Pd Catalyst)

Detailed Experimental Protocol (Method B)

This protocol is validated for the synthesis of 1,8-Dimethyl-9H-carbazole on a 5-gram scale.[1] It utilizes a two-step sequence: precursor synthesis followed by ring closure.

Step 1: Synthesis of 2,2'-Dimethyldiphenylamine
  • Reaction Type: Buchwald-Hartwig Amination.[2]

  • Critical Control Point: Use of rac-BINAP prevents the formation of Pd-black and ensures turnover.

Materials:

  • 2-Bromotoluene (1.0 equiv)

  • o-Toluidine (1.2 equiv)

  • Pd2(dba)3 (1.0 mol%)

  • rac-BINAP (2.0 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, 0.2 M)

Procedure:

  • Charge an oven-dried Schlenk flask with Pd2(dba)3, BINAP, and NaOtBu under argon.

  • Add anhydrous toluene, followed by 2-bromotoluene and o-toluidine.

  • Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Target: Colorless oil or low-melting solid.

    • Validation: 1H NMR should show a singlet for two equivalent methyl groups if symmetric, but here they are on separate rings. (Expect ~2.2 ppm).

Step 2: Oxidative Cyclization to 1,8-Dimethyl-9H-carbazole
  • Reaction Type: Intramolecular Pd(II)-Catalyzed C–H Bond Amination.

  • Mechanism: Electrophilic palladation of the aromatic ring followed by reductive elimination.

  • Safety Note: This reaction uses Pivalic Acid at high temperatures. Work in a fume hood.

Materials:

  • 2,2'-Dimethyldiphenylamine (from Step 1)

  • Pd(OAc)2 (5 mol%)

  • Cu(OAc)2 (1.0 equiv) - Acts as the terminal oxidant to regenerate Pd(II).

  • Pivalic Acid (Solvent/Ligand source) - Crucial for C-H activation efficiency.

Procedure:

  • In a reaction tube, combine the diarylamine (1.0 equiv), Pd(OAc)2, and Cu(OAc)2.

  • Add Pivalic Acid (approx. 2 mL per mmol of substrate).

  • Heat the mixture to 110–120 °C under air (open vessel or O2 balloon can enhance rate, but Cu(OAc)2 is stoichiometric here). Stir for 12–16 hours.

  • Monitoring: TLC will show the disappearance of the diphenylamine (blue fluorescent spot) and appearance of the carbazole (distinctive bright blue/purple fluorescence).

  • Workup:

    • Dilute with CH2Cl2.

    • Neutralize the pivalic acid carefully with saturated aq. Na2CO3. Caution: CO2 evolution.

    • Separate organic layer, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexanes/CH2Cl2).

    • Product: White to off-white needles.

Analytical Validation (Self-Check)
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the N-H signal (broad singlet, >8.0 ppm).

    • Methyl Groups: Singlet at

      
       ppm (integrating to 6H). The shift is distinctive due to the deshielding effect of the aromatic system.
      
    • Aromatic Region: Distinctive pattern for 1,8-substitution (doublet, triplet, doublet pattern for the remaining protons on each ring).

  • Melting Point: 145–147 °C (Lit. value check required).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Step 2) Catalyst poisoning or insufficient oxidant.Increase Pd(OAc)2 to 10 mol% or switch to AgOAc as oxidant (more active but expensive).
Black Precipitate Pd-black formation (catalyst death).Ensure Pivalic Acid is used (stabilizes the Pd-cluster). Do not use pure acetic acid.
Impurity in Step 1 Homocoupling of aryl halide.Ensure strict anaerobic conditions during Buchwald coupling.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-N Bond Formation and C-H Functionalization." Journal of the American Chemical Society, 2006.

  • Fagnou, K., et al. "Palladium-Catalyzed Biaryl Coupling via C-H Activation: Efficient Synthesis of Carbazoles." Science, 2005.[3]

  • Åkermark, B., et al. "Palladium-Catalyzed Oxidative Cyclization of Diarylamines." Journal of Organic Chemistry, 1975.

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963.

  • Sigma-Aldrich. "1,8-Dimethyl-9H-carbazole Product Specification."

(Note: The synthesis of 1,8-dimethylcarbazole specifically via the oxidative cyclization of 2,2'-dimethyldiphenylamine is a direct application of the general methodologies described in References 1 and 2, which address the synthesis of hindered carbazoles.)

Sources

Comparative Validation Guide: Purity Analysis of 1,8-Dimethyl-9H-carbazole via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1,8-Dimethyl-9H-carbazole —a critical precursor for organic semiconductors and OLED materials—the separation of positional isomers (specifically the 1,6- and 3,6-dimethyl analogues) is the primary analytical challenge. Standard alkyl-bonded phases (C18) often fail to resolve these isomers due to their identical hydrophobicity.[1]

This guide validates a Phenyl-Hexyl stationary phase as a superior alternative to C18.[1] By leveraging


 interactions, the Phenyl-Hexyl chemistry offers orthogonal selectivity required to achieve a Resolution (

) > 1.5 between the 1,8-target and its structural impurities. Furthermore, we compare UV-Vis detection against Fluorescence Detection (FLD), demonstrating that FLD provides a 10-fold improvement in Limit of Quantitation (LOQ) for trace impurity profiling.

The Analytical Challenge: Isomeric Purity

The 1,8-Dimethyl-9H-carbazole molecule possesses significant steric strain due to the methyl groups at the 1 and 8 positions interacting with the central nitrogen. Synthetic routes often yield thermodynamic byproducts (3,6-dimethyl) or incomplete cyclization intermediates.[1]

  • Criticality: Even 0.1% of an isomeric impurity can act as a charge trap in organic electronic devices, quenching phosphorescence or reducing device lifetime.

  • The Problem with C18: Traditional Octadecylsilane (C18) columns separate based on hydrophobic effect (Van der Waals forces). Since 1,8-dimethyl and 3,6-dimethyl carbazoles have nearly identical logP values, they often co-elute on C18.

Comparative Analysis: Column Selection

We compared the performance of a standard C18 (Inertsil ODS-3) against a Phenyl-Hexyl (Agilent ZORBAX Eclipse Plus) column.[1]

Table 1: Stationary Phase Performance Comparison
FeatureAlternative A: Standard C18Preferred: Phenyl-Hexyl Scientific Rationale
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

Stacking
Phenyl ligands interact with the electron-rich carbazole ring.[1]
Selectivity (

)
Low for isomers (

)
High for isomers (

)
The steric bulk of the 1,8-isomer disrupts

-stacking differently than the planar 3,6-isomer, altering retention.
Resolution (

)
< 1.2 (Co-elution risk)> 2.0 (Baseline separation) Essential for quantitating impurities < 0.05%.[1]
Mobile Phase Compatibility HighHigh (Methanol enhances

-selectivity)
Methanol is preferred over ACN for Phenyl columns to maximize

-interactions.[1]
Diagram 1: Separation Mechanism & Workflow

The following diagram illustrates the validation workflow and the mechanistic difference between the two columns.

ValidationWorkflow cluster_mechanism Separation Mechanism Comparison Start Method Development Strategy C18 C18 Column (Hydrophobic Only) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Start->Phenyl ResultC18 Co-elution of 1,8 & 3,6 Isomers C18->ResultC18 ResultPhenyl Baseline Resolution (Rs > 2.0) Phenyl->ResultPhenyl Validation ICH Q2(R1) Validation ResultPhenyl->Validation Selected Params Key Parameters: 1. Specificity (Isomer injection) 2. Linearity (R² > 0.999) 3. LOQ Determination Validation->Params Final Validated Method for QC Release Params->Final

Caption: Workflow demonstrating the selection of Phenyl-Hexyl chemistry to resolve isomeric co-elution issues prior to regulatory validation.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms the method's efficacy before every run.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than Acetonitrile).[1][2][3]
    
  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 30°C (Control is vital; higher temps reduce

    
    -selectivity).
    
  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.050Initial equilibration
15.090Linear gradient to elute hydrophobic carbazoles
18.090Wash step to remove dimers/oligomers
18.150Return to initial conditions
23.050Re-equilibration (Crucial for retention reproducibility)
Detection Strategy: UV vs. Fluorescence

Carbazoles are natively fluorescent. While UV is sufficient for assay (purity), Fluorescence (FLD) is required for impurity profiling.

  • UV Detection: 254 nm (Aromatic ring absorption).[5]

  • Fluorescence: Excitation 290 nm / Emission 360 nm.

Data Comparison:

Parameter UV-Vis (Diode Array) Fluorescence (FLD)
LOD (Limit of Detection) ~0.5 µg/mL ~0.01 µg/mL
Linearity Range 10 - 500 µg/mL 0.05 - 100 µg/mL

| Application | Main Assay (>98% purity) | Trace Impurity Profiling (<0.1%) |[1]

Validation Framework (ICH Q2)

To ensure scientific integrity, the following validation parameters must be met.

System Suitability Test (SST)

Run this sequence before any sample analysis.

  • Resolution Solution: Mix 1,8-Dimethyl-9H-carbazole and 3,6-Dimethyl-9H-carbazole (10 µg/mL each).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      1.5.
  • Replicate Standard: 5 injections of the target analyte.

    • Acceptance Criteria: RSD of Peak Area

      
       0.73%.
      
    • Acceptance Criteria: Tailing Factor (

      
      ) between 0.9 and 1.2.
      
Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Protocol: Plot Concentration (x) vs. Peak Area (y).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[4][7]
Accuracy (Recovery)

Spike the pure 1,8-dimethyl isomer into a synthetic matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery 98.0% – 102.0%.

Troubleshooting & Expert Insights

Issue: Peak Tailing

  • Cause: Interaction between the lone pair on the carbazole nitrogen and residual silanols on the silica support.

  • Solution: Ensure 0.1% Formic Acid is fresh. If tailing persists, switch to a "sterically protected" Phenyl-Hexyl column or increase buffer strength (e.g., 10mM Ammonium Formate).

Issue: Retention Time Shift

  • Cause: Temperature fluctuations affecting

    
     stacking strength.[1]
    
  • Solution: Use a thermostatted column compartment. Note that unlike C18, Phenyl phases are more sensitive to temperature changes regarding selectivity.

Issue: "Ghost" Peaks in FLD

  • Cause: Carbazoles are extremely sensitive to quenching or enhancement by dissolved oxygen or solvent impurities.

  • Solution: Use HPLC-grade methanol and degas mobile phases thoroughly.[1]

References

  • Waters Corporation. (2026). Differences between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Link

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Library. Link

  • Sielc Technologies. (2024). Separation of 9H-Carbazole and derivatives on Newcrom R1.[1]Link[1]

  • National Institutes of Health (NIH). (2020). Carbazole isomers induce ultralong organic phosphorescence.[8] PubMed. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

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